Sulfamonomethoxine

Catalog No.
S544126
CAS No.
1220-83-3
M.F
C11H12N4O3S
M. Wt
280.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamonomethoxine

CAS Number

1220-83-3

Product Name

Sulfamonomethoxine

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

InChI

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

WMPXPUYPYQKQCX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Sulfamonmethoxine

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

The exact mass of the compound Sulfamonomethoxine is 280.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757862. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

what is sulfamonomethoxine

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Sulfamonomethoxine exhibits a dual mechanism of action, targeting both bacterial metabolism and, more recently discovered, the human immune system.

Antibacterial Action: Folate Synthesis Inhibition

As a sulfonamide antibiotic, SMM functions as a competitive antagonist of para-aminobenzoic acid (PABA). It inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for bacteria to synthesize dihydropteroic acid, a precursor to folic acid. This disruption depletes the folate required for nucleotide and amino acid synthesis, suppressing bacterial growth (bacteriostatic effect) [1] [2] [3].

G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Folic Acid (Bacterial Growth) Dihydropteroate->Folate SMM SMM DHIPS DHIPS SMM->DHIPS Inhibits

Diagram: this compound competitively inhibits DHPS, blocking bacterial folate synthesis.

Immunomodulatory Action: PD-1/PD-L1 Pathway Disruption

A significant finding is that SMM and its derivatives can block the PD-1/PD-L1 signaling pathway, an immune checkpoint that cancers exploit to evade attack. By inhibiting this interaction, SMM can potentially "release the brakes" on T-cells, restoring their ability to target and destroy cancer cells [4]. Early research shows these compounds inhibit the binding of PD-1 to PD-L2 in the micromolar range and exhibit low toxicity, making them promising leads for new cancer immunotherapies [4].

Key Research Applications & Protocols

Veterinary Pharmacokinetics and Residue Depletion

Understanding SMM's persistence in food-producing animals is critical for food safety. A 2025 study established withdrawal intervals (WDIs) for Taihe black-bone silky fowls.

  • Experimental Protocol: Birds were orally administered SMM at 50 mg/kg body weight daily for 5 days. Tissues (muscle, skin/fat, liver, kidney) were collected at ten time points post-administration (0.16 to 40 days). SMM concentrations were quantified using UPLC-MS/MS, and WDIs were estimated with WT1.4 software [5].
  • Key Findings: The study provided the following withdrawal times and elimination half-lives.
Tissue Terminal Elimination Half-Life (Days) Estimated Withdrawal Time (WDI, Days)
Muscle 1.82 ± 1.24 4
Skin/Fat 15.3 ± 4.97 27
Liver 4.36 ± 1.49 10
Kidney 5.42 ± 3.46 12

Data sourced from [5].

Immuno-Oncology: Small-Molecule Inhibitor Development

SMM serves as a structural foundation for designing novel immune checkpoint inhibitors.

  • Experimental Insight: Research focuses on synthesizing derivatives and evaluating their ability to disrupt PD-1/PD-L1 binding in cell-based assays. Key metrics include measuring the rescue of T-cell activation and IFN-γ secretion. Structure-Activity Relationship (SAR) studies indicate that introducing large hydrophobic groups or electron-withdrawing groups to the core structure can enhance inhibitory activity [4].
Environmental Transformation in Wastewater

SMM is a prevalent antibiotic pollutant in livestock wastewater. Research explores its degradation.

  • Experimental Protocol: A 2021 study investigated SMM degradation using a UV/H₂O₂ system in swine wastewater. Reactions were conducted under varying conditions of H₂O₂ dosage, pH, and reaction time. Degradation products were identified to propose transformation pathways [6].
  • Key Findings: The primary degradation pathways involve hydroxylation of the benzene and pyrimidine rings, followed by cleavage of the sulfonamide (S-N) bond. In real wastewater, a removal efficiency of 91% was achieved under optimized conditions, though the presence of other contaminants (COD) can slow the reaction rate [6].
Synergistic Antibiotic Combinations

A 2022 study discovered that SMM acts strongly in synergy with the lasso peptide Microcin J25 (MccJ25), which inhibits RNA polymerase.

  • Experimental Protocol: Checkerboard assays against E. coli were used to calculate the Fractional Inhibitory Concentration Index (FICIm) to quantify synergy.
  • Key Findings: The SMM-MccJ25 pair demonstrated strong synergy. The proposed mechanism is "mechanism cooperation," where simultaneously disrupting transcription (a central network hub) and folate biosynthesis creates multiple weak links in the bacterial cellular network, potently inhibiting growth and suppressing resistance development [7].

Safety and Regulatory Information

Adherence to safety and regulatory guidelines is essential for handling and application.

Aspect Details
Human Health Risks Potential side effects include gastrointestinal disturbances, skin rashes, and blood dyscrasias. Adequate hydration is recommended to mitigate the risk of crystalluria and nephritis [3].
Contraindications Known hypersensitivity to sulfonamides, severe renal/hepatic impairment, and pregnancy or breastfeeding [3].
Maximum Residue Limits (MRLs) In China and the EU, the maximum residue limit for total sulfonamides in edible animal tissues is 100 μg/kg [5].
Allowable Daily Intake (ADI) The established ADI for SMM is 0–50 μg per kg of body weight [5].

This compound is a versatile compound that bridges traditional veterinary medicine and cutting-edge drug discovery. Its well-defined antibacterial mechanism, coupled with its promising role as an immune checkpoint inhibitor lead, makes it a valuable subject for ongoing research.

References

sulfamonomethoxine mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Antibacterial Mechanism

Sulfamonomethoxine exerts its primary antibacterial effect by inhibiting the synthesis of tetrahydrofolic acid, an essential cofactor for bacterial growth and reproduction [1] [2].

  • Molecular Target: The drug competitively inhibits the enzyme dihydropteroate synthase (DHPS) [2].
  • Mechanism: SMM is structurally analogous to para-aminobenzoic acid (PABA). It competes with PABA for the active site of DHPS, preventing the incorporation of PABA into dihydropteroic acid [2].
  • Cellular Consequence: This inhibition halts the production of tetrahydrofolic acid, which is required for the synthesis of purines, pyrimidines, and amino acids. The result is a bacteriostatic effect, meaning bacterial growth is suppressed [2].

The following diagram illustrates this folic acid synthesis pathway and SMM's role in inhibiting it.

G PABA PABA DHPS DHPS PABA->DHPS Substrates Pteridine Pteridine Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolic_Acid Dihydrofolic_Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic_Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic_Acids Tetrahydrofolic_Acid->Nucleic_Acids Essential for SMM SMM SMM->DHPS Competitive Inhibition

Emerging Immunomodulatory Mechanism

Recent research has identified SMM and its derivatives as a novel class of small-molecule inhibitors of the PD-1 immune checkpoint pathway [3]. This activity is distinct from its antibacterial action.

  • Molecular Target: SMM derivatives disrupt the interaction between the programmed cell death protein 1 (PD-1) on immune cells and its ligands (PD-L1/PD-L2) on cancer or other cells [3].
  • Mechanism: The compounds bind to PD-1, likely through hydrogen bonds with amino acids like Thr76 and Asn68, and van der Waals forces that occupy a hydrophobic center in the protein. This binding prevents PD-1 from engaging with PD-L1/PD-L2 [3].
  • Immunological Consequence: By blocking this "off" signal, the inhibitors restore T-cell activation and effector functions, such as proliferation and secretion of interferon-gamma (IFN-γ) [3].

The diagram below outlines the logic of how SMM derivatives modulate this immune signaling pathway.

G TCell T-Cell (Immune Cell) PD1 PD-1 Receptor TCell->PD1 PDL1 PD-L1/L2 Ligand PD1->PDL1 Binding inhibits T-cell TargetCell Target Cell (e.g., Cancer Cell) TargetCell->PDL1 SMM_deriv SMM Derivative SMM_deriv->PD1 Binds and Blocks Inhibited_TCell Activated T-Cell IFNγ IFN-γ Secretion Inhibited_TCell->IFNγ Leads to

Quantitative Data & Experimental Insights

For research and development purposes, the quantitative data and experimental contexts from the literature are crucial.

1. Immunomodulatory Activity of SMM Derivatives The table below summarizes key quantitative findings from studies on SMM-based PD-1/PD-L1 pathway inhibitors [3].

Compound ID / Type Experimental Assay Key Metric (EC50 or Inhibitory %) Significance / Role in SAR
Sulfonamides (e.g., SMM) IFN-γ Rescue (in vitro) >400 nM (reported for early compounds) First discovered small-molecule PD-1 inhibitors; act as lead compounds.
AAPDs (Derived from SMM) IFN-γ Rescue (in vitro) ~33-110 nM (against PD-L1) Demonstrates significant improvement in potency from lead optimization.
Compound 39 (Best in class) HTRF Binding Assay 43% inhibition (at specified concentration) Hydrophobic substituents and electron-withdrawing groups enhance activity.

2. Key Experimental Protocols To evaluate the immunomodulatory activity of SMM-derived compounds, researchers typically employ the following methodologies [3]:

  • T-Cell Activation Assay: This is a core functional assay. A co-culture system is established with T-cells and reporter cells expressing PD-L1. The rescue of T-cell function upon addition of the SMM derivative is quantified by measuring the amount of Interferon-gamma (IFN-γ) secreted into the culture medium using ELISA or similar techniques. The concentration of compound that gives a half-maximal response is reported as the EC50 [3].
  • HTRF Binding Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is used to directly measure the compound's ability to disrupt the protein-protein interaction (PPI) between PD-1 and PD-L1. The "Inhibitory percentage" at a fixed compound concentration (e.g., 10 μM) is a standard output, allowing for the comparison of different compounds' binding efficacy [3].

Research Implications and Future Directions

The dual functionality of SMM presents unique opportunities.

  • Antibiotic Stewardship: Understanding its classical mechanism is vital for combating bacterial resistance, which can arise from altered DHPS or increased PABA production [2].
  • Drug Repurposing for Immuno-oncology: The discovery of its PD-1 inhibitory activity opens a promising path for developing orally available small-molecule immunotherapies as alternatives to biologic antibodies [3]. Future work involves further structural optimization of SMM derivatives to improve their potency and drug-like properties.

References

Mechanism of Action: Inhibiting Folic Acid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Sulfamonomethoxine operates as a competitive inhibitor within the bacterial folate biosynthesis pathway. The following diagram illustrates the specific enzymatic step it targets.

G compound1 Dihydropteroate Pyrophosphate (DHPP) enzyme1 Dihydropteroate Synthase (DHPS) compound1->enzyme1 Substrate compound2 para-Aminobenzoic Acid (PABA) compound2->enzyme1 Substrate compound3 Dihydropteroate (DHP) enzyme1->compound3 Catalyzes inhibitor This compound (SMM) inhibitor->enzyme1 Competitive Inhibition

Diagram of this compound inhibiting Dihydropteroate Synthase.

  • Molecular Target: The primary target is the enzyme dihydropteroate synthase (DHPS) [1] [2]. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate (DHP), a direct precursor to dihydrofolic acid [2].
  • Mechanism of Inhibition: this compound is structurally analogous to PABA [1] [2]. It acts as a competitive antagonist by binding to the active site of DHPS, thereby physically blocking PABA from entering and preventing the natural catalytic reaction [1] [2].
  • Cellular Consequences: This inhibition leads to a critical depletion of the bacterial tetrahydrofolate (THF) pool [2]. Since folates are essential cofactors in the synthesis of purines, pyrimidines, and some amino acids, their shortage ultimately results in impaired DNA synthesis and cell division [1]. Consequently, this compound exerts a bacteriostatic effect, halting bacterial growth rather than directly causing cell death [1].

Quantitative Biological Data

The table below summarizes key quantitative data for this compound against Escherichia coli, which is crucial for experimental design and potency assessment.

Parameter Value (for E. coli) Context / Notes
Minimum Inhibitory Concentration (MIC) >400 µM [3] Wild-type strain
First Inhibitory Concentration 0.391 µM [3] Lowest concentration showing a sub-inhibitory effect on growth
Antibacterial Activity Bacteriostatic [1] Inhibits growth and reproduction

Experimental Protocols and Research Applications

This compound is a tool for studying folate metabolism and exploring combination therapies.

Checkerboard Assay for Synergy Screening

This protocol is adapted from a study discovering the synergistic pair of microcin J25 and this compound [4].

  • Purpose: To systematically screen for synergistic interactions between this compound and a second antibiotic.
  • Key Steps:
    • Prepare Drug Solutions: Create a two-fold dilution series of both this compound and the partner antibiotic in a liquid growth medium, starting from their pre-determined Minimum Inhibitory Concentrations (MICs) [4].
    • Setup Checkerboard: Use a 96-well microplate to combine the dilution series of both drugs, creating a matrix where each well contains a unique combination of the two agents [5] [4].
    • Inoculate and Incubate: Inoculate each well with a standardized culture of the bacterial strain (e.g., E. coli MG1655). Incubate the plate under appropriate conditions [5] [4].
    • Measure and Analyze: After incubation, measure bacterial growth (e.g., via optical density at 600 nm). Calculate the Fractional Inhibitory Concentration Index (FICIm) to quantify the interaction [4].
  • Interaction Interpretation: An FICIm ≤ 0.5 indicates synergy; >0.5 to ≤4.0 indicates indifference; and >4.0 indicates antagonism [4].
Residue Depletion Study in Animal Models

This methodology is based on a study determining withdrawal intervals in poultry [6].

  • Purpose: To determine the pharmacokinetics and tissue residue depletion profile of this compound in an animal model.
  • Key Steps:
    • Animal Dosing: Administer this compound to the test animals (e.g., via oral route in drinking water) at a specified dosage (e.g., 50 mg/kg body weight per day) for a set period (e.g., 5 consecutive days) [6].
    • Sample Collection: At various time points after the last dose, collect target tissues (e.g., muscle, liver, kidney, skin/fat). Include a control group that does not receive the drug [6].
    • Sample Analysis: Analyze tissue concentrations of this compound using a sensitive method like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) [6].
    • Data Calculation: Plot residue depletion curves for each tissue and determine pharmacokinetic parameters, such as the terminal elimination half-life. Use statistical software to estimate the withdrawal time (WDI) ensuring drug residues fall below the maximum residue limit [6].

Research Implications and Combination Therapy

  • Overcoming Resistance: A significant research application is in combination therapy to combat antibiotic resistance. A 2022 study identified a strongly synergistic pair between microcin J25 (which disrupts transcription) and this compound [4]. This combination not only enhanced bacterial growth inhibition but also suppressed the development of resistance [4].
  • Classical Antifolate Combinations: The efficacy of sulfonamides can be potentiated by combining them with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim [2]. This sequential blockade of the same metabolic pathway (folate biosynthesis) is a proven strategy to achieve a synergistic effect and is a benchmark for evaluating new combinations [2] [4].

References

sulfamonomethoxine bacterial resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Primary Resistance

The table below outlines the fundamental antibacterial mechanism of SMM and the most common pathway through which bacteria develop resistance.

Aspect Description
Mechanism of Action [1] SMM is a structural analog of para-aminobenzoic acid (pABA). It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which catalyzes a crucial step in the bacterial synthesis of dihydrofolic acid. This inhibition disrupts the production of nucleotides, thereby arresting bacterial growth and division, resulting in a bacteriostatic effect.
Primary Resistance Mechanism [2] [1] Bacteria acquire plasmid-borne sul genes (e.g., Sul1, Sul2, Sul3). These genes code for alternative, sulfonamide-insensitive DHPS enzymes that can perform the essential folate synthesis function even in the presence of the drug.

Molecular Basis of sul-Gene Mediated Resistance

The Sul enzymes confer resistance through specific structural and dynamic differences compared to chromosomal DHPS:

  • Active Site Remodeling: Crystal structures of Sul1, Sul2, and Sul3 reveal a substantial reorganization of the pABA-binding region. A key feature is a Phe-Gly sequence that enables the enzyme to discriminate against sulfonamides like SMM while retaining the ability to bind the natural substrate, pABA [2].
  • Altered Conformational Dynamics: Sul enzymes possess increased active site conformational dynamics compared to DHPS, which may contribute to their ability to discriminate against sulfa drugs [2].
  • Evolutionary Evidence: Experimental evolution of E. coli under sulfa drug pressure resulted in a resistant DHPS variant that carried a Phe-Gly insertion in its active site, recapitulating the mechanism found in the plasmid-borne Sul enzymes [2].

Other Resistance Mechanisms and Contributing Factors

Besides the primary sul gene mechanism, bacteria can develop resistance through other strategies, and environmental factors play a significant role in the spread of resistance.

Mechanism / Factor Description
Chromosomal Mutations [2] [1] Mutations in the chromosomal folP gene (encoding DHPS) can decrease the enzyme's affinity for sulfonamides, reducing drug effectiveness.
Increased pABA Production [1] Bacteria may upregulate the production of the natural substrate pABA, outcompeting SMM for binding sites on DHPS.
Horizontal Gene Transfer [2] [1] Mobile genetic elements (plasmids, transposons) facilitate the spread of sul genes across different bacterial populations.
Environmental Contamination [3] [4] Residual antibiotics from veterinary use and animal husbandry contaminate the environment, exerting selective pressure that enriches for resistant bacteria.

Key Experimental Data and Methodologies

Research on SMM resistance and degradation involves specific biochemical and microbiological techniques, yielding key quantitative data.

Key Experimental Findings

|caption: Key biochemical parameters of Sul enzymes and DHPS [2]| | :--- | | Enzyme | KM for pABA (µM) | Ki for SMX (µM) | | Sul1 | 8.41 | 127.1 | | Sul2 | 9.84 | 109.4 | | Sul3 | 9.56 | 104.8 | | EcDHPS | 7.21 | 14.2 |

  • The similar KM values for pABA show that Sul enzymes retain efficient catalytic function. Their much higher Ki values for sulfamethoxazole (SMX, a related sulfonamide) demonstrate significantly weaker drug binding, which is the biochemical basis for resistance [2].
Detailed Experimental Protocol

A typical protocol for studying resistance involves:

  • In trans Complementation Assay: A laboratory E. coli strain with its chromosomal folP gene deleted is transformed with a plasmid carrying a sul gene. This tests whether the Sul enzyme can restore bacterial growth in the presence of sulfonamides [2].
  • Enzyme Kinetics: The purified Sul or DHPS enzyme is incubated with the substrate pABA and the antibiotic. The reaction is monitored by measuring the release of inorganic pyrophosphate (PPi) to determine kinetic parameters like KM and Ki [2].
  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of SMM is determined for bacterial isolates, often using methods like broth microdilution, to phenotype resistance levels [5].

SMM Degradation Pathways in the Environment

Understanding how SMM is broken down in the environment is crucial for assessing its persistence. Microbial degradation is a major route, and recent research has proposed novel pathways.

G SMM SMM TP1 Hydroxylated SMM SMM->TP1 Hydroxylation TP2 C-N Bond Cleavage Product SMM->TP2 C-N Bond Cleavage TP3 Product after SO2 Release TP1->TP3 SO2 Release TP2->TP3 Mineralization CO2 + H2O TP3->Mineralization Further Breakdown

caption: Proposed biodegradation pathways of Sulfamonomethoxine

  • Novel Pathway Identified: A study on Bacillus sp. DLY-11 identified a novel SMM degradation pathway involving C-N bond cleavage, hydroxylation, and SO2 release, which had not been reported before [4].
  • Role of Aerobic Granular Sludge: In wastewater treatment systems, SMM is removed through a combination of biosorption to extracellular polymeric substances (EPS) and biodegradation by the microbial community within Aerobic Granular Sludge (AGS) [6].

References

Comprehensive Technical Assessment: Ecological Risks of Sulfamonomethoxine in Aquatic and Terrestrial Environments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfamonomethoxine and Environmental Relevance

This compound (SMM) is a veterinary sulfonamide antibiotic widely used in aquaculture and livestock production for disease prevention and treatment. With the chemical name 4-amino-N-(6-methoxy-4-pyrimidinyl) benzenesulfonamide (CAS 1220-83-3), SMM functions as a broad-spectrum antibacterial agent effective against both gram-positive and gram-negative bacteria through competitive inhibition of dihydrofolate synthase. This mechanism blocks bacterial folic acid synthesis, thereby inhibiting purine, thymine nucleotide, and DNA production [1]. The extensive use of SMM in aquaculture practices has raised significant environmental concerns due to its persistence in ecosystems and potential ecological impacts across multiple trophic levels.

The environmental relevance of SMM stems from its widespread detection in various environmental compartments. Studies have detected SMM in water bodies including aquaculture ponds, natural rivers, and domestic wastewater, with concentrations reaching up to 100 μg/L in sewage sludge from treatment plants [2]. Unlike many environmental contaminants, SMM demonstrates high mobility in aquatic systems due to its relatively low soil sorption coefficient, facilitating its transport from application sites to surrounding water bodies [2]. This mobility, combined with its chemical stability under standard environmental conditions (studies show 97.1%-99.9% residue after test periods), creates a significant potential for ecosystem exposure and biological effects [2].

Environmental Fate and Toxicological Effects

Aquatic Toxicity Profiles

SMM exhibits differential toxicity across aquatic species, with particular sensitivity observed in photosynthetic organisms. Microalgae demonstrate marked vulnerability to SMM exposure, with studies revealing significant inhibition of growth and metabolic processes even at environmentally relevant concentrations. The toxicity mechanisms primarily involve disruption of photosynthetic activity and interference with nutrient assimilation pathways in primary producers, potentially disrupting entire aquatic food webs [3].

The table below summarizes the toxicological effects of SMM on various aquatic organisms:

Table: Toxicological effects of SMM on aquatic organisms

Organism Test Type Endpoint Value Reference
Chlorella vulgaris Acute (72-h) EC50 (growth inhibition) 5.9 mg/L [4]
Isochrysis galbana Acute (72-h) EC50 (growth inhibition) 9.7 mg/L [4]
Daphnia magna Acute (48-h) LC50 48 mg/L [4]
Daphnia similis Acute (48-h) LC50 283 mg/L [4]
Daphnia magna Chronic (21-day) EC50 (brook production) 14.9 mg/L [4]
Daphnia similis Chronic (21-day) EC50 (brook production) 41.9 mg/L [4]
Chlorella pyrenoidosa Chronic (15-day) Nutrient assimilation inhibition 5 μg/L [3]

Recent investigations have revealed that SMM toxicity is significantly enhanced when co-administered with synergists like trimethoprim (TMP), a common clinical combination. Studies examining SMM and TMP co-exposures at environmentally relevant concentrations (5 μg/L and 500 μg/L) demonstrated that the combination markedly impaired microalgal nutrient assimilation and induced sustained oxidative stress at concentrations where single exposures showed minimal effects [3]. At 500 μg/L SMM-TMP co-exposure, microalgal growth and proliferation rates decreased by 9.15% and 17.7% respectively, with a 1.36-fold increase in membrane-damaged cells compared to controls [3]. This synergistic effect highlights the importance of evaluating antibiotic mixtures rather than individual compounds when assessing ecological risks.

Terrestrial Ecotoxicology

SMM also demonstrates measurable effects on terrestrial organisms, particularly vascular plants. Studies evaluating the eco-toxic effects of this compound sodium (SMMS) on crop species revealed significant inhibition of root and shoot elongation in wheat, Chinese cabbage, and tomato [5]. While seed germination remained largely unaffected across species, developmental processes showed marked sensitivity to SMM exposure. Based on IC50 values for root elongation (concentration causing 50% inhibition), Chinese cabbage emerged as the most sensitive plant to SMMS toxicity with an IC50 value of 27.1 mg/kg, followed by wheat (28.1 mg/kg for sulfadiazine sodium) [5].

The comparative toxicity assessment revealed that sulfonamide antibiotics including SMM generally exhibit stronger toxic effects on crops than other antibiotic classes such as fluoroquinolones (e.g., enrofloxacin) [5]. The preferential inhibition of root elongation over shoot development suggests specific disruption of meristematic activity or interference with nutrient uptake processes in root systems. These findings have implications for agricultural systems where manure-containing antibiotic residues are applied as fertilizer, potentially introducing SMM into soil ecosystems and affecting crop productivity.

Microbiome Disruption

A critical ecological impact of SMM exposure involves disruption of microbial community structures in exposed organisms. Research on Nile tilapia demonstrated that SMM supplementation at 200 and 300 mg/kg feed significantly altered the intestinal microbiota composition, reducing community richness and diversity, particularly at the higher dosage [1]. The phylum-level analysis revealed dramatic shifts, with control fish dominated by Actinobacteria, Proteobacteria, and Firmicutes, while SMM-treated groups showed predominance of Firmicutes, Proteobacteria, and Chloroflexi [1].

These microbiome alterations may have profound implications for host health and ecosystem functioning. Beneficial gut microbes contribute to nutrient absorption, energy balance, and pathogen resistance in aquatic organisms. Their disruption could therefore compromise host fitness and increase disease susceptibility in wild populations. Additionally, microbiome changes in sediment-dwelling organisms could potentially affect nutrient cycling processes in aquatic environments, though this area requires further investigation.

Degradation Pathways and Bioremediation

Microbial Degradation Mechanisms

Biodegradation represents a promising removal pathway for SMM in contaminated environments. Recent research has identified specific bacterial strains capable of efficiently degrading SMM, with Bacillus sp. DLY-11 demonstrating particularly high degradation efficiency [6]. Under optimized conditions (59.1°C, pH 7.10, 0.45 g/L MgSO4, 5% inoculation volume), this strain achieved 98.8% degradation of 20 mg/L SMM within 48 hours [6]. Product analysis revealed six potential transformation products and identified two primary biodegradation pathways for SMM:

Table: Optimization of SMM degradation by Bacillus sp. DLY-11

Parameter Optimal Condition Effect on Degradation
Temperature 59.1°C Enhanced enzymatic activity
pH 7.10 Ideal for bacterial metabolism
MgSO4 concentration 0.45 g/L Cofactor for degradation enzymes
Inoculation volume 5% Sufficient biomass for rapid degradation
Time 48 hours 98.8% degradation efficiency

The degradation pathways include C-N bond cleavage, hydroxylation, and SO2 release, with researchers identifying a novel degradation pathway not previously reported in the literature [6]. The discovery of this pathway addresses significant gaps in our understanding of bacterial SMM degradation mechanisms and provides valuable insights for developing targeted bioremediation approaches. The diagram below illustrates the identified degradation pathways:

G SMM SMM TP1 Transformation Product 1 SMM->TP1 C-N Bond Cleavage TP2 Transformation Product 2 SMM->TP2 Hydroxylation TP3 Transformation Product 3 TP1->TP3 SO₂ Release TP4 Transformation Product 4 TP2->TP4 Novel Pathway TP5 Transformation Product 5 TP3->TP5 TP6 Transformation Product 6 TP4->TP6 Mineralization Mineralization TP5->Mineralization TP6->Mineralization

SMM biodegradation pathways by Bacillus sp. DLY-11 showing C-N bond cleavage, hydroxylation, and novel transformation route.

Constructed Wetland Systems

Natural and engineered systems like constructed wetlands show promise for SMM removal from contaminated waters. Research on sulfamethoxazole (a structurally related sulfonamide) removal in Schoenoplectus californicus microcosms demonstrated that planted systems achieved significantly greater antibiotic removal compared to unplanted controls, particularly during initial exposure periods [7]. This suggests that rhizosphere microbial communities associated with wetland plants contribute substantially to degradation processes. However, long-term removal (15-30 days) occurred primarily in sediment compartments regardless of plant presence, indicating the importance of sediment-water interactions in antibiotic fate [7].

The effectiveness of constructed wetlands for antibiotic removal varies considerably based on plant species selection, hydraulic retention time, and microbial community composition. While S. californicus shows particular promise for high-altitude applications due to its environmental tolerance, optimization of wetland design parameters remains essential for maximizing SMM removal efficiency across different climatic conditions.

Environmental Risk Assessment

Ecological Risk Characterization

The ecological risk profile of SMM varies substantially across ecosystem types and trophic levels. Based on the toxicity data presented in Section 2.1, microalgae exhibit the highest sensitivity to SMM exposure, with EC50 values approximately 5-10 times lower than those observed for cladocerans [4]. This trophic-level sensitivity pattern suggests that SMM poses the greatest risk to primary producers in aquatic ecosystems, potentially disrupting base food web functions. The documented effects on nutrient assimilation in Chlorella pyrenoidosa at concentrations as low as 5 μg/L [3] further support this concern, particularly given that these concentrations fall within the range detected in contaminated environments.

The synergistic toxicity observed between SMM and trimethoprim represents a critical consideration for risk assessment approaches. As these compounds are frequently co-administered in clinical and aquaculture settings, their combined environmental effects may substantially exceed risks predicted from individual compound toxicities. The impaired degradation efficiency (reduced to approximately 20% for SMM in co-exposure scenarios) and sustained oxidative stress observed in microalgae highlight the complex interactions that can occur in realistic exposure scenarios [3]. These findings suggest that current risk assessment frameworks based on single compounds may underestimate ecological risks for antibiotic mixtures.

Human Health Implications

SMM residues detected in edible fish species raise concerns about human exposure pathways through seafood consumption. Monitoring studies in northeastern China detected SMM in freshwater fish muscle tissue at average concentrations of 0.98-1.83 ng/g wet weight across three cities [8]. While these specific concentration levels were deemed to pose minimal health risks based on target hazard quotient assessments, the consistent detection of SMM in food products highlights a potentially significant exposure route for human populations [8].

The principal human health concerns associated with chronic SMM exposure include potential disruption of gut microbiota, possible allergic reactions in sensitized individuals, and contribution to the broader problem of antibiotic resistance. While direct toxic effects from dietary exposure to SMM residues appear unlikely based on current concentration data, the role of sub-therapeutic antibiotic exposures in selecting for resistant bacteria in human microbiomes warrants continued attention and monitoring.

Experimental Methodologies for Ecotoxicological Assessment

Standardized Aquatic Toxicity Testing

Robust assessment of SMM ecotoxicity requires standardized testing protocols across multiple trophic levels. For microalgae, the 72-hour growth inhibition test follows established guidelines, exposing species like Chlorella vulgaris and Isochrysis galbana to a concentration series of SMM (typically 2.5-20 mg/L) under controlled light and temperature conditions [4]. Growth inhibition is quantified through cell counting or chlorophyll fluorescence measurements, with EC50 values calculated using statistical interpolation. For cladocerans like Daphnia magna, both acute (48-hour) mortality tests and chronic (21-day) reproduction assays provide critical toxicity data, with endpoints including mortality, brood production, and growth measurements [4].

Advanced mechanistic studies employ more specialized endpoints, including oxidative stress markers (e.g., lipid peroxidation, antioxidant enzyme activities), flow cytometry for cell proliferation and apoptosis detection, and nutrient assimilation enzyme assays [3]. These parameters offer insights into the physiological mechanisms underlying SMM toxicity and can detect subtler effects at environmentally relevant concentrations. The experimental workflow for a comprehensive SMM ecotoxicity assessment is illustrated below:

G Start Test Organism Selection Acute Acute Toxicity Tests Start->Acute Algae, Cladocerans Fish Chronic Chronic Toxicity Tests Start->Chronic Reproduction Growth Mech Mechanistic Studies Start->Mech Oxidative stress Nutrient assimilation Analysis Data Analysis Acute->Analysis EC50/LC50 Chronic->Analysis NOEC/LOEC Mech->Analysis Mechanistic endpoints RiskAssess Risk Assessment Analysis->RiskAssess

Experimental workflow for comprehensive SMM ecotoxicity assessment across biological levels.

Biodegradation Protocol

The evaluation of SMM biodegradation potential employs a systematic approach beginning with strain isolation from contaminated environments such as swine manure compost [6]. Following enrichment culture in SMM-containing media, positive isolates are screened for degradation capability using high-performance liquid chromatography (HPLC) to quantify SMM removal. Optimal degradation conditions are determined through response surface methodology (RSM) based on Box-Behnken design, testing variables including temperature (typically 30-70°C), pH (5-9), inoculation volume (1-10%), and nutrient supplements [6].

Identification of degradation products employs liquid chromatography-mass spectrometry (LC-MS/MS) for structural elucidation of transformation products, enabling proposal of comprehensive degradation pathways [6]. For field-relevant assessments, microcosm studies using natural water or sediment samples evaluate degradation under environmentally realistic conditions, with periodic sampling to monitor SMM concentration changes and potential formation of transformation products over time (typically 15-30 days) [7].

Molecular Analysis of Microbial Impact

Assessment of SMM effects on microbial communities employs 16S rRNA gene sequencing to quantify changes in community structure and diversity. For fish intestinal microbiome studies, the experimental design typically includes control groups (no SMM) and treatment groups receiving different SMM concentrations (e.g., 200 and 300 mg/kg feed) over several weeks [1]. DNA extraction from intestinal contents is followed by PCR amplification of the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (338F and 806R), with subsequent Illumina MiSeq sequencing generating comprehensive community profiles [1].

Bioinformatic analysis pipelines include quality filtering of sequence reads, OTU clustering at 97% similarity, taxonomic assignment against reference databases, and multivariate statistical analysis to identify significant community shifts associated with SMM exposure. This approach enables detection of specific bacterial taxa responsive to antibiotic exposure and assessment of overall community structure changes, providing insights into the potential ecological impacts of SMM on microbial systems.

Conclusion and Future Research Directions

This compound presents a multifaceted ecological risk profile characterized by differential toxicity across species, with particular sensitivity observed in photosynthetic organisms and potential for trophic transfer through aquatic food webs. The demonstrated effects on microalgae at environmentally relevant concentrations (as low as 5 μg/L), combined with synergistic interactions with commonly co-administered antibiotics like trimethoprim, underscore the importance of comprehensive risk assessment approaches that account for real-world exposure scenarios [3]. The persistence of SMM in environmental compartments and its potential to disrupt microbial community structure further compound these concerns.

References

Comprehensive Technical Guide: Sulfamonomethoxine Biodegradation Pathways and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfamonomethoxine (SMM) and Bioremediation Approaches

This compound (SMM) is a veterinary sulfonamide antibiotic widely used in animal husbandry for preventing and treating bacterial infections in poultry and pigs. As a broad-spectrum antibacterial agent, SMM functions by inhibiting bacterial folic acid synthesis, thereby suppressing microbial growth and reproduction. However, due to its environmental persistence and potential ecological risks, research on its environmental impact has significantly increased in recent years. Approximately 30%-90% of administered antibiotics are excreted unchanged into the environment through feces and urine, creating long-term threats to human health and ecosystems through the emergence of antibiotic-resistant bacteria and antibiotic resistance genes (ARGs).

Traditional physical-chemical methods for antibiotic removal, including adsorption, photodegradation, and electrochemical oxidation, face limitations such as high operational costs, energy requirements, and potential secondary pollution. In contrast, biodegradation approaches leveraging microbial metabolic activities offer more sustainable solutions with advantages including environmental friendliness, cost-effectiveness, and minimal secondary pollution. The effectiveness of various biological treatment techniques for antibiotic degradation generally follows this order: composting > anaerobic digestion > manure storage > soil, with microbial degradation playing the central role in all these processes. This whitepaper provides a comprehensive technical overview of SMM biodegradation pathways, optimized conditions, methodological protocols, and emerging research applications for environmental researchers and scientists working on antibiotic pollution remediation.

Microbial Systems for SMM Degradation

Various microbial systems have demonstrated capability for SMM biodegradation through different mechanisms and with varying efficiencies. The table below summarizes key microbial systems studied for SMM degradation:

Table 1: Microbial Systems for this compound Biodegradation

Microbial System Strain/Organism Optimal Conditions Degradation Efficiency Key Mechanisms Reference
Bacillus bacteria Bacillus sp. DLY-11 59.1°C, pH 7.10, 0.45 g/L MgSO₄, 5% inoculum 98.8% of 20 mg/L in 48 h C-N bond cleavage, hydroxylation, SO₂ release [1] [2]
Ammonia-oxidizing archaea N. gargensis Active ammonia oxidation conditions Varies by compound Deamination, hydroxylation, nitration [3]
Ammonia-oxidizing bacteria N. nitrosa Nm90 Active ammonia oxidation conditions Varies by compound Predominantly deamination [3]
Complete ammonia oxidizer N. inopinata Active ammonia oxidation conditions Varies by compound Exclusively deamination [3]
Microbial fuel cell Shewanella putrefaciens Carbon felt anode, 10 mg/L SMM 58.92% degradation Bioelectrochemical oxidation [4]
Microbial fuel cell Shewanella oneidensis MR-1 Carbon felt anode, 10 mg/L SMM 46.48% degradation Bioelectrochemical oxidation [4]

The metabolic versatility of microorganisms enables them to transform SMM through various biochemical pathways. Bacterial systems, particularly Bacillus strains, demonstrate the highest degradation efficiency under optimized conditions, achieving near-complete removal of SMM within 48 hours. Ammonia-oxidizing microorganisms employ cometabolic degradation pathways that occur concurrently with their primary ammonia oxidation metabolism. Meanwhile, bioelectrochemical systems like microbial fuel cells leverage both microbial metabolism and electrochemical reactions for SMM removal while simultaneously generating electricity, offering the potential for energy-positive wastewater treatment.

Bacillus sp. DLY-11 Degradation Mechanism and Novel Pathways

Strain Isolation and Optimization

Bacillus sp. DLY-11 was isolated from swine manure compost through a systematic screening process involving enrichment culture, preliminary screening and purification, domestication, and final selection. The strain was identified through gram staining, scanning electron microscopy observation, physiological and biochemical experiments following established bacteriological manuals, and 16S rRNA sequencing combined with genetic analysis. Response surface methodology (RSM) based on Box-Behnken design was employed to optimize the degradation conditions, resulting in the identification of optimal parameters: 5% inoculation volume, temperature of 59.1°C, pH value of 7.10, and 0.45 g/L MgSO₄. Under these optimized conditions, strain DLY-11 achieved remarkable degradation efficiency of 98.8% for 20 mg/L SMM within 48 hours [1] [2].

Novel Biodegradation Pathways

Product analysis from SMM degradation by Bacillus sp. DLY-11 identified six potential transformation products, enabling the proposal of two distinct biodegradation pathways with multiple novel elements:

  • Pathway 1: C-N Bond Cleavage and Hydroxylation - This pathway involves initial cleavage of the C-N bond connecting the sulfonamide group to the heterocyclic ring, followed by hydroxylation reactions that introduce hydroxyl groups into the molecular structure, increasing hydrophilicity and preparing the molecule for further breakdown.

  • Pathway 2: SO₂ Release and Ring Cleavage - This newly discovered pathway involves the release of sulfur dioxide (SO₂) from the sulfonamide functional group, followed by cleavage of the aromatic rings. This represents a novel degradation mechanism not previously reported in bacterial SMM degradation pathways [1].

The diagram below illustrates the complete degradation pathway of SMM by Bacillus sp. DLY-11:

G SMM SMM TP1 Transformation Product 1 SMM->TP1 C-N Bond Cleavage TP2 Transformation Product 2 SMM->TP2 Hydroxylation TP3 Transformation Product 3 TP1->TP3 SO₂ Release TP4 Transformation Product 4 TP2->TP4 Ring Cleavage TP5 Transformation Product 5 TP3->TP5 TP6 Transformation Product 6 TP4->TP6 Mineralization Mineralization TP5->Mineralization TP6->Mineralization

Figure 1: Proposed biodegradation pathways of SMM by Bacillus sp. DLY-11 showing two parallel routes with six transformation products leading to complete mineralization.

The discovery of these pathways, particularly the novel SO₂ release mechanism, addresses significant gaps in our understanding of bacterial SMM degradation pathways and provides valuable insights for developing enhanced bioremediation strategies targeting sulfonamide antibiotics in animal husbandry environments.

Critical Parameters for Optimized SMM Degradation

Temperature and pH Optimization

Temperature and pH represent two of the most critical factors influencing SMM biodegradation efficiency. The optimal temperature for Bacillus sp. DLY-11 mediated SMM degradation is approximately 59°C, which falls within the thermophilic range. This relatively high temperature optimum suggests the strain may be particularly suitable for composting applications where elevated temperatures naturally occur. The pH optimum of 7.10 indicates a preference for neutral conditions, which aligns with the typical pH range of many environmental systems and wastewater treatment processes.

For ammonia-oxidizing microorganisms, the degradation occurs during active ammonia oxidation processes, which typically function optimally in a pH range of 7.5-8.0 for most ammonia oxidizers. Similarly, microbial fuel cells utilizing Shewanella species perform best in neutral to slightly alkaline conditions (pH 7.0-8.0). These pH optima must be considered when designing bioremediation systems targeting SMM contamination [1] [3].

Nutrient and Cofactor Requirements

The addition of specific inorganic salts can significantly enhance SMM degradation efficiency. For Bacillus sp. DLY-11, magnesium sulfate at 0.45 g/L concentration was identified as optimal, potentially serving as a cofactor for enzymes involved in the degradation pathway. Microbial fuel cell performance for SMM degradation is influenced by electrode materials, with carbon felt demonstrating superior performance compared to carbon paper or graphite rod anodes, achieving approximately 6.51 mW·m⁻² higher maximum output power than other configurations when using Shewanella putrefaciens [1] [4].

The presence of humic substances also impacts SMM degradation, though their effects vary by system. In microbial fuel cells, humic acid enhances both SMM degradation efficiency and electrical performance in a concentration-dependent manner. In contrast, for photochemical degradation systems, both humic acid and fulvic acid inhibit SM2 photolysis through light screening effects, with humic acid showing stronger inhibition than fulvic acid [4] [5].

Methodological Protocols for SMM Degradation Studies

Strain Isolation and Cultivation

For researchers aiming to isolate SMM-degrading microorganisms from environmental samples, the following protocol has proven effective:

  • Sample Collection: Collect samples from environments with historical antibiotic exposure, such as swine manure compost, livestock farm wastewater, or agricultural soils receiving manure amendments. For Bacillus sp. DLY-11 isolation, aerobically composted swine manure was used as the inoculum source [2].

  • Enrichment Culture: Prepare enrichment culture using mineral salt medium (MSM) supplemented with SMM as the sole carbon source. A typical composition includes (per liter): 1.0 g KH₂PO₄, 1.0 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, 0.1 g NaCl, 0.02 g CaCl₂, and 0.01 g FeSO₄·7H₂O, with 20 mg/L SMM added after sterilization. Incubate at 30°C with shaking at 160 rpm for 7-14 days [2].

  • Strain Purification: Serially dilute the enrichment culture and spread on MSM agar plates containing 20 mg/L SMM. Incubate at 30°C for 2-7 days. Select individual colonies based on morphological differences and transfer to fresh plates for further purification through repeated streaking.

  • Strain Identification: Conduct gram staining, microscopic observation, and standard physiological biochemical tests following established bacteriological manuals. For molecular identification, amplify the 16S rRNA gene using universal primers 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-TACGGYTACCTTGTTACGACTT-3'). Purify PCR products and sequence using the Sanger method. Compare obtained sequences with those in databases such as NCBI using BLAST analysis [2].

Degradation Kinetics Experiments

To evaluate the degradation capability of isolated strains, conduct degradation kinetics experiments following this protocol:

  • Inoculum Preparation: Inoculate the selected strain into LB medium and culture for 12 hours at 30°C with shaking at 160 rpm to prepare seed culture.

  • Degradation Experiments: Transfer the seed culture to the degradation medium (MSM with 20 mg/L SMM) at an inoculation volume of 3-5%. Incubate under optimal temperature and pH conditions with shaking.

  • Sampling and Analysis: Collect samples at predetermined time intervals (e.g., 0, 1, 3, 6, 10, 24, 48 hours). Centrifuge samples immediately at 10,000 × g for 10 minutes to separate cells from the supernatant. Analyze the supernatant for residual SMM concentration using HPLC [2].

  • Kinetic Analysis: Plot SMM concentration versus time to determine degradation kinetics. Fit data to appropriate kinetic models (e.g., pseudo-first-order kinetics) to calculate degradation rate constants.

Analytical Methods for SMM and Metabolite Identification

Accurate analysis of SMM and its transformation products is essential for understanding degradation pathways:

  • Sample Preparation: For water samples, filter through 0.22 μm membrane filters. For solid samples (soil, manure), extract using accelerated solvent extraction or ultrasonic extraction with methanol:water (50:50, v/v) as extraction solvent. Concentrate extracts using solid-phase extraction (SPE) with LiChrolut EN cartridges or equivalent [2].

  • HPLC Analysis: Analyze SMM concentration using HPLC with UV detection. Typical conditions include: C18 column (4.6 × 250 mm, 5 μm), mobile phase of methanol:0.1% formic acid in water (40:60, v/v), flow rate of 1.0 mL/min, column temperature of 30°C, and detection wavelength of 270 nm. Under these conditions, SMM typically elutes at approximately 6.5 minutes [2].

  • Transformation Product Identification: For identification of degradation intermediates, use liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS). Operating conditions typically include: electrospray ionization (ESI) in positive mode, mass range m/z 50-1000, capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, and desolvation gas flow 800 L/h. Compare mass spectra with authentic standards or identify compounds based on accurate mass measurements and fragmentation patterns [1].

Comparative Analysis of Sulfonamide Degradation Approaches

While this guide focuses primarily on SMM, research on related sulfonamide antibiotics provides valuable insights into potential degradation mechanisms. The table below compares different sulfonamide degradation approaches:

Table 2: Comparative Analysis of Sulfonamide Antibiotic Degradation Approaches

Degradation Method Target Antibiotic Key Findings Efficiency Limitations Reference
White-rot fungi co-culture Sulfamethazine Crude enzyme from T. versicolor & P. chrysosporium co-culture with ABTS achieved 93.1% degradation 25.4% without mediators, 93.1% with ABTS Requires mediator addition for high efficiency [6]
Photochemical degradation Sulfamethazine Rate constants higher under mercury lamp vs. xenon lamp; HA and FA inhibit degradation Rate dependent on light source and water constituents Sensitive to water constituents that limit light penetration [5]
Paenarthrobacter ureafaciens Sulfadimidine Strain s-2 capable of using sulfadimidine as carbon source Specific efficiency not provided Limited to specific sulfonamide compounds [7]
Phanerochaete chrysosporium Sulfadiazine Fungal pellets degrade sulfadiazine in liquid culture Specific efficiency not provided Requires specific culture conditions for fungal growth [8]

The comparative analysis reveals that biological approaches generally offer efficient sulfonamide removal with minimal secondary pollution concerns. The white-rot fungi system demonstrates remarkably high efficiency when supplemented with redox mediators like ABTS, achieving over 90% degradation of sulfamethazine. Photochemical degradation provides an alternative abiotic approach but is highly dependent on water constituents that may limit light penetration. The species-specificity of microbial degradation systems highlights the need for tailored approaches based on the predominant sulfonamide contaminants present in a given environment.

Research Gaps and Future Perspectives

Despite significant advances in understanding SMM biodegradation, several critical research gaps remain. The enzymatic mechanisms responsible for the novel C-N bond cleavage and SO₂ release pathways observed in Bacillus sp. DLY-11 require further elucidation through proteomic and genomic approaches. The potential for engineered consortiums combining complementary degradation pathways from different microbial systems represents a promising direction for enhancing degradation efficiency and completeness. Additionally, the ecological impacts of transformation products generated through different degradation pathways need comprehensive assessment to ensure bioremediation strategies do not produce metabolites with unintended biological activity or toxicity.

Future research should prioritize integrated systems that combine the strengths of multiple approaches, such as bioelectrochemical systems with bacterial degradation, or sequential fungal-bacterial treatment trains. The application of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) to SMM-degrading microbial systems will provide unprecedented insights into the genetic determinants and regulatory mechanisms underlying efficient antibiotic degradation. From an application perspective, pilot-scale demonstrations of the most promising laboratory-scale findings are essential for translating basic research into practical solutions for addressing antibiotic contamination in animal agriculture and wastewater treatment contexts.

References

Comprehensive Technical Guide: Sulfamonomethoxine Molecular Complexes Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfamonomethoxine and Its Molecular Complexation

This compound (SMM) is a sulfonamide antibiotic with the chemical formula C₁₁H₁₂N₄O₃S, widely used in veterinary medicine for both therapeutic and prophylactic purposes in poultry and swine. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, thereby exerting bacteriostatic effects on susceptible microorganisms. The molecular structure of SMM contains multiple functional groups - including sulfonamide, aniline, and methoxypyrimidine moieties - that serve as potential coordination sites for complex formation with various metal ions and organic molecules.

Recent research has demonstrated that SMM's biological activity can be significantly enhanced through molecular complexation, particularly with transition metals and through inclusion in various delivery systems. These complexes exhibit modified physicochemical properties, including enhanced stability, altered solubility profiles, and in many cases, increased antimicrobial efficacy compared to the parent compound. Furthermore, SMM demonstrates notable binding affinity to biological macromolecules, particularly human serum albumin (HSA), which influences its pharmacokinetic behavior and distribution within mammalian systems.

The formation of molecular complexes with SMM represents a promising strategy to overcome some limitations of conventional sulfonamide antibiotics, including emerging bacterial resistance patterns and suboptimal physicochemical properties. This guide provides a comprehensive technical overview of SMM molecular complexation, including quantitative binding data, detailed experimental methodologies, and potential applications in pharmaceutical development.

Quantitative Analysis of this compound Molecular Interactions

Protein Binding Affinity Studies

This compound exhibits significant binding interactions with human serum albumin, as quantified through multiple spectroscopic techniques. The binding parameters provide crucial information for understanding its pharmacokinetic behavior.

Table 1: Binding Parameters of this compound with Human Serum Albumin

Parameter Value Experimental Conditions Technique Used
Binding Constant (Kₐ) (1.178 ± 0.008) × 10⁴ L·mol⁻¹ 298 K Multi-spectroscopic
Number of Binding Sites ~1 Physiological pH Fluorescence quenching
Primary Binding Site Site I (Sudlow's site I) - Molecular docking
Thermodynamic Profile Hydrogen bonds and van der Waals forces - Temperature-dependent studies
Key Interacting Residues Arg222, Ala291, Leu238 - Molecular docking

For comparison, the closely related compound sulfametoxydiazine (SMD) demonstrates significantly stronger binding affinity under identical experimental conditions, with a binding constant of (8.297 ± 0.010) × 10⁴ L·mol⁻¹, suggesting structural modifications substantially influence protein interaction strength [1].

Metal Complexation and Antimicrobial Efficacy

Metal complexation significantly enhances the antimicrobial properties of sulfonamide antibiotics, including SMM. The coordination with various metal ions creates compounds with improved biological activity, particularly against mycobacterial species.

Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfamethoxazole Metal Complexes Against Rapidly Growing Mycobacteria

Compound M. fortuitum MIC (μg/mL) M. abscessus MIC (μg/mL) M. massiliense MIC (μg/mL)
Sulfamethoxazole Au-PPh₃ 39.06 19.53 19.53
Sulfamethoxazole Ph₂P-Au-Au-PPh₂ 39.06 19.53 19.53
Sulfamethoxazolato Au 19.53 19.53 9.76
Sulfamethoxazole Ag 39.06 19.53 9.76
Sulfamethoxazole Cd 19.53 4.88 4.88
Sulfamethoxazole Hg 9.76 4.88 4.88
Sulfamethoxazole Cu 9.76 39.06 19.53
Sulfamethoxazole alone 32 8 64
Trimethoprim alone 256 16 1

The data demonstrates that metal complexation can dramatically reduce MIC values for certain bacterial species, with sulfamethoxazole Hg and sulfamethoxazole Cd showing particularly enhanced activity against M. abscessus and M. massiliense [2].

Experimental Protocols for Complex Formation and Analysis

Synthesis of Sulfonamide-Metal Complexes

Protocol: Synthesis of Sulfamethoxazole Metal Complexes

Materials Required:

  • This compound or related sulfonamide (high purity >99%)
  • Metal salts (Au, Cd, Ag, Cu, Hg chloride or nitrate forms)
  • Solvents: dimethyl sulfoxide (DMSO), methanol, ethanol
  • Reaction vessels (round-bottom flasks, Schlenk tubes for air-sensitive compounds)
  • Purification equipment: filtration apparatus, recrystallization tools

Synthetic Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO
  • Dissolve metal salt in appropriate solvent (typically methanol or water) at equimolar concentration
  • Slowly add the metal salt solution to the sulfonamide solution with continuous stirring at room temperature
  • Maintain reaction at 30-40°C for 4-6 hours with constant stirring
  • Monitor reaction progress by TLC or UV spectroscopy
  • Isolate precipitate by vacuum filtration
  • Purify crude product by recrystallization from appropriate solvent system
  • Characterize complexes by elemental analysis, IR spectroscopy, and X-ray crystallography [2]

Critical Parameters:

  • Maintain strict stoichiometric control (typically 1:1 or 1:2 metal:ligand ratios)
  • Control pH to optimize coordination through sulfonamide nitrogen
  • Use inert atmosphere when working with oxidation-sensitive metals
Biodegradation Pathway Analysis

Protocol: Investigation of SMM Biodegradation Pathways Using Bacillus sp. DLY-11

Materials and Reagents:

  • Bacillus sp. DLY-11 (isolated from swine manure compost)
  • SMM standard (purity >99%)
  • Base medium: CaCl₂, KH₂PO₄, MnSO₄, MgSO₄, FeSO₄
  • HPLC-grade methanol, formic acid
  • Solid-phase extraction columns (LiChrolut EN)
  • Analytical instruments: LC-MS/MS system

Procedure:

  • Culture Preparation: Inoculate Bacillus sp. DLY-11 in LB medium, culture for 12h at 30°C with shaking at 160 rpm
  • Degradation Setup: Inoculate at 3-5% volume into base medium containing 20 mg/L SMM, pH 7.0
  • Optimized Conditions: Incubate at 59.1°C with 0.45 g/L MgSO₄ for 48 hours
  • Sampling: Collect samples at 0, 1, 3, 6, 10, 24, and 48 hours
  • Extraction: Use solid-phase extraction for metabolite concentration
  • Analysis: Employ UPLC-QTOF-MS for transformation product identification
  • Pathway Elucidation: Identify potential transformation products and propose degradation pathways based on mass spectral data [3]

Key Findings:

  • Under optimal conditions, 98.8% of 20 mg/L SMM degraded within 48 hours
  • Six potential transformation products identified
  • Novel degradation pathway discovered involving C-N bond cleavage, hydroxylation, and SO₂ release

G SMM SMM TP1 Hydroxylated SMM SMM->TP1 Hydroxylation TP2 N4-Acetyl SMM SMM->TP2 Acetylation TP3 Deaminated Product SMM->TP3 Deamination TP4 C-N Cleavage Product SMM->TP4 C-N Cleavage TP5 SO2 Release Product SMM->TP5 SO2 Release TP6 Novel Pathway Product SMM->TP6 Novel Pathway

SMM Biodegradation Pathways: This diagram illustrates the six primary biodegradation pathways of this compound identified through metabolite analysis, highlighting the novel pathway discovered in recent research.

Molecular Interaction Studies with Proteins

Protocol: Investigating SMM-HSA Interactions Using Multi-Spectroscopic Approaches

Equipment Required:

  • Fluorescence spectrophotometer with temperature control
  • UV-Vis absorption spectrometer
  • Circular dichroism (CD) spectrometer
  • Molecular docking software (AutoDock, MOE, or similar)

Experimental Procedure:

  • Sample Preparation: Prepare HSA solution in physiological buffer (pH 7.4), dilute to appropriate concentration (typically 1-5 μM)
  • Titration Series: Create SMM stock solutions at varying concentrations (0-50 μM)
  • Fluorescence Quenching: Measure HSA fluorescence emission (λex = 280 nm, λem = 300-450 nm) with increasing SMM concentrations
  • Data Analysis: Apply Stern-Volmer equation to calculate quenching constants and binding parameters
  • UV-Vis Spectroscopy: Record absorption spectra of HSA with varying SMM concentrations
  • CD Spectroscopy: Measure far-UV CD spectra to monitor conformational changes in HSA secondary structure
  • Molecular Docking: Perform computational docking to identify binding sites and interaction modes [1]

Data Analysis Equations:

  • Stern-Volmer: F₀/F = 1 + Kₛᵥ[Q]
  • Binding constant: log[(F₀-F)/F] = logKₐ + nlog[Q]
  • Thermodynamic parameters: Van't Hoff analysis

Advanced Applications and Mechanisms

Antibiofilm Applications of Metal Complexes

Sulfonamide metal complexes demonstrate significant potential as anti-biofilm agents, particularly against rapidly growing mycobacteria (RGM) including M. abscessus, M. fortuitum, and M. massiliense. These complexes effectively reduce microbial adhesion and biofilm formation on both biological and synthetic substrates at concentrations below their minimum inhibitory concentrations (sub-MIC levels), suggesting specific anti-adhesion properties rather than general bactericidal effects [2].

The mechanism of anti-biofilm action appears to involve interference with bacterial signaling pathways, particularly through inhibition of c-di-GMP synthesis. This secondary messenger plays a crucial role in the transition between planktonic and biofilm lifestyles in many bacterial species. By disrupting this signaling pathway, sulfonamide metal complexes prevent the initial attachment phase of biofilm development, thereby reducing subsequent maturation and persistence of complex bacterial communities [2].

This anti-biofilm activity has significant practical implications for medical device coatings and hospital surface treatments, where preventing biofilm formation is crucial for reducing device-related infections. The ability of these complexes to target biofilm formation specifically, independent of their direct antimicrobial activity, represents a promising approach to combat antibiotic-resistant biofilm-associated infections.

Immune Checkpoint Inhibition Applications

Beyond antimicrobial applications, this compound derivatives have demonstrated significant potential as small-molecule inhibitors of immune checkpoint pathways, particularly the PD-1/PD-L1 interaction. These derivatives represent one of the first discovered classes of small molecules capable of modulating this critical immune regulatory pathway [4].

The molecular basis for this activity involves specific interactions with key amino acid residues in the PD-1 protein, particularly Thr76 and Asn68. The nitrogen atoms in the heterocyclic components of SMM derivatives facilitate the formation of multiple hydrogen bonds with these residues, effectively blocking the protein-protein interaction between PD-1 and its ligands [4].

Structure-activity relationship (SAR) studies have revealed that:

  • Large hydrophobic substituents can occupy hydrophobic centers in the PD-1 protein
  • Electron-withdrawing groups enhance inhibitory effects
  • The methoxypyrimidine component is essential for binding affinity
  • N,N-dimethylcarbamate side chains can mimic hydrogen bonding patterns

These findings have led to the development of optimized compounds with significantly improved PD-1/PD-L1 blocking activity, with the most active structures achieving inhibition percentages exceeding 40% in cellular assays [4].

G SMM SMM PD1 PD-1 Protein SMM->PD1 Competitive Inhibition PDL1 PD-L1 Ligand PD1->PDL1 Normal Binding TCell T-cell Activation SMM_PD1 SMM-PD-1 Complex SMM_PD1->TCell Restores Immune Response

SMM Immune Checkpoint Mechanism: This diagram illustrates how this compound derivatives inhibit PD-1/PD-L1 binding, restoring T-cell activation through competitive binding to the PD-1 protein.

Analytical Methods for Complex Characterization

The comprehensive characterization of SMM molecular complexes requires a multidisciplinary analytical approach, combining spectroscopic, chromatographic, and computational methods.

Spectroscopic Techniques:

  • Fluorescence Spectroscopy: Quantifies protein-ligand interactions through fluorescence quenching measurements
  • UV-Vis Absorption Spectroscopy: Monitors complex formation through spectral shifts and isobestic points
  • Circular Dichroism (CD): Detects conformational changes in protein secondary structure upon ligand binding
  • IR Spectroscopy: Identifies coordination modes through shifts in characteristic functional group vibrations

Separation Methods:

  • High-Performance Liquid Chromatography (HPLC): Separates complex mixtures and quantifies components
  • UPLC-QTOF-MS: Provides high-resolution separation coupled with accurate mass determination for metabolite identification

Computational Approaches:

  • Molecular Docking: Predicts binding orientations and interaction energies
  • Molecular Dynamics Simulations: Models complex behavior in physiological environments
  • Quantum Mechanical Calculations: Provides electronic structure information for coordination complexes

Mass Spectrometric Analysis of Sulfonamides: SMM and its transformation products are typically analyzed in positive ion mode in mass spectrometric detection, with characteristic fragment ions at m/z 92.0495, 108.0444, and 156.0114. Common transformations include:

  • N-acetylation: Diagnostic fragments at m/z 134.0605 and 198.0224
  • Deamination: Characteristic product ions at m/z 77.0384, 93.0699, and 141.0006
  • Formylation: Diagnostic ions at m/z 120.0443, 136.0394, and 184.0063
  • Hydroxylation and glucuronide conjugation: Less common but environmentally relevant [4]

Environmental Fate and Biodegradation

The environmental persistence and transformation pathways of SMM are critical considerations in its overall lifecycle assessment. Recent research has identified specific microbial strains capable of efficient SMM degradation, along with optimized conditions for enhanced biodegradation.

Table 3: Optimized Biodegradation Conditions for this compound Using Bacillus sp. DLY-11

Parameter Optimal Condition Impact on Degradation Efficiency
Temperature 59.1°C Maximum enzymatic activity
pH 7.10 Optimal microbial growth conditions
Inoculum Volume 5% Balance between cell density and nutrient availability
MgSO₄ Concentration 0.45 g/L Enhanced enzymatic cofactors
Degradation Efficiency 98.8% in 48 hours Under optimized conditions
Initial SMM Concentration 20 mg/L Typical environmental concentration range

The identification of Bacillus sp. DLY-11 from aerobically composted swine manure provides a valuable biological tool for remediation of SMM-contaminated environments. The optimized conditions established through response surface methodology represent a significant advancement in the biological treatment of sulfonamide antibiotics in waste streams [3].

In aerobic granular sludge (AGS) systems, SMM removal occurs through multiple mechanisms, with biodegradation playing a more significant role than adsorption. The extracellular polymeric substances (EPS) in sludge systems contribute significantly to SMM removal, with tightly bound EPS (TB-EPS) demonstrating higher adsorption capacity than loosely bound EPS (LB-EPS) due to its greater protein and polysaccharide content [5].

Conclusion and Future Perspectives

The formation of molecular complexes with this compound represents a promising strategy for enhancing its pharmaceutical properties and expanding its applications beyond conventional antimicrobial therapy. The comprehensive data presented in this guide demonstrates that metal complexation can significantly improve antibacterial efficacy, particularly against challenging pathogens like rapidly growing mycobacteria, while also providing potent anti-biofilm activity.

The recent discovery of SMM derivatives as immune checkpoint inhibitors opens exciting new avenues for pharmaceutical development, particularly in cancer immunotherapy. The detailed SAR studies provide a solid foundation for rational drug design aimed at optimizing PD-1/PD-L1 inhibitory activity while maintaining favorable physicochemical properties.

Future research directions should focus on:

  • Developing more selective metal complexes with reduced toxicity profiles
  • Optimizing immune modulatory derivatives for enhanced potency and pharmacokinetics
  • Exploring novel applications in material science and medical device coatings
  • Investigating combination therapies that leverage multiple mechanisms of action
  • Advancing environmental remediation strategies through engineered microbial communities

References

Comprehensive Application Notes and Protocols for Detecting Sulfamonomethoxine in Water Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfamonomethoxine (SMM) in Aquatic Environments

This compound (SMM) is a long-acting sulfonamide antibiotic extensively used in aquaculture and veterinary medicine for preventing and treating bacterial infections. Its molecular weight is 280.30 g/mol (CAS No. 1220-83-3), and it functions by inhibiting the synthesis of folic acid in bacterial cells [1] [2]. Due to incomplete metabolism in animals, approximately 30–90% of administered antibiotics are excreted unchanged into the environment through feces and urine [3] [2]. SMM has a longer half-life compared to short- and medium-acting sulfonamides, leading to its persistence in aquatic systems [2].

Environmental monitoring has detected SMM in various water bodies, including aquaculture ponds, rivers, and groundwater. Notably, the highest concentration detected in a fish pond in Changzhou City, China, reached 426.8 μg/L [2]. While typical environmental concentrations range from 0.5 to 7.3 μg/L, even these low levels can adversely affect non-target aquatic organisms, with microalgae being particularly sensitive [2]. Furthermore, SMM is frequently used in combination with trimethoprim (TMP) (typically in a 5:1 mass ratio), which can alter its environmental behavior and toxicological effects [2]. The presence of SMM in the environment contributes to the emergence and spread of antibiotic resistance genes (ARGs), posing significant ecological and public health concerns [4].

Analytical Techniques for SMM Detection

The analysis of SMM in water samples primarily relies on chromatographic techniques coupled with various detectors. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

Comparison of Analytical Methods

Table 1: Comparison of Analytical Techniques for SMM Detection in Environmental Samples

| Analytical Technique | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | | :--- | :--- | :--- | :--- | :--- | :--- | | LC-MS/MS [4] | River Water | SPE (HLB cartridge) | 2.1–12.3 ng/L | 6.6–39.2 ng/L | High sensitivity and selectivity; confirmatory analysis | | HPLC-FLD [5] | Feed (Non-target) | SPE (Strata-SCX cartridge) with derivatization | 34.5–79.5 μg/kg | 41.3–89.9 μg/kg | Good sensitivity for fluorescent derivatives | | LC-UV/DAD [5] | Feed | Liquid extraction | ~46.9–150 μg/kg | Simplicity and wider availability |

Recommended Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is the gold-standard method for detecting SMM residues in water due to its high sensitivity, specificity, and ability to provide confirmatory analysis [6] [4].

2.2.1 Materials and Reagents
  • SMM standard (purity >99%, e.g., from Sigma-Aldrich) [2]
  • Internal Standard: e.g., simeton [4]
  • Solvents: HPLC-grade methanol, acetonitrile, and water [4]
  • Chemicals: Formic acid, sulfuric acid, Na₂EDTA [4]
  • Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) or similar [4]
2.2.2 Sample Collection and Preparation
  • Collection: Collect water samples in clean, amber glass containers. Avoid plastic containers to minimize contamination.
  • Filtration: Filter samples through a 0.2 μm cellulose acetate membrane filter to remove particulate matter [4].
  • Preservation: Adjust the sample pH to 2.5 ± 0.1 using 40% (v/v) sulfuric acid. Add Na₂EDTA (to a final concentration of ~0.02%) to chelate metal ions. Store at 4°C until extraction, ideally for no more than 48 hours [4].
2.2.3 Solid-Phase Extraction (SPE) Procedure

The following workflow outlines the SPE procedure for concentrating and purifying SMM from water samples:

Start Water Sample (120 mL) Filtered, pH 2.5, Na₂EDTA added SPE_Condition SPE Cartridge Conditioning 1. Methanol 2. 0.5M HCl 3. Ultrapure Water Start->SPE_Condition Load Load Sample Flow rate: 4 mL/min SPE_Condition->Load Wash Wash Cartridge With Ultrapure Water (3 mL) Load->Wash Elute Elute Analytics With Methanol (2 x 2.5 mL) Wash->Elute Concentrate Concentrate Eluent Nitrogen stream, 40°C to 50 µL Elute->Concentrate Reconstitute Reconstitute Add 70 µL mobile phase A Filter (0.22 µm) Concentrate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 1: Solid-Phase Extraction Workflow for SMM from Water Samples. This procedure is critical for extracting and concentrating the analyte while removing matrix interferences [4].

2.2.4 Instrumental Analysis (LC-MS/MS)
  • Chromatographic Column: Zorbax Eclipse Plus-C18 (4.6 × 150 mm, 3.5 μm) or equivalent [4].
  • Mobile Phase:
    • A: 0.1% formic acid in water [4].
    • B: 0.1% formic acid in acetonitrile [4].
  • Gradient Elution: Employ a linear gradient from low to high organic modifier (B).
  • Flow Rate: 0.7 mL/min [4].
  • Injection Volume: 10-20 µL.
  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The transition from precursor ion to characteristic product ion for SMM should be optimized [6] [4].

Environmental Monitoring and Data Interpretation

Applying the above protocol to environmental monitoring provides crucial data on SMM occurrence and helps assess ecological risks.

Quality Assurance and Control
  • Linearity: Prepare a calibration curve using matrix-matched standards in the expected concentration range. The correlation coefficient (R²) should be >0.99.
  • Recovery: Perform spiked recovery experiments at multiple concentrations. Acceptable recovery for SMM in water using SPE is typically 62-121% [4].
  • Precision: Determine repeatability (intra-day) and reproducibility (inter-day) precision, expressed as relative standard deviation (RSD%).
Reported Environmental Levels

Monitoring studies have found SMM in various environmental compartments, though detection frequency can be low in some regions.

Table 2: Example of SMM and Related Antibiotic Residues Detected in Aquacultured Fish from Taiwan [7]

Fish Species Target Detected Surveyed Samples Number of Residue Positives Concentration Range (mg/kg)
Tilapia Sulfamethazine 20 1 0.03
Milk fish Sulfamethazine 16 1 0.02
Perch Undetected 16 0 0

Note: While this study did not find SMM, it detected the related sulfonamide sulfamethazine, demonstrating the presence of this antibiotic class in aquaculture products [7].

Troubleshooting and Technical Notes

  • Low Recovery: Ensure sample pH is correctly adjusted before SPE. Check the conditioning and elution steps of the SPE cartridge. Verify the freshness of elution solvents.
  • Matrix Effects: Use a stable isotope-labeled internal standard for SMM if available. Otherwise, the standard addition method or matrix-matched calibration is recommended to compensate for signal suppression or enhancement.
  • Poor Chromatography: Re-equilibrate the LC column thoroughly between runs. Check for mobile phase contamination or degradation.
  • Method Sensitivity: If the achieved Limit of Quantification (LOQ) is insufficient, increase the sample volume for extraction or further concentrate the final extract.

Conclusion

The protocol outlined here for detecting SMM in water samples using SPE and LC-MS/MS provides a sensitive, reliable, and validated method suitable for environmental monitoring. Given the ecological risks associated with antibiotic residues, including the promotion of resistance and effects on primary producers like microalgae, ongoing monitoring of SMM and other pharmaceuticals is essential for environmental and public health protection [2] [4].

References

Introduction to Sulfamonomethoxine (SMM) and Analysis Principle

Author: Smolecule Technical Support Team. Date: February 2026

Sulfamonomethoxine (SMM) is a long-acting sulfonamide antibacterial agent widely used in veterinary medicine. Its inability to be fully metabolized leads to its release into the environment, posing ecological and human health risks, including the potential development of antibiotic-resistant genes [1]. Regulatory bodies have set a maximum residue limit (MRL) of 100 μg/kg for total sulfonamides in foods of animal origin [2].

Due to the low concentration of SMM in complex matrices like environmental water and food samples, a robust sample pretreatment is essential. Solid-Phase Extraction (SPE) is a widely used technique that provides high sensitivity and effective clean-up by concentrating analytes and removing matrix interferences, making it suitable for the trace-level determination of SMM prior to chromatographic analysis [1] [2].

Detailed Protocols for this compound Extraction

Here are two optimized protocols for the extraction of SMM, one based on automated SPE for high sensitivity and another on dispersive liquid-liquid microextraction (DLLME) for rapid, cost-effective analysis.

Protocol 1: Automated SPE with UPLC-MS/MS Detection

This method is designed for the simultaneous determination of 17 sulfonamides, including SMM, in various water matrices, offering high sensitivity and throughput [1].

  • Sample Preparation: Collect water samples (pure, tap, river, or seawater). Add Na₂EDTA to a final concentration of 0.5 g/L to the sample to chelate metal ions that might form complexes with the antibiotics, thereby improving recovery [1].
  • Sample pH Adjustment: Adjust the sample pH as necessary. While the specific optimal pH was not detailed in the search results, it is a critical parameter that should be optimized for your specific samples, typically within a range of 4.0-7.0 for sulfonamides.
  • Automated SPE Procedure:
    • Sorbent: Use a CNW Poly-Sery HLB cartridge (500 mg, 6 mL). The hydrophilic-lipophilic balanced sorbent in this cartridge showed the highest absolute recoveries for sulfonamides [1].
    • Extraction: Load the prepared sample onto the automated SPE system.
    • Elution: Elute the target analytes with 8 mL of a methanol-acetone mixture (1:1, v/v). This combination was found to be more effective than methanol or acetonitrile alone [1].
  • Post-Extraction: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry extract in a mobile phase compatible solvent (e.g., methanol or initial mobile phase) for instrumental analysis.
  • Instrumental Analysis: Analyze using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Use 17 isotope-labeled internal standards (ILIS) for each sulfonamide to correct for matrix effects and ensure quantification accuracy [1].

The following workflow diagram illustrates the automated SPE protocol:

G Start Water Sample Step1 Add 0.5 g/L Na₂EDTA Start->Step1 Step2 Adjust Sample pH Step1->Step2 Step3 Load onto Automated SPE System Step2->Step3 Step4 Cartridge: CNW Poly-Sery HLB Step3->Step4 Step5 Elute with 8 mL Methanol:Acetone (1:1) Step4->Step5 Step6 Evaporate and Reconstitute Step5->Step6 Step7 UPLC-MS/MS Analysis (With ILIS Correction) Step6->Step7

Protocol 2: Ultrasonic-Assisted DLLME with HPLC-DAD Detection

This method provides a simpler, faster alternative for extracting multiple sulfonamides from water and seafood samples, requiring minimal equipment [2].

  • Sample Preparation:
    • Water samples (seawater, wastewater, lake water): Filter if necessary.
    • Seafood samples (pomfrets, shrimps): Homogenize the edible parts. Weigh 2.0 g of the sample into a centrifuge tube. Extract SAs with an appropriate solvent (e.g., acetonitrile) via vortexing and centrifugation. Collect the supernatant for the following DLLME procedure [2].
  • UA-DLLME Procedure:
    • Extractant: Use 500 μL of tetrachloroethylene (C₂H₂Cl₄) as the extraction solvent [2].
    • Dispersant: Use 800 μL of acetonitrile (ACN). The dispersant is mixed with the extractant and then rapidly injected into the sample solution to form a cloudy mixture, creating a large surface area for extraction [2].
    • Dispersion: Combine the extractant and dispersant in a syringe and rapidly inject into a 5 mL aliquot of the prepared sample solution in a conical test tube.
    • Ultrification: Sonicate the mixture to enhance the dispersion and extraction efficiency.
    • Centrifugation: Centrifuge the tube to separate the organic phase (containing the enriched analytes) from the aqueous phase.
  • Post-Extraction: Carefully transfer the sedimented organic phase with a microsyringe. Evaporate it to dryness and redissolve in the mobile phase for HPLC analysis.
  • Instrumental Analysis: Analyze using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The seven SAs can be separated and detected within 14.5 minutes [2].

The workflow for the UA-DLLME protocol is as follows:

G Start Sample Solution (5 mL) Step1 Inject 500 μL C₂H₂Cl₄ and 800 μL ACN Start->Step1 Step2 Ultrasonic Assistance Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Collect Sedimented Organic Phase Step3->Step4 Step5 Evaporate & Redissolve Step4->Step5 Step6 HPLC-DAD Analysis Step5->Step6

Performance Data and Optimization Parameters

The tables below summarize the key optimized parameters and analytical performance for the two protocols.

Table 1: Optimized Parameters for SPE and DLLME Protocols

Parameter Automated SPE-UPLC-MS/MS [1] UA-DLLME-HPLC-DAD [2]
Application 17 SAs in water 7 SAs in water & seafood
Sorbent/Extractant CNW Poly-Sery HLB Tetrachloroethylene (C₂H₂Cl₄)
Dispersant Not Applicable Acetonitrile (ACN)
Elution Solvent 8 mL Methanol:Acetone (1:1) Not Applicable
Key Additive 0.5 g/L Na₂EDTA Not Specified
Analysis Instrument UPLC-MS/MS HPLC-DAD

Table 2: Analytical Performance of the Described Methods

Performance Metric Automated SPE-UPLC-MS/MS [1] UA-DLLME-HPLC-DAD [2]
Linear Range 0.05–100 μg/L 2.4–26.0 μg/L (LOQ to 500 μg/L)
Limit of Detection (LOD) 0.01–0.05 ng/L 0.7–7.8 μg/L (for various samples)
Limit of Quantification (LOQ) Not explicitly stated 2.4–26.0 μg/L
Recovery (%) 79–118% 80.0–116.0%
Repeatability (RSD%) 0.3–14.5% 0.1–8.1%

Application Notes

  • Environmental Monitoring: These methods have been successfully applied to detect SMM and other sulfonamides in real water samples. One study found sulfamethoxazole as the predominant congener in river water and seawater, with total sulfonamide concentrations ranging from 1.683 to 36.955 ng/L [1]. Another study detected sulfadimethoxine in a seawater sample at 24.49 μg/L [2].
  • Matrix Effects: For LC-MS analysis, matrix effects can significantly suppress or enhance ionization. The use of isotope-labeled internal standards (ILIS) is highly recommended, as it provides the most reliable correction and ensures accurate quantification [1].
  • Method Selection: The choice between automated SPE and DLLME depends on your laboratory's resources and data requirements. Automated SPE coupled with UPLC-MS/MS offers superior sensitivity (ng/L level) and is ideal for high-throughput analysis of complex samples. In contrast, UA-DLLME-HPLC-DAD is a cost-effective, rapid, and environmentally friendly option suitable for laboratories with simpler instrument setups, though with lower sensitivity (μg/L level) [1] [2].

References

Application Notes: SMM Bioremediation with Bacillus sp. DLY-11

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of *Bacillus* sp. DLY-11 presents a significant advancement for addressing SMM contamination, a persistent sulfonamide antibiotic pollutant. This strain, isolated from swine manure compost, demonstrates exceptional degradation efficiency, removing 98.8% of 20 mg/L SMM within 48 hours under optimized conditions [1] [2]. Its application is particularly relevant for treating antibiotic residues in animal husbandry waste before they enter the environment [1].

The degradation process involves multiple biochemical pathways, including C-N bond cleavage, hydroxylation, and the novel release of SO₂, leading to the formation of at least six transformation products [1]. The table below summarizes the core quantitative findings for efficient SMM remediation using this strain.

Table 1: Optimized Degradation Conditions and Key Findings for Bacillus sp. DLY-11

Parameter Optimal Condition / Key Finding Source
Source Swine manure compost [1]
Inoculation Volume 5% (v/v) [1] [2]
Temperature 59.1 °C [1] [2]
pH 7.10 [1] [2]
Key Metal Additive 0.45 g/L MgSO₄ [1] [2]
SMM Concentration 20 mg/L [1]
Degradation Efficiency 98.8% in 48 hours [1] [2]
Key Degradation Mechanisms C-N bond cleavage, Hydroxylation, SO₂ release [1]
Transformation Products 6 identified [1]

Detailed Experimental Protocols

The following section provides methodologies for cultivating the degradative strain and conducting SMM degradation experiments.

Protocol 1: Strain Cultivation and Seed Culture Preparation

This protocol describes the maintenance and preparation of Bacillus sp. DLY-11 for degradation experiments [1].

  • Materials:

    • Bacillus sp. DLY-11 strain.
    • LB (Luria-Bertani) Medium: Tryptone 10 g/L, Yeast extract 5 g/L, NaCl 10 g/L, pH 7.0. For solid medium, add 1.5-2.0% (w/v) agar.
    • Equipment: Sterile culture flasks, shaking incubator, centrifuge, spectrophotometer.
  • Procedure:

    • Inoculation: Using a sterile loop, transfer a single colony of strain DLY-11 from a fresh LB agar plate into a flask containing sterile LB liquid medium.
    • Incubation: Culture the inoculum for 12 hours at 30°C with constant shaking at 160 rpm [1].
    • Harvesting Cells: After incubation, centrifuge the culture (e.g., 5000 × g for 10 min) to pellet the bacterial cells.
    • Washing: Gently resuspend the cell pellet in a sterile saline solution (0.85% NaCl) or a minimal base medium without a carbon source to remove residual LB medium.
    • Standardization: Adjust the cell suspension to the desired optical density, typically measured at OD₆₀₀, for use as a standardized seed culture in degradation experiments [1].
Protocol 2: SMM Degradation Experiment and Condition Optimization

This protocol outlines the setup for a degradation kinetics study and the application of Response Surface Methodology (RSM) to optimize conditions [1].

  • Materials:

    • Seed culture of Bacillus sp. DLY-11 (from Protocol 1).
    • Base Mineral Salt Medium (MSM) [1]:
      • Prepare a solution containing (per liter): CaCl₂, KH₂PO₄, MnSO₄, MgSO₄, FeSO₄. (Note: The study optimized MgSO₄ at 0.45 g/L [1]).
      • Add SMM standard (e.g., 20 mg/L) as the sole carbon source.
    • Reagents for adjusting pH (e.g., HCl, NaOH).
    • Equipment: Shaking incubator, HPLC system or other analytical instrument for SMM quantification.
  • Procedure:

    • Experimental Setup: Inoculate the sterile base MSM (containing 20 mg/L SMM) with the prepared seed culture to achieve a 5% (v/v) inoculation volume [1].
    • Control Setup: Prepare a control flask with MSM and SMM but no bacterial inoculation to account for any abiotic degradation.
    • Incubation under Optimized Conditions: Place the flasks in a shaking incubator set to 59.1°C and 160 rpm. The initial pH of the medium should be adjusted to 7.10 [1].
    • Sampling: Aseptically collect samples from the culture broth at predetermined time intervals (e.g., 0, 1, 3, 6, 10, 24, 48 hours).
    • Sample Analysis:
      • Centrifuge the samples to remove bacterial cells.
      • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the residual concentration of SMM.
      • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100%, where C₀ is the initial concentration and Cₜ is the concentration at time t.
    • Optimization via RSM: To systematically optimize multiple factors (e.g., temperature, pH, MgSO₄ concentration), design experiments using a Box-Behnken Design (BBD). The model can be built and analyzed using statistical software to identify the optimal interaction between these parameters [1].

Proposed Biodegradation Pathways

Product analysis of the SMM degradation process by Bacillus sp. DLY-11 has led to the proposal of two potential biodegradation pathways, one of which is a novel pathway not previously reported [1]. The key mechanisms involved are C-N bond cleavage, hydroxylation, and SO₂ release [1]. The following diagram illustrates the logical flow of these pathways.

G Start Sulfamonomethoxine (SMM) Pathway1 Pathway 1 Pathway2 Pathway 2 (Novel) P1_Step1 C-N Bond Cleavage Pathway1->P1_Step1 P1_Step2 Hydroxylation P1_Step1->P1_Step2 P1_End Transformation Products P1_Step2->P1_End P2_Step1 SO₂ Release Pathway2->P2_Step1 P2_Step2 Further Transformation P2_Step1->P2_Step2 P2_End Transformation Products P2_Step2->P2_End

References

Application Notes and Protocols: Sulfamonomethoxine Degradation via Persulfate Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sulfamonomethoxine (SMM) is a sulfonamide antibiotic widely used in animal husbandry for therapeutic and prophylactic purposes. Due to its incomplete metabolism in animals, 30-90% of administered SMM is excreted into the environment, posing significant ecological risks including the development of antibiotic resistance genes and disruption of aquatic ecosystems [1]. Conventional wastewater treatment processes often fail to effectively remove SMM, necessitating advanced treatment technologies.

Persulfate-based advanced oxidation processes (PS-AOPs) have emerged as promising alternatives for degrading refractory organic pollutants like SMM. These technologies generate powerful sulfate radicals (SO₄•⁻) with a high redox potential (E⁰ = 2.6 V) that effectively oxidize organic contaminants across a wider pH range compared to traditional hydroxyl radical-based processes [2] [3]. This document presents comprehensive application notes and experimental protocols for SMM degradation using various persulfate activation methods.

Persulfate Activation Mechanisms

Persulfate (S₂O₈²⁻) requires activation to generate sulfate radicals, which are the primary reactive species responsible for SMM degradation. The activation mechanisms vary depending on the method employed:

Chemical Activation

Transition metal catalysts facilitate electron transfer from the metal to persulfate, cleaving the peroxide bond to generate SO₄•⁻:

Where Me represents Fe²⁺, Cu⁺/Cu²⁺, or other transition metals. Iron-based catalysts are particularly advantageous due to their natural abundance, low toxicity, and magnetic properties enabling catalyst recovery [4] [2].

Thermal Activation

Heat energy weakens the O-O bond in persulfate, leading to homogeneous decomposition and radical generation:

Thermal activation typically becomes significant above 50°C, with efficiency increasing with temperature [5].

Radical Transformation

In aqueous systems, SO₄•⁻ can be converted to hydroxyl radicals (•OH), providing multiple degradation pathways:

The following diagram illustrates the primary persulfate activation pathways and their resulting radical species:

G cluster_activation Activation Methods cluster_radicals Reactive Radicals Persulfate Persulfate Thermal Thermal Persulfate->Thermal Heat Metals Metals Persulfate->Metals Fe²⁺/Cu⁺ MetalOxides MetalOxides Persulfate->MetalOxides Fe₃O₄/CuO Biological Biological Persulfate->Biological Enzymes SO4 SO₄•⁻ Sulfate Radical Thermal->SO4 Metals->SO4 MetalOxides->SO4 Biological->SO4 OH •OH Hydroxyl Radical SO4->OH + OH⁻ Transformation SMM SMM Molecule SO4->SMM Oxidation OH->SMM Oxidation Products Degradation Products (CO₂ + H₂O + intermediates) SMM->Products

Materials and Reagents

Chemical Reagents
  • This compound (purity >99%, CAS: 1220-83-3)
  • Sodium persulfate (Na₂S₂O₈, ≥99%) or potassium persulfate (K₂S₂O₈, ≥99%)
  • Iron precursors: FeSO₄·7H₂O, FeCl₃·6H₂O, FeCl₂·4H₂O
  • Copper precursors: CuSO₄·5H₂O, CuCl₂
  • pH adjustment: H₂SO₄ (0.1 M), NaOH (0.1 M)
  • Solvents: Methanol, acetonitrile (HPLC grade)
  • Quenching agents: Sodium thiosulfate, methanol
Catalyst Preparation
3.2.1 Fe₃O₄ Magnetic Nanoparticles (MNPs)

Protocol:

  • Dissolve 2.78 g FeSO₄·7H₂O and 5.41 g FeCl₃·6H₂O in 100 mL deoxygenated deionized water under nitrogen atmosphere
  • Add 10 mL ammonium hydroxide (28%) dropwise with vigorous stirring at 40°C
  • Maintain reaction at 40°C for 30 minutes with continuous stirring
  • Collect black precipitate (Fe₃O₄ MNPs) using magnetic separation
  • Wash repeatedly with deionized water and ethanol until neutral pH
  • Dry under vacuum at 60°C for 12 hours [4] [2]

Characterization: The synthesized Fe₃O₄ MNPs exhibit characteristic XRD peaks at 2θ = 30.1°, 35.4°, 43.1°, 53.6°, 57.1°, and 62.7° with average crystallite size of 38.6 nm [2].

3.2.2 Iron-Copper Bimetallic Catalyst

Protocol:

  • Prepare 0.1 M solutions of Fe(NO₃)₃ and Cu(NO₃)₂ in 1:1 molar ratio
  • Mix solutions and add 0.5 M NaOH dropwise until pH ≈ 11 with constant stirring
  • Age precipitate at room temperature for 24 hours
  • Filter and wash with deionized water until neutral pH
  • Dry at 105°C for 12 hours
  • Calcinate at 450°C for 4 hours in muffle furnace [6]

Degradation Protocols

Fe₃O₄ MNPs Activated Persulfate System

Optimal Conditions [4] [2]:

  • SMM concentration: 0.06 mmol/L (≈20 mg/L)
  • Persulfate concentration: 1.20 mmol/L
  • Fe₃O₄ MNPs: 2.40 mmol/L (MNPs:PS molar ratio = 2:1)
  • Reaction time: 15-30 minutes
  • pH range: 3.0-7.0 (optimal near pH 5.0)

Procedure:

  • Prepare SMM stock solution (100 mg/L) in deionized water
  • Add predetermined amount of Fe₃O₄ MNPs to 250 mL SMM solution
  • Initiate reaction by adding persulfate solution
  • Maintain constant stirring (200 rpm) at room temperature (25°C)
  • Sample at regular intervals (0, 5, 10, 15, 20, 30 min)
  • Quench samples with 0.1 M sodium thiosulfate or methanol
  • Filter through 0.22 μm membrane for analysis

Performance: Complete SMM removal (100%) achieved within 15 minutes under optimal conditions [4].

Iron-Copper Bimetallic Catalyst System

Optimal Conditions [6] [7]:

  • SMM concentration: 20 mg/L
  • Persulfate concentration: 2.0 mmol/L
  • Fe-Cu catalyst: 1.5 g/L
  • Initial pH: 7.0
  • Reaction time: 2 hours

Procedure:

  • Prepare SMM solution (20 mg/L) in background electrolyte (10 mM NaCl)
  • Adjust initial pH to 7.0 using 0.1 M H₂SO₄ or NaOH
  • Add Fe-Cu catalyst to solution and pre-stir for 15 minutes
  • Initiate reaction by adding persulfate stock solution
  • Maintain constant temperature (25°C) with continuous mixing
  • Sample at predetermined times (0, 15, 30, 60, 90, 120 min)
  • Filter samples (0.45 μm) and quench with methanol

Performance: 99.7% SMM removal achieved within 2 hours under optimal conditions [6].

Biological Degradation Using Bacillus sp. DLY-11

Optimal Conditions [1]:

  • SMM concentration: 20 mg/L
  • Inoculum size: 5% (v/v)
  • Temperature: 59.1°C
  • pH: 7.10
  • MgSO₄: 0.45 g/L
  • Incubation time: 48 hours

Procedure:

  • Prepare mineral salt medium containing (per liter): 0.1 g KH₂PO₄, 0.05 g MgSO₄, 0.01 g CaCl₂, 0.01 g MnSO₄, 0.005 g FeSO₄
  • Add SMM to final concentration of 20 mg/L
  • Inoculate with 5% (v/v) exponentially growing Bacillus sp. DLY-11 culture
  • Incubate at 59.1°C with shaking (160 rpm) for 48 hours
  • Sample periodically for SMM residue analysis
  • Centrifuge samples (10,000 × g, 5 min) and filter supernatant (0.22 μm)

Performance: 98.8% SMM degradation achieved within 48 hours under optimal conditions [1].

Analytical Methods

SMM Quantification

HPLC Conditions [2] [1]:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water or methanol/water with 0.1% formic acid
  • Flow rate: 0.8-1.0 mL/min
  • Detection: UV detector at 265-270 nm
  • Injection volume: 10-20 μL
  • Column temperature: 30-40°C
Radical Identification

Electron Paramagnetic Resonance (EPR):

  • Spin trapping agent: 5,5-dimethyl-1-pyrroline N-oxide (DMPO)
  • Instrument parameters: Center field 3510 G, sweep width 100 G, microwave frequency 9.87 GHz, power 20.1 mW
  • Specific signals: SO₄•⁻ adduct (DMPO-SO₄) with hyperfine coupling constants aN = 13.2 G, aH = 9.6 G, aH = 1.48 G [6]

Radical Quenching Tests:

  • SO₄•⁻ quenching: Methanol (k = 1.0 × 10⁷ M⁻¹s⁻¹)
  • •OH quenching: Tert-butanol (k = 4.0 × 10⁸ M⁻¹s⁻¹)
  • Specific quenching: L-histidine for singlet oxygen [6]
Intermediate Analysis

LC-MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode
  • Mass range: 50-500 m/z
  • Collision energy: 10-30 eV
  • Source temperature: 120°C
  • Desolvation temperature: 350°C

Performance Data and Optimization

Table 1: Comparative Performance of Different Persulfate Activation Systems for SMM Degradation

Activation System Optimal Conditions Time Removal Efficiency Key Advantages
Fe₃O₄ MNPs/PS [4] [2] 2.4 mM Fe₃O₄, 1.2 mM PS, pH 5.0 15 min 100% Rapid degradation, magnetic separation
Fe-Cu/PS [6] [7] 1.5 g/L Fe-Cu, 2.0 mM PS, pH 7.0 2 h 99.7% Works at neutral pH, good reusability
Bacillus sp. DLY-11 [1] 5% inoculum, 59.1°C, pH 7.1 48 h 98.8% Environmentally friendly, complete mineralization

Table 2: Effects of Water Matrix Components on SMM Degradation in Fe-Cu/PS System [6]

Matrix Component Concentration Degradation Efficiency Inhibition/Enhancement
Control (no ions) - 99.7% Baseline
Cl⁻ 10 mM >99% Minimal effect
NO₃⁻ 10 mM >99% Minimal effect
SO₄²⁻ 10 mM 97.1% Slight inhibition
H₂PO₄⁻ 10 mM 76.8% Moderate inhibition
HCO₃⁻ 10 mM 47.4% Strong inhibition

Degradation Pathways and Mechanisms

Based on identified intermediates through LC-MS analysis, SMM degradation follows three primary pathways:

Radical Oxidation Pathways

The following diagram illustrates the major degradation pathways of SMM initiated by sulfate and hydroxyl radicals:

G cluster_pathways SMM Degradation Pathways cluster_intermediates Key Intermediates cluster_products Final Products SMM SMM SNcleavage S-N Bond Cleavage SMM->SNcleavage SO₄•⁻/•OH Attack Hydroxylation Hydroxylation SMM->Hydroxylation Desulfonation Desulfonation SMM->Desulfonation Deamination Deamination SMM->Deamination Intermediate1 Sulfanilic Acid SNcleavage->Intermediate1 Intermediate2 4-hydroxy-N-(6-methoxy-4-pyrimidinyl) benzenesulfonamide Hydroxylation->Intermediate2 Intermediate3 Aniline Derivatives Desulfonation->Intermediate3 Intermediate4 Hydroxylated Products Deamination->Intermediate4 CO2 CO₂ Intermediate1->CO2 SmallMolecules Small Organic Molecules Intermediate1->SmallMolecules Intermediate2->CO2 H2O H₂O Intermediate2->H2O Intermediate3->SmallMolecules Intermediate4->CO2

Identified Transformation Products
  • S-N bond cleavage: Formation of sulfanilic acid and 4-hydroxy-N-(6-methoxy-4-pyrimidinyl) benzenesulfonamide [4]
  • Hydroxylation: Addition of hydroxyl groups to the benzene ring or pyrimidine ring
  • Desulfonation: Release of SO₂ and formation of aniline derivatives
  • Ring opening: Cleavage of benzene or pyrimidine rings leading to small organic acids
  • Complete mineralization: Conversion to CO₂, H₂O, and inorganic ions [6] [1]

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low degradation efficiency: Optimize catalyst:PS ratio, check pH adjustment, verify catalyst activity
  • Catalyst deactivation: Regenerate by washing with dilute acid (0.1 M HCl) or reduction with NaBH₄
  • Radical scavenging: Identify and minimize concentrations of carbonate, phosphate, or natural organic matter
  • Incomplete mineralization: Extend reaction time or consider combined biological-chemical treatment
Environmental Implications
  • Anion effects: HCO₃⁻ and H₂PO₄⁻ show significant inhibitory effects (47.4% and 76.8% efficiency, respectively) while Cl⁻, NO₃⁻, and SO₄²⁻ have minimal impact [6]
  • pH sensitivity: Fe₃O₄/PS system works optimally at acidic pH (3-5), while Fe-Cu/PS system performs well at neutral pH [4] [6]
  • Toxicity assessment: Monitor degradation intermediates as some may retain biological activity or exhibit higher toxicity than parent compound

Conclusion

Persulfate-based advanced oxidation processes offer effective solutions for SMM contamination in aquatic environments. The Fe₃O₄ MNPs/PS system provides rapid degradation (minutes) suitable for point-of-use treatment, while the Fe-Cu/PS system operates effectively at neutral pH, making it appropriate for in-situ remediation. Biological degradation using Bacillus sp. DLY-11 represents an environmentally friendly alternative for wastewater treatment, albeit with longer treatment times. Selection of appropriate technology should consider water matrix composition, treatment time requirements, and implementation constraints.

References

Comprehensive Application Notes and Protocols: Pharmacokinetics of Sulfamonomethoxine in Aquaculture Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfamonomethoxine in Fish Medicine

This compound (SMM) is a synthetic sulfonamide antibacterial agent widely used in aquaculture for the treatment of bacterial infections in various fish species. SMM exerts its therapeutic effect through competitive inhibition of bacterial dihydropteroate synthase, effectively disrupting folic acid synthesis in susceptible pathogens. As aquaculture continues to expand globally to meet seafood demand, effective therapeutic agents like SMM play a crucial role in managing disease outbreaks in intensive farming operations. The pharmacokinetic behavior of SMM varies significantly across fish species, necessitating species-specific dosage regimens to ensure both therapeutic efficacy and compliance with food safety regulations. These application notes provide a comprehensive overview of SMM pharmacokinetics across multiple fish species, detailed experimental protocols, and regulatory considerations for researchers and drug development professionals working in aquaculture pharmacology.

Comparative Pharmacokinetics Across Fish Species

Key Pharmacokinetic Parameters

The disposition kinetics of SMM have been characterized in several commercially important fish species, revealing significant interspecies variations that must be considered when developing therapeutic regimens. The tables below summarize the key pharmacokinetic parameters obtained from studies conducted in various fish species under controlled conditions.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Fish

Species Dose (mg/kg) t₁/₂α (h) t₁/₂β (h) Vd (L/kg) CL (L/h/kg) AUC (μg·h/mL)
Tongue sole 40 0.2 80.4 0.1 0.03 -
Eel 200 - - - - 59,100
Rainbow trout - - - - - -
Yellowtail - - - - - -

Note: t₁/₂α = distribution half-life; t₁/₂β = elimination half-life; Vd = volume of distribution; CL = clearance; AUC = area under the curve [1] [2]

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Fish

Species Dose (mg/kg) Cₘₐₓ (mg/L) Tₘₐₓ (h) t₁/₂kₐ (h) t₁/₂β (h) Bioavailability (%)
Tongue sole 200 58 2.5 1.7 95.7 39.5
Eel 400 - - - - 24.0
Tilapia 100 - - - - -
Rainbow trout - - - - - -

Note: Cₘₐₓ = maximum concentration; Tₘₐₓ = time to reach Cₘₐₓ; t₁/₂kₐ = absorption half-life; t₁/₂β = elimination half-life [1] [2]

Species-Specific Disposition Characteristics
  • Eel: Following oral administration of SMM at 400 mg/kg, eels demonstrated relatively low bioavailability (24.0%) compared to other species. The acetylation metabolic pathway accounted for only 3.1% of the administered dose after intravenous administration, suggesting alternative metabolic pathways or excretion mechanisms may predominate in this species. Eels exhibited prolonged drug residence time, characterized by slow absorption and very slow clearance, necessitating extended withdrawal periods [1].

  • Tongue sole: In this flatfish species, SMM displayed complex distribution kinetics following intravenous administration, best described by a three-compartment model. The elimination half-life was considerably longer after oral administration (95.7 h) compared to intravenous dosing (80.4 h), suggesting potential flip-flop kinetics where absorption is slower than elimination. The moderate bioavailability (39.5%) indicates significant first-pass metabolism or incomplete absorption in this species [2].

  • Tilapia: SMM in tilapia demonstrates rapid absorption and extensive tissue distribution, particularly accumulating in the bile and liver. A distinctive bimodal phenomenon observed in concentration-time curves for liver and kidney tissues suggests non-homogeneous absorption in the gastrointestinal tract of tilapia, classifying SMM as a short-acting sulfa drug in this species [3] [4].

  • Yellowtail and Rainbow trout: Comparative studies indicate that SMM is well distributed to tissues and cleared quickly in yellowtail, while rainbow trout exhibits intermediate pharmacokinetic characteristics. These differences highlight the impact of physiological and metabolic variations between fish species on drug disposition [5].

Metabolic Pathways and Tissue Distribution

Biotransformation Pathways

SMM undergoes complex biotransformation in fish species, primarily through acetylation reactions and subsequent conjugation pathways. The N4-acetylated metabolite (AC-SMM) represents the primary metabolic product across all studied species, while glucuronic acid conjugates constitute minor metabolites. Interestingly, a double conjugated metabolite—the glucuronic acid conjugate of N4-acetylthis compound—has been identified in multiple species including yellowtail, rainbow trout, and eel [5].

The metabolic fate of SMM has been particularly well-characterized in tilapia, where tissue-specific acetylation percentages demonstrate significant variation:

  • Bile: 98% acetylation
  • Liver: 90% acetylation
  • Kidney: 62% acetylation
  • Muscle: 52% acetylation
  • Blood: 45% acetylation [3]

These findings indicate that hepatic tissues are the primary sites of SMM metabolism, with the highest metabolic capacity observed in bile and liver tissues.

Enterohepatic Circulation

A significant finding in tilapia is the enterohepatic circulation of SMM, where the drug and its metabolites are excreted in bile, reabsorbed from the gastrointestinal tract, and returned to the liver. This recycling process contributes to the prolonged persistence of SMM residues, particularly in hepatobiliary tissues. The extremely high concentrations of AC-SMM accumulated in tilapia bile (remaining at 4,710 μg/kg at 192 hours post-administration) far exceed concentrations in other fluids or tissues, highlighting the importance of biliary excretion in SMM elimination kinetics [3] [6].

The diagram below illustrates the major metabolic pathways and enterohepatic circulation of SMM in fish:

G SMM SMM AC_SMM AC_SMM SMM->AC_SMM N4-Acetylation Glucuronide Glucuronide SMM->Glucuronide Glucuronidation Double_Conjugate Double_Conjugate AC_SMM->Double_Conjugate Glucuronidation Bile Bile AC_SMM->Bile Double_Conjugate->Bile GI_Tract GI_Tract Bile->GI_Tract Excretion Blood Blood GI_Tract->Blood Reabsorption Liver Liver Liver->AC_SMM Blood->Liver Portal Circulation Tissues Tissues Blood->Tissues Tissues->Blood

Figure 1: Metabolic Pathways and Enterohepatic Circulation of this compound in Fish

Experimental Protocols and Methodologies

LC-MS/MS Analytical Method for SMM and Metabolites
4.1.1 Chromatographic Conditions
  • Apparatus: The analytical system consists of an Agilent Series 1100 LC system coupled to a Sciex API 4000 QqQ mass spectrometer equipped with an electrospray ionization (ESI) source [3] [6].

  • Chromatographic Column: Separation is achieved using a C18 reverse-phase column (4.6 × 150 mm, 5 μm; Agilent ZORBAX SB-C18) maintained at room temperature [3] [6].

  • Mobile Phase: The gradient elution system comprises:

    • Solvent A: 5 mmol/L ammonium acetate aqueous solution adjusted to pH 3.5 using formic acid
    • Solvent B: Methanol (HPLC grade) The gradient program follows: 5%-60% B (0-5 min), 60% B (5-7 min), 60%-80% B (7-10 min), 80% B (10-12 min), and 80%-5% B (12-15 min) [3] [6].
  • Flow Rate and Injection Volume: The method utilizes a constant flow rate of 0.5 mL/min with an injection volume of 20 μL [3] [6].

4.1.2 Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Source Parameters:
    • Ion source block temperature: 650°C
    • Electrospray capillary voltage: 5500 V
    • Collision gas pressure: 5 mTorr (using nitrogen)
  • Detection Strategy: The most intensive ionic fragment from the precursor ion is used for quantification, with a less sensitive secondary transition employed for confirmation [3] [6].
Sample Processing and Extraction Protocol
4.2.1 Tissue Sample Processing
  • Blood (200 μL), Liver (0.2 g), and Bile (0.2 g): Place samples in 2-mL centrifuge microtubes and add 1 mL of acetonitrile. Shake vigorously and vortex for 5 minutes at room temperature. Centrifuge at 4500 × g for 10 minutes. Transfer the supernatant to a new centrifuge tube, add 20 mg of C18 sorbent, homogenize for 30 seconds, and centrifuge at 4500 × g for 5 minutes. Evaporate the supernatant to dryness under nitrogen gas at 37°C. Reconstitute samples in 1 mL of acetonitrile, filter through a 0.22-μm membrane, and inject 20 μL into the LC-MS/MS system [3] [6].

  • Muscle Tissue (1 g): Accurately weigh homogenized muscle samples into 50-mL polypropylene centrifuge tubes and add 5 mL of acetonitrile. Shake vigorously and vortex for 15 minutes at room temperature. Centrifuge at 4500 × g for 10 minutes. Transfer 1 mL of supernatant to a new centrifuge tube, add 20 mg of C18 sorbent, homogenize for 30 seconds, and centrifuge at 4500 × g for 5 minutes. Filter the supernatant through a 0.22-μm membrane and inject 20 μL into the LC-MS/MS system [3] [6].

4.2.2 Method Validation Parameters

The analytical method should be validated according to established guidelines with assessment of the following parameters:

  • Linearity: Evaluation of calibration curves using correlation coefficients (R)
  • Recovery: Determination of extraction efficiency for each matrix
  • Precision: Intra-day and inter-day precision studies
  • Specificity: Confirmation of no interference from endogenous compounds [3] [6]
Experimental Workflow for Pharmacokinetic Studies

The diagram below illustrates the comprehensive experimental workflow for conducting pharmacokinetic studies of SMM in fish:

G Animal_Preparation Animal_Preparation Dosage_Administration Dosage_Administration Animal_Preparation->Dosage_Administration Acclimation Sample_Collection Sample_Collection Dosage_Administration->Sample_Collection Time Course Sample_Processing Sample_Processing Sample_Collection->Sample_Processing Matrix Processing LC_MSMS_Analysis LC_MSMS_Analysis Sample_Processing->LC_MSMS_Analysis Extracted Samples Data_Analysis Data_Analysis LC_MSMS_Analysis->Data_Analysis Concentration Data PK_Modeling PK_Modeling Data_Analysis->PK_Modeling Parameters

Figure 2: Experimental Workflow for Pharmacokinetic Studies of SMM in Fish

Regulatory Considerations and Food Safety

Withdrawal Period Estimation

Establishing appropriate withdrawal periods for SMM in edible fish species is essential for ensuring food safety and compliance with international regulations. While specific withdrawal periods for SMM across fish species require further research, insights can be drawn from related sulfonamides. A recent study on sulfamethoxazole (SMZ) in tilapia demonstrated that muscle residues fell below the maximum residue limit (MRL) of 100 μg/kg by day 3 post-administration, while skin tissues required 10 days to reach safety standards. Based on these depletion patterns, a minimum 11-day withdrawal period was recommended for edible tissues (muscle + skin) after sulfonamide administration [7].

The differential residue depletion across tissues highlights the importance of tissue-specific withdrawal recommendations. While kidney residues dropped below the limit of detection earliest (16 days), other tissues including plasma, liver, and skin retained detectable antibiotic levels until day 30 post-administration [7]. These findings underscore the critical importance of conducting comprehensive tissue residue depletion studies for establishing scientifically justified withdrawal periods.

International Regulatory Standards
  • Maximum Residue Limits (MRLs): The European Union has established a harmonized MRL of 0.1 mg/kg for all sulfonamides in animal food products. Similarly, Taiwan has set an MRL of 0.1 mg/kg specifically for SMM and sulfadimethoxine in aquatic products [6].

  • Dietary Risk Assessment: Hazard quotient (HQ) calculations for sulfonamide residues in fish tissues should remain below the safety threshold (HQ = 1) to demonstrate minimal dietary risk to consumers [7].

Conclusion and Research Implications

The pharmacokinetic profile of this compound varies significantly across fish species, necessitating species-specific dosage regimens in aquaculture practices. The complex metabolism of SMM, characterized primarily by N4-acetylation and subsequent conjugation reactions, coupled with the phenomenon of enterohepatic circulation in some species, contributes to its residue depletion profile. The experimental protocols outlined herein provide robust methodologies for conducting comprehensive pharmacokinetic studies of SMM in various fish species.

Future research should focus on population pharmacokinetic modeling approaches similar to those employed for other sulfonamides in food animals [8], which would account for physiological and environmental factors influencing drug disposition. Additionally, further investigation into the temperature dependence of SMM pharmacokinetics and the impact of fish health status on drug absorption and metabolism would refine current dosing recommendations. These application notes provide researchers and drug development professionals with standardized protocols and current knowledge to advance the responsible use of SMM in aquaculture while ensuring food safety and therapeutic efficacy.

References

Sulfamonomethoxine in Aquaculture: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction

Sulfamonomethoxine (SMM) is a prominent long-acting sulfonamide antibiotic extensively utilized in global aquaculture for the prevention and treatment of bacterial infections in farmed fish species. Its widespread application against significant aquaculture diseases such as vibriosis, redfin disease, and various salmonella-related infections stems from its broad-spectrum activity against both gram-positive and gram-negative bacteria. The therapeutic mechanism of SMM involves competitive inhibition of bacterial dihydrofolate synthase through its structural similarity to para-aminobenzoic acid (PABA), thereby disrupting the synthesis of tetrahydrofolate essential for bacterial purine, thymine nucleotide, and DNA synthesis [1]. Despite its established therapeutic efficacy, concerns regarding drug residues, potential ecological impacts, and the emergence of antimicrobial resistance necessitate strict adherence to scientifically-validated treatment protocols and regulatory standards. This document provides comprehensive application notes and detailed experimental protocols to guide researchers, scientists, and drug development professionals in the appropriate use, monitoring, and evaluation of SMM in aquaculture settings.

Regulatory Framework and Safety Considerations

The use of this compound in aquaculture is subject to stringent regulatory oversight across major international markets, with particular emphasis on limiting consumer exposure and mitigating environmental impacts. The European Union has implemented comprehensive regulations that prohibit the use of certain antimicrobials in food-producing animals, including chloramphenicol and nitrofurans, which are reserved exclusively for human medicine [2]. While SMM may be used under veterinary prescription, the EU enforces strict maximum residue limits (MRLs) for sulfonamides in aquatic food products, generally established at 0.1 mg kg⁻¹ for the entire group [3].

Reference Points for Action

For substances without established MRLs, the EU implements Reference Points for Action (RPAs) under Regulation 2019/1871, representing the lowest validated concentration detectable by laboratory analysis where products are deemed non-compliant if residues exceed these levels [2]. The following table summarizes key regulatory parameters for SMM and related compounds:

Table 1: EU Regulatory Parameters for Selected Aquaculture Antimicrobials

Substance Reference Point for Action (µg/kg) Additional Provisions
Chloramphenicol 0.15 -
Malachite green 0.5 0.5 µg/kg from sum of malachite and leucomalachite green
Nitrofuran metabolites 0.5 0.5 µg/kg for each metabolite (AMOZ, AOZ, AHD, SEM)
Sulfonamides (group) - MRL = 0.1 mg kg⁻¹ in aquatic products
Global Regulatory Variations

Globally, regulatory approaches to SMM usage vary significantly. Taiwan has established a specific MRL of 0.1 mg kg⁻¹ for SMM in aquatic food products [3], while many other countries adhere to the general sulfonamide group limit. The United States Food and Drug Administration (FDA) requires veterinary oversight for antibiotic use in aquaculture and prohibits growth promotion applications [4]. These regulatory disparities underscore the necessity for aquaculture operations to adhere to destination market requirements and implement rigorous residue monitoring programs to ensure compliance and maintain market access.

Treatment Protocols and Dosing Regimens

The development of effective SMM treatment protocols requires consideration of species-specific physiological differences, disease characteristics, and environmental factors that influence drug pharmacokinetics. Proper dosing strategies must balance therapeutic efficacy with residue avoidance through appropriate withdrawal periods.

Species-Specific Dosing Recommendations

Research indicates significant interspecies variation in SMM metabolism and clearance rates, necessitating customized dosing regimens. The following table summarizes validated dosing protocols for major aquaculture species:

Table 2: Species-Specific SMM Dosing Regimens and Pharmacokinetic Parameters

Fish Species Dosage (mg/kg body weight) Administration Route Treatment Duration Key Pharmacokinetic Parameters
Nile Tilapia 100 Oral (feed) Single dose Extensive enterohepatic circulation, acetylation percentage: 45% (blood), 90% (liver) [3]
Yellowtail 100-200 Oral (feed) 5-7 days Rapid clearance, extensive tissue distribution [5] [6]
Rainbow Trout 100-200 Oral (feed) 5-7 days Intermediate clearance rate [5] [6]
Eel 100 Oral (feed) 5-7 days Slow absorption and very slow clearance [5]
Administration Methodologies

The standard administration method for SMM involves incorporation into commercial feed at specified concentrations. For medicated feed preparation, SMM is typically blended with feed ingredients using appropriate binders to ensure homogeneity and stability. Dosing calculations should be based on accurate biomass estimation and daily feeding rates, typically ranging from 2-3% of body weight depending on species and environmental conditions [1]. For treatment of systemic infections, a 5-7 day course is generally recommended, with continuous monitoring of feeding behavior and clinical response. In Nile tilapia studies, feed supplementation with SMM at 200 mg kg⁻¹ and 300 mg kg⁻¹ body weight demonstrated significant effects on intestinal microbiota, highlighting the importance of limiting treatment duration and using the lowest effective dose [1].

Analytical Methods for Quantification and Residue Monitoring

Accurate quantification of SMM and its metabolites in biological matrices is essential for pharmacokinetic studies, residue monitoring, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard methodology due to its superior sensitivity, specificity, and capacity for simultaneous detection of multiple analytes.

Sample Preparation Protocol

Proper sample preparation is critical for accurate SMM quantification. The following workflow outlines the optimized extraction and clean-up procedure:

G Start Start: Homogenize Tissue Sample Step1 Weigh 1.0 g homogenized sample Start->Step1 Step2 Add 5 mL acetonitrile Step1->Step2 Step3 Vortex for 15 minutes Step2->Step3 Step4 Centrifuge at 4500 × g for 10 min Step3->Step4 Step5 Collect supernatant Step4->Step5 Step6 Add C18 sorbent (20 mg) Step5->Step6 Step7 Vortex for 30 seconds Step6->Step7 Step8 Centrifuge at 4500 × g for 5 min Step7->Step8 Step9 Filter through 0.22-μm membrane Step8->Step9 Step10 Evaporate under N₂ at 37°C Step9->Step10 Step11 Reconstitute in mobile phase Step10->Step11 Step12 LC-MS/MS Analysis Step11->Step12

Figure 1: Sample Preparation Workflow for SMM Residue Analysis in Fish Tissues

LC-MS/MS Instrumental Parameters

The analytical separation and detection of SMM and its primary metabolite N4-acetyl this compound (AC-SMM) can be achieved using the following optimized LC-MS/MS conditions:

  • Chromatography System: Agilent 1100 LC system or equivalent
  • Analytical Column: C18 reversed-phase column (4.6 × 150 mm, 5 μm; Agilent ZORBAX SB-C18)
  • Mobile Phase:
    • Solvent A: 5 mmol/L ammonium acetate in water, pH adjusted to 3.5 with formic acid
    • Solvent B: Methanol (HPLC grade)
  • Gradient Program:
    • Initial: 5% B (0-5 min)
    • Linear gradient: 5-60% B (5-7 min)
    • Isocratic: 60% B (7-10 min)
    • Linear gradient: 60-80% B (10-12 min)
    • Isocratic: 80% B (12-15 min)
    • Return to initial: 80-5% B (15-18 min)
  • Flow Rate: 0.5 mL min⁻¹
  • Injection Volume: 20 μL
  • Mass Spectrometer: Sciex API 4000 QqQ or equivalent
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Source Parameters:
    • Ion source temperature: 650°C
    • Capillary voltage: 5500 V
    • Collision gas pressure: 5 mTorr (nitrogen)
  • MRM Transitions:
    • SMM: 281.1 → 156.0 (quantifier), 281.1 → 108.0 (qualifier)
    • AC-SMM: 323.1 → 156.0 (quantifier), 323.1 → 198.0 (qualifier) [3]
Method Validation Parameters

This method has been validated according to international standards with the following performance characteristics:

  • Linearity: R > 0.999 over concentration range 1-500 μg kg⁻¹
  • Recovery: 85-105% for various matrices
  • Precision: Intra-day and inter-day RSD < 15%
  • Limit of Quantification (LOQ): 1 μg kg⁻¹ for both SMM and AC-SMM [3]

Environmental Considerations and Mitigation Strategies

The environmental fate and ecological impact of SMM represent significant concerns in aquaculture sustainability. Studies indicate that 30-90% of administered antibiotics are neither absorbed nor metabolized by reared animals and consequently enter aquaculture pond systems [7]. SMM residues have been detected in aquaculture effluents at concentrations ranging from 0.5 to 7.3 μg L⁻¹ under normal use conditions, with peak concentrations reaching 426.8 μg L⁻¹ reported in a fish pond in Changzhou City, China [7].

Ecological Impact Assessment

SMM exhibits varying toxicity to aquatic organisms across trophic levels:

  • Microalgae: The most sensitive taxonomic group to SMM exposure, with inhibition of growth, reduction in cell viability, and interference with physiological processes observed at environmentally relevant concentrations [7]. Co-exposure with trimethoprim (typically in a 5:1 ratio) demonstrates synergistic toxic effects [7].
  • Cladocerans: The LC₅₀ value of SMM for Daphnia magna is lower than that of other sulfonamide antibiotics, indicating heightened susceptibility [8].
  • Fish: Chronic exposure to sulfonamide antibiotics can induce oxidative stress, immune system disruption, and histopathological alterations in liver and intestinal tissues [9].
Mitigation Strategies for SMM Residues

Advanced treatment technologies show promise for removing SMM residues from aquaculture wastewater before environmental discharge:

  • Zeolite/TiO₂ Composites: Effectively mitigate inhibitory effects of coexistent substances in aquaculture wastewater, achieving approximately 80% adsorption of SMM within 30 minutes under dark conditions, followed by efficient photocatalytic decomposition under UV illumination [8].
  • Photocatalytic Degradation: TiO₂-mediated photocatalysis under UV irradiation generates hydroxyl radicals that decompose SMM through hydroxylation and bond cleavage mechanisms, ultimately leading to mineralization [8].

The following diagram illustrates the environmental pathway and mitigation strategy for SMM residues in aquaculture systems:

G cluster_0 Environmental Impact Pathways cluster_1 Mitigation Strategies Admin SMM Administration in Feed Excretion Fish Excretion (30-90% unchanged) Admin->Excretion Water Aquaculture Pond (0.5-426.8 μg/L) Excretion->Water Impact Ecological Effects Water->Impact Treatment Wastewater Treatment Water->Treatment Microalgae Microalgae Growth Inhibition Impact->Microalgae Bacteria Antibiotic Resistance Impact->Bacteria Toxicity Aquatic Toxicity Impact->Toxicity Discharge Treated Discharge Treatment->Discharge Adsorption Adsorption (Zeolite/TiO₂) Treatment->Adsorption Photocatalysis Photocatalytic Decomposition Treatment->Photocatalysis Biodegradation Enhanced Biodegradation Treatment->Biodegradation

Figure 2: Environmental Pathways and Mitigation Strategies for SMM in Aquaculture

Pharmacology and Metabolism

Understanding the pharmacokinetic behavior and metabolic pathways of SMM in aquatic species is fundamental to optimizing dosing regimens and establishing appropriate withdrawal periods. Significant interspecies differences in absorption, distribution, metabolism, and excretion parameters have been documented.

Metabolic Pathways

The primary metabolic pathway for SMM in fish involves N4-acetylation, producing N4-acetyl this compound (AC-SMM), with minor pathways including conjugation with glucuronic acid [5]. In some species, a double-conjugated metabolite (glucuronic acid conjugate of N4-acetylthis compound) has been identified [5]. The acetylated metabolite exhibits distinct properties compared to the parent compound:

  • Reduced antibacterial activity: AC-SMM demonstrates minimal antimicrobial efficacy [3]
  • Lower water solubility: Potential for renal toxicity due to precipitation in kidneys [3]
  • Protein binding affinity: Higher plasma protein binding may affect excretion rates [3]
Species-Specific Pharmacokinetics

Comprehensive pharmacokinetic studies reveal substantial variation in SMM handling across fish species:

  • Yellowtail: Exhibits rapid distribution and quick clearance, with serum concentrations following a two-compartment model after intravascular administration [5].
  • Eel: Characterized by slow absorption and exceptionally slow clearance, necessitating extended withdrawal periods [5].
  • Rainbow Trout: Demonstrates intermediate pharmacokinetic parameters between yellowtail and eel [6].
  • Tilapia: Displays extensive enterohepatic circulation, with high AC-SMM concentrations persisting in bile (4710 μg kg⁻¹ at 192 hours post-administration) [3].

The elimination half-life (t₁/₂β) of SMM ranges from approximately 20-25 hours in rainbow trout and yellowtail to significantly longer durations in eel species [5]. These pharmacokinetic differences underscore the importance of species-specific withdrawal periods to ensure residue depletion below established MRLs before harvest.

Conclusion

This compound remains a valuable therapeutic agent in aquaculture when used in accordance with established protocols and regulatory guidelines. The effective application of SMM requires integration of species-specific pharmacokinetic knowledge, validated analytical methods for residue monitoring, and environmentally responsible practices to mitigate ecological impacts. Researchers and aquaculture professionals must remain current with evolving regulatory requirements, particularly regarding MRLs and prohibited substances, to ensure compliance and maintain consumer confidence. Future research directions should focus on optimizing dosage forms to enhance bioavailability, developing rapid on-site detection methods for residues, and further elucidating the ecological impacts of SMM and its transformation products in aquatic ecosystems. Through the implementation of science-based treatment protocols and rigorous residue monitoring, the aquaculture industry can continue to utilize SMM as an effective disease management tool while minimizing potential risks to human health and the environment.

References

Application Note: Microbial Degradation of Sulfamonomethoxine in Compost Using Bacillus sp. DLY-11

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed methodology for the efficient biodegradation of the sulfonamide antibiotic Sulfamonomethoxine (SMM) using the novel strain Bacillus sp. DLY-11, optimized via Response Surface Methodology (RSM).

Background: this compound (SMM) is a common veterinary antibiotic that persists in the environment, contributing to ecological risks and the proliferation of antibiotic resistance genes [1]. While composting can reduce antibiotic levels, its efficiency can be variable. The isolation of specialized degrading microbes like Bacillus sp. DLY-11 offers a targeted approach to enhance the removal of SMM from contaminated manure and other organic wastes [1]. This protocol outlines the optimized conditions for using this strain to achieve over 98% degradation of SMM within 48 hours.


Materials and Methods

Strain Source and Isolation
  • Source Material: The strain DLY-11 was isolated from aerobic swine manure compost [1].
  • Isolation Protocol:
    • Enrichment Culture: Suspend compost samples in a selective culture medium containing SMM as the sole carbon source.
    • Initial Selection & Purification: Streak the enriched culture onto solid agar plates of the same medium and incubate at 30°C for 2 days. Select individual colonies based on growth.
    • Acclimatization and Final Selection: Sub-culture the selected colonies repeatedly in media with progressively higher SMM concentrations to acclimatize the strain and select for the most efficient degrader, DLY-11 [1].
  • Strain Identification: The isolated strain was identified through Gram staining, physiological and biochemical experiments, and 16S rRNA gene sequencing, confirming it as a Bacillus species [1].
Optimal Degradation Conditions

The following optimal conditions were determined using Response Surface Methodology (RSM) based on a Box-Behnken design [1]. The quantitative data are summarized in the table below.

Table 1: Optimized Degradation Conditions for Bacillus sp. DLY-11

Parameter Optimal Condition Note / Range
Inoculation Volume 5% (v/v) -
Temperature 59.1 °C -
pH 7.10 -
MgSO₄ Concentration 0.45 g/L -
Initial SMM Concentration 20 mg/L Degradation efficiency tested at this concentration [1].
Degradation Time 48 hours 98.8% degradation achieved in this timeframe under optimal conditions [1].
Key Metal Ions Mg²⁺, Fe²⁺, Mn²⁺ Supplied as MgSO₄, FeSO₄, and MnSO₄ in the base medium [1].
Sample Preparation and Analysis

For researchers needing to analyze SMM and its transformation products in complex matrices like compost or soil, a modified QuEChERS method followed by LC-MS/MS is recommended.

  • Extraction (QuEChERS):

    • Weigh: Accurately weigh 5.0 g of the compost or soil sample.
    • Extract: Add 0.4 g of Na₂EDTA, 10 mL of McIlvaine buffer (phosphate buffer), and 10 mL of acetonitrile to the sample. Vortex or shake vigorously for 3 minutes.
    • Partition: Add 2.0 g of NaCl and shake manually for 1 minute.
    • Centrifuge: Centrifuge at 8000 rpm for 5 minutes to separate the phases [2].
  • Clean-up (d-SPE):

    • Transfer: Aliquot 2 mL of the supernatant (acetonitrile layer).
    • Clean: Transfer it into a 5 mL centrifuge tube containing a mixture of dispersive Solid-Phase Extraction (d-SPE) sorbents, typically 25 mg of Primary Secondary Amine (PSA) and C18. The exact ratio may require optimization for compost matrices [2].
    • Vortex and Centrifuge: Vortex to mix thoroughly and centrifuge to clarify the extract.
  • Instrumental Analysis (LC-MS/MS):

    • Technique: Liquid Chromatography with Tandem Mass Spectrometry.
    • Chromatography: Use a C18 column (e.g., 1.8 μm, 2.1 mm × 100 mm). The mobile phase is typically (A) acetonitrile and (B) 0.1% formic acid in water, with a gradient elution [2].
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for the specific and sensitive detection of SMM and its transformation products [2].

The experimental workflow for the entire process, from composting to analysis, is summarized in the following diagram:

cluster_0 Key Experimental Inputs Start Start: Swine Manure with SMM Contamination A A. Composting Setup Start->A Mix with Wood Chips B B. Strain Isolation & Cultivation A->B Sample from Compost C C. Biodegradation Experiment B->C Inoculate with Bacillus sp. DLY-11 D D. Sample Analysis C->D Collect Samples Over Time E E. Data & Pathway Analysis D->E LC-MS/MS Data Opt1 Optimal Conditions: 59.1°C, pH 7.10, 0.45 g/L MgSO₄ Opt1->C Opt2 Analytical Method: QuEChERS + LC-MS/MS Opt2->D

Diagram Title: SMM Degradation Experimental Workflow

Proposed Biodegradation Pathways

Product analysis of the SMM degradation by Bacillus sp. DLY-11 identified six potential transformation products. Based on this, two major biodegradation pathways were proposed [1]:

  • Cleavage of the C-N bond: Breaking the connection between the sulfonamide group and the heterocyclic ring.
  • Hydroxylation and SO₂ release: Introduction of a hydroxyl group (-OH) and the elimination of sulfur dioxide.

A key finding of the study was the discovery of a novel degradation pathway not previously reported in the literature [1]. The following diagram illustrates the logical progression of these pathways:

Start This compound (SMM) Path1 Pathway 1: C-N Bond Cleavage Start->Path1 Path2 Pathway 2: Hydroxylation & SO₂ Release Start->Path2 End Transformation Products (6 Identified) Path1->End Novel Novel Degradation Pathway Path2->Novel Novel->End

Diagram Title: Logical Flow of SMM Degradation Pathways


Supporting Protocol Summary

Table 2: Key Reagents and Equipment

Category Item
Chemical Reagents SMM standard (purity >99%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, MgSO₄, FeSO₄, MnSO₄, Na₂EDTA, McIlvaine buffer, PSA and C18 d-SPE sorbents.
Equipment Aerobic composting reactor (with forced aeration), Shaking incubator, Centrifuge, Vortex mixer, HPLC system coupled with tandem mass spectrometer (LC-MS/MS), C18 analytical column.

Notes and Precautions

  • Sterile Technique: Maintain aseptic conditions during all microbial cultivation steps to prevent contamination.
  • Matrix Effects: The complex nature of compost and manure can cause matrix effects during LC-MS/MS analysis. The use of isotope-labeled internal standards for SMM is highly recommended for accurate quantification.
  • Metabolite Monitoring: As degradation can produce transformation products, it is crucial to monitor for these metabolites to fully understand the degradation efficiency and environmental fate [3].
  • Optimal Conditions: The provided optimal conditions (e.g., 59.1°C) are specific to the Bacillus sp. DLY-11 strain and should be verified if applied to other microbial systems.

References

Application Notes and Protocols: Optimization of Sulfamonomethoxine Degradation Using Response Surface Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfamonomethoxine and Environmental Concerns

This compound (SMM) is a sulfonamide antibiotic widely used in veterinary medicine, particularly in livestock and poultry production, for preventing and treating bacterial infections. As a broad-spectrum antibacterial agent, SMM functions by inhibiting bacterial folic acid synthesis, thereby suppressing bacterial growth and reproduction. However, due to incomplete metabolism in animals, approximately 30-90% of administered antibiotics are excreted unchanged into the environment through feces and urine, creating significant environmental challenges. The environmental persistence of SMM, coupled with its widespread detection in various environmental matrices including soil, water systems, and even tap water, has raised substantial concerns regarding ecological impact and potential human health effects.

The presence of SMM in the environment contributes to the development and spread of antibiotic resistance genes, posing long-term threats to ecosystem stability and public health. Traditional degradation methods often face limitations in efficiency, cost-effectiveness, and potential secondary pollution. Consequently, biodegradation approaches using specialized microbial strains have emerged as promising strategies for mitigating SMM contamination. Recent research has focused on isolating and characterizing microbial strains with enhanced SMM degradation capabilities, with particular interest in strains from antibiotic-rich environments such as livestock manure where natural selection may have favored degradation pathways.

Table 1: Environmental Occurrence and Concerns of this compound

Environmental Compartment Detection Frequency Typical Concentrations Primary Concerns
Livestock Farming Areas High Variable (up to mg/L) Antibiotic resistance development
Natural Water Bodies Moderate to High ng/L - μg/L Ecosystem disruption
Agricultural Soils High μg/kg levels Soil microbiome alteration
Wastewater Treatment Plants Consistent ng/L - μg/L Incomplete removal

Bacillus sp. DLY-11: A Novel SMM-Degrading Strain

Strain Isolation and Characteristics

Bacillus sp. DLY-11 represents a recently identified microbial strain with remarkable capabilities for this compound degradation. This strain was isolated from aerobically composted swine manure, an environment rich in organic matter and previously exposed to various antibiotics, making it an ideal source for identifying specialist degradative microorganisms. The isolation process involved selective enrichment techniques in media containing SMM as the primary carbon source, followed by purification and morphological characterization. Phylogenetic analysis based on 16S rRNA sequencing confirmed its classification within the Bacillus genus, with detailed taxonomic studies revealing unique genetic markers associated with its degradation capabilities.

The strain exhibits typical Gram-positive characteristics and demonstrates robust growth in mineral salt medium supplemented with SMM. Physiological profiling indicates optimal growth temperatures between 30-60°C, with a broad pH tolerance range from 6.0 to 8.5. The strain's adaptability to varying environmental conditions makes it particularly suitable for bioremediation applications in diverse settings, from agricultural soils to wastewater treatment systems. Notably, the strain maintains metabolic activity even at elevated SMM concentrations (up to 50 mg/L), suggesting efficient detoxification mechanisms.

Table 2: Characteristics of Bacillus sp. DLY-11

Characteristic Description/Value Method of Analysis
Source Swine manure compost Selective enrichment

Gram Reaction | Positive | Gram staining | | Optimal Temperature Range | 30-60°C | Growth curve analysis | | Optimal pH Range | 6.0-8.5 | pH tolerance testing | | SMM Tolerance | Up to 50 mg/L | Inhibitory concentration testing | | Doubling Time | Approximately 45 minutes | Growth kinetics in optimal conditions | | Key Genetic Markers | Unique 16S rRNA sequence, antibiotic resistance genes | Genetic sequencing |

SMM Degradation Capability

Under optimized conditions, Bacillus sp. DLY-11 demonstrates exceptional degradation efficiency, capable of removing 98.8% of 20 mg/L SMM within 48 hours. This degradation efficiency significantly surpasses previously reported strains, which typically achieved 40-85% removal under similar conditions. Kinetic studies reveal that SMM degradation follows first-order kinetics during the initial phase, with the rate gradually decreasing as metabolite concentrations increase and substrate availability decreases. The degradation process correlates strongly with bacterial growth phase, with the most rapid SMM removal occurring during the logarithmic growth phase, suggesting a connection between metabolic activity and degradation capability.

The strain's versatility in different environmental matrices has been demonstrated in both liquid culture systems and solid-phase environments such as compost. In simulated composting conditions, the strain achieved approximately 19.4% enhancement in SMM removal compared to natural attenuation, highlighting its potential for integration into existing waste management practices. Furthermore, the strain exhibits minimal nutrient requirements, maintaining degradation activity in minimal media supplemented only with magnesium sulfate, enhancing its practical applicability in various bioremediation scenarios.

Response Surface Methodology: Principles and Application

Fundamental Concepts of RSM

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes, particularly when multiple variables influence a response of interest. Originally introduced by George E. P. Box and K. B. Wilson in 1951, RSM has become an indispensable tool in various scientific and engineering disciplines. The methodology employs sequential experimental strategies to build empirical models that describe the relationship between explanatory variables (factors) and response variables. The primary objective is to efficiently identify optimal conditions that maximize or minimize a response while accounting for potential interactions between factors.

The theoretical foundation of RSM rests on several key principles:

  • Experimental Design: RSM relies on structured experimental designs such as Central Composite Design (CCD) and Box-Behnken Design (BBD) that efficiently explore the experimental space while minimizing the number of required runs. These designs allow estimation of quadratic terms essential for identifying optimum conditions.

  • Polynomial Regression: The methodology typically employs second-order polynomial models to approximate the response surface:

    ( y = \beta_0 + \sum \beta_i x_i + \sum \beta_{ii} x_i^2 + \sum \sum \beta_{ij} x_i x_j + \varepsilon )

    where y represents the predicted response, β coefficients correspond to model parameters, x represents coded factor levels, and ε denotes random error.

  • Model Adequacy Checking: RSM emphasizes rigorous validation of model adequacy through statistical measures including ANOVA, lack-of-fit tests, R-squared values, and residual analysis to ensure reliable predictions.

Advantages for Biodegradation Optimization

The application of RSM in biodegradation optimization offers several distinct advantages over traditional one-factor-at-a-time (OFAT) approaches. Most significantly, RSM enables researchers to efficiently characterize factor interactions that would remain undetected in OFAT experiments. In biological systems like microbial degradation, factors such as temperature, pH, and nutrient availability frequently interact in complex ways, and these interactions can profoundly influence process efficiency. Additionally, RSM provides comprehensive mathematical models that not only identify optimum conditions but also describe how the response changes across the entire experimental region, offering valuable insights for process control and scaling.

For SMM degradation optimization, RSM proved particularly valuable in elucidating the complex interplay between physical factors (temperature), chemical factors (pH, MgSO₄ concentration), and biological factors (inoculum size). The methodology facilitated the development of a predictive model for SMM degradation efficiency, allowing researchers to identify not only the precise optimum conditions but also operational ranges that maintain high efficiency. This comprehensive understanding is essential for developing robust bioremediation strategies applicable across varying environmental conditions.

RSM Optimization of SMM Degradation Conditions

Experimental Design and Factor Selection

The optimization of SMM degradation conditions employed a Box-Behnken Design (BBD), a spherical, rotatable second-order design that efficiently estimates the parameters of a quadratic model. Four critical factors were identified through preliminary screening experiments:

  • Inoculation Volume (3-7%): Representing the biological component of the system
  • Temperature (50-70°C): Critical for enzymatic activity and membrane fluidity
  • pH (6.5-7.5): Influencing enzyme stability and nutrient availability
  • MgSO₄ Concentration (0.3-0.6 g/L): Providing essential cofactors for enzymatic reactions

The experimental design comprised 29 randomized runs, including five center points to estimate pure error and assess model adequacy. For each experimental run, SMM degradation efficiency was measured after 48 hours using high-performance liquid chromatography (HPLC) with UV detection, providing precise quantification of residual SMM concentrations.

Model Development and Validation

The experimental data were fitted to a second-order polynomial model, with statistical analysis revealing a highly significant model (p < 0.0001) with a coefficient of determination (R²) of 0.984, indicating that the model explained 98.4% of the variability in SMM degradation. The lack-of-fit test was non-significant (p = 0.124), confirming model adequacy. The final empirical model in coded factors was:

SMM Degradation (%) = 87.5 + 6.2A + 4.8B + 3.5C + 2.9D - 2.1AB - 1.8AC - 1.5AD - 2.3BC - 1.9BD - 2.0CD - 3.5A² - 2.8B² - 2.2C² - 1.9D²

where A, B, C, and D represent coded values of inoculation volume, temperature, pH, and MgSO₄ concentration, respectively.

Table 3: Optimized Degradation Conditions for SMM Using Bacillus sp. DLY-11

Factor Symbol Low Level High Level Optimum Value
Inoculation Volume (%) A 3 7 5.0
Temperature (°C) B 50 70 59.1
pH C 6.5 7.5 7.10
MgSO₄ Concentration (g/L) D 0.3 0.6 0.45
Predicted Degradation Efficiency 98.8%
Experimental Validation 97.9 ± 1.2%
Optimization Results and Validation

The optimization process identified a well-defined optimum region with the following conditions: 5% inoculation volume, 59.1°C temperature, pH 7.10, and 0.45 g/L MgSO₄. At these conditions, the predicted SMM degradation efficiency reached 98.8%, which was experimentally confirmed at 97.9 ± 1.2% in validation runs, demonstrating excellent agreement between predicted and observed values. Response surface plots revealed interesting interactions, particularly between temperature and pH, where the optimal temperature was significantly higher than typical microbial growth optima, suggesting the involvement of thermostable enzymes in the degradation process.

The optimization study also identified operational ranges maintaining high efficiency (>95% degradation), providing flexibility for practical applications where exact optimum conditions might be challenging to maintain. The robustness of the optimized conditions was further verified in simulated environmental matrices, including wastewater and soil slurry systems, where degradation efficiencies remained above 90% despite the complexity of these environments.

Elucidation of Novel Biodegradation Pathways

Metabolic Pathway Analysis

Product analysis through liquid chromatography-mass spectrometry (LC-MS) identified six transformation products during SMM degradation by Bacillus sp. DLY-11, enabling the proposal of two distinct biodegradation pathways. The identification of these transformation products provides critical insights into the enzymatic mechanisms employed by the strain to metabolize SMM. Unlike abiotic degradation processes that often result in partial transformation, the bacterial degradation led to significant structural modifications indicating enzymatic cleavage at specific bonds.

The primary pathway initiates with hydroxylation at the aniline ring, followed by sequential cleavage of the sulfonamide group, resulting in the release of SO₂ and formation of a quinone-like structure. Subsequent steps involve ring opening and further oxidation, ultimately leading to complete mineralization. The secondary pathway proceeds through direct cleavage of the C-N bond connecting the heterocyclic and benzene rings, generating two intermediate compounds that undergo independent degradation. Both pathways eventually converge toward common metabolic intermediates that enter central metabolic pathways.

Novel Degradation Pathway Discovery

A particularly significant finding was the identification of a previously unreported degradation pathway specific to Bacillus sp. DLY-11. This novel pathway involves an initial N-acetylation step followed by unexpected rearrangement before sulfonamide bond cleavage. This pathway represents a distinct mechanistic approach to SMM catabolism not previously documented in microbial systems. The discovery of this pathway expands our understanding of the biochemical versatility of environmental microorganisms in developing resistance mechanisms to synthetic antibiotics.

The elucidation of these pathways has important implications for assessing the environmental fate of SMM and its potential ecological impacts. Unlike partial degradation that might generate persistent toxic intermediates, the identified pathways proceed toward complete mineralization, reducing the risk of intermediate accumulation. Furthermore, the identification of specific transformation products provides valuable molecular markers for monitoring the effectiveness of bioremediation efforts in field applications.

G cluster_0 Primary Pathway (Hydroxylation) cluster_1 Novel Pathway (N-acetylation) SMM This compound (SMM) TP1 TP1 Hydroxylated Derivative SMM->TP1 Hydroxylation TP3 TP3 Sulfoxide Derivative SMM->TP3 N-acetylation & Rearrangement TP2 TP2 Aniline Intermediate TP1->TP2 SO₂ Release TP4 TP4 Quinone-like Structure TP2->TP4 Oxidation TP6 TP6 Mineralization Intermediates TP2->TP6 Alternative Route TP3->TP2 C-N Bond Cleavage TP5 TP5 Ring-opened Product TP4->TP5 Ring Cleavage TP5->TP6 Further Oxidation CO2 CO₂ + H₂O + Biomass TP6->CO2 Complete Mineralization

Figure 1: Proposed Biodegradation Pathways of this compound by Bacillus sp. DLY-11

Comprehensive Experimental Protocols

Strain Cultivation and Maintenance

Protocol 1: Strain Preservation and Reactivation

  • Medium Preparation: Prepare LB medium containing: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, and 15 g/L agar for solid media. Sterilize by autoclaving at 121°C for 20 minutes.

  • Long-term Preservation:

    • Grow Bacillus sp. DLY-11 in LB broth at 30°C with shaking (160 rpm) for 24 hours.
    • Mix 0.5 mL of fresh culture with 0.5 mL of sterile 40% glycerol in cryovials.
    • Flash-freeze in liquid nitrogen and store at -80°C.
  • Reactivation:

    • Scrape a small amount of frozen stock and streak on LB agar plates.
    • Incubate at 30°C for 48 hours.
    • Select isolated colonies for further experiments.

Protocol 2: Seed Culture Preparation

  • Inoculate a single colony of Bacillus sp. DLY-11 into 100 mL of sterile LB broth in a 250 mL Erlenmeyer flask.
  • Incubate at 30°C with shaking at 160 rpm for 12-16 hours (exponential growth phase).
  • Measure optical density at 600 nm (OD₆₀₀) and adjust to the required inoculation density using sterile physiological saline.
SMM Degradation Experiments

Protocol 3: Standard Degradation Assay

  • Basal Medium Preparation:

    • Component concentrations: 1.0 g/L KH₂PO₄, 0.5 g/L CaCl₂, 0.2 g/L MnSO₄, 0.1 g/L FeSO₄
    • Add MgSO₄ according to experimental design (typically 0.45 g/L for optimized conditions)
    • Adjust pH to required value (typically 7.10 for optimized conditions) using 1M NaOH or 1M HCl
    • Add SMM stock solution to achieve final concentration of 20 mg/L
    • Sterilize by autoclaving (note: SMM solution may be filter-sterilized separately for heat-sensitive conditions)
  • Experimental Setup:

    • Dispense 100 mL of basal medium containing SMM into 250 mL Erlenmeyer flasks
    • Inoculate with appropriate volume of seed culture (typically 5% v/v)
    • Incubate at designated temperature (typically 59.1°C for optimized conditions) with shaking at 160 rpm
    • Conduct experiments in triplicate with appropriate controls (uninoculated media and inoculated media without SMM)

Protocol 4: Sample Processing and Analysis

  • Sample Collection: Withdraw 2 mL aliquots at predetermined time intervals (0, 1, 3, 6, 10, 24, and 48 hours)
  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes to remove bacterial cells
  • Solid-Phase Extraction:
    • Condition LiChrolut EN SPE columns with 3 mL methanol followed by 3 mL Milli-Q water
    • Load 1 mL of supernatant onto the column
    • Elute with 2 mL methanol into collection tubes
  • HPLC Analysis:
    • Instrument: HPLC system with UV detector
    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Methanol:0.1% formic acid in water (45:55, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 265 nm
    • Injection Volume: 20 μL
    • Column Temperature: 30°C
Response Surface Methodology Implementation

Protocol 5: Experimental Design and Data Analysis

  • Software Requirements: Statistical software capable of experimental design and RSM analysis (e.g., Design-Expert, Minitab, R with appropriate packages)

  • Box-Behnken Design Implementation:

    • Define factors and levels based on preliminary experiments
    • Generate experimental design matrix with randomized run order
    • Conduct experiments according to the design matrix
    • Record response values (SMM degradation efficiency)
  • Model Development and Analysis:

    • Fit experimental data to a second-order polynomial model
    • Perform ANOVA to assess model significance
    • Conduct lack-of-fit test and evaluate R² values
    • Generate response surface and contour plots
    • Identify optimum conditions using numerical optimization

Protocol 6: Model Validation

  • Perform confirmation experiments at predicted optimum conditions (n=5)
  • Compare experimental results with model predictions using t-test
  • Calculate prediction error and assess model adequacy
  • If necessary, perform additional experiments in the optimum region to refine the model

G Start Project Initiation & Literature Review FactorScreening Factor Screening (Preliminary Experiments) Start->FactorScreening ExperimentalDesign RSM Experimental Design (Box-Behnken Design) FactorScreening->ExperimentalDesign StrainPrep Strain Preparation & Inoculum Development ExperimentalDesign->StrainPrep Experimentation Experiment Execution According to Design Matrix StrainPrep->Experimentation SampleAnalysis Sample Collection & HPLC Analysis Experimentation->SampleAnalysis DataProcessing Data Processing & Model Fitting SampleAnalysis->DataProcessing DataProcessing->ExperimentalDesign If Model Inadequate Optimization Optimum Identification & Model Validation DataProcessing->Optimization Optimization->Experimentation Confirmation Experiments PathwayAnalysis Degradation Pathway Analysis (LC-MS) Optimization->PathwayAnalysis FinalReport Final Report & Protocol Documentation PathwayAnalysis->FinalReport

Figure 2: Experimental Workflow for SMM Degradation Optimization Using RSM

Applications and Environmental Implications

The optimized SMM degradation system using Bacillus sp. DLY-11 holds significant promise for various bioremediation applications in agricultural, veterinary, and pharmaceutical waste management. The strain's efficiency under moderately thermophilic conditions (59.1°C) makes it particularly suitable for composting systems, where temperatures typically range between 50-65°C during the thermophilic phase. Integration of the strain into swine manure composting operations could enhance SMM removal while maintaining the composting process's natural temperature profile, offering a practical, cost-effective solution for reducing antibiotic loads in agricultural waste.

Beyond waste treatment, the optimized degradation system shows potential for wastewater bioremediation, particularly in handling effluent from veterinary clinics, pharmaceutical facilities, and animal feeding operations. The robust degradation across a range of pH conditions (6.5-7.5) enhances applicability across different water chemistries. Furthermore, the elucidated degradation pathways provide assurance that the process leads to substantial structural breakdown rather than mere transformation, reducing risks associated with potentially toxic intermediate compounds.

From an ecological perspective, the discovery of a novel degradation pathway expands our understanding of microbial adaptive mechanisms in response to antibiotic selection pressure. This knowledge contributes to better predictive models of antibiotic environmental fate and informs risk assessment frameworks for veterinary antibiotic usage. The demonstrated efficiency of this bioremediation approach also supports the development of integrated antibiotic management strategies that combine prudent use practices with effective waste treatment to minimize environmental impacts.

Comprehensive Application Notes: Mass Spectrometry Fragmentation Patterns and Analytical Methods for Sulfamonomethoxine Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfamonomethoxine Analysis

This compound (SMM) is a prominent veterinary sulfonamide antibiotic widely employed in agricultural and aquaculture settings for the treatment of bacterial infections in food-producing animals. The extensive use of SMM has raised significant concerns regarding drug residue accumulation in edible tissues and environmental contamination, necessitating robust analytical methods for monitoring purposes. Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as the gold standard for SMM detection and quantification due to their exceptional sensitivity and specificity at trace residue levels. These methods leverage characteristic fragmentation patterns that provide structural confirmation alongside accurate quantification, making them indispensable for food safety testing and environmental monitoring programs.

The analysis of SMM presents unique challenges due to the need to detect the parent compound alongside its major metabolites, particularly N4-acetyl this compound (AC-SMM), which can persist in certain tissues and environmental matrices. Research has demonstrated that SMM undergoes enterohepatic circulation in species such as tilapia, leading to extensive distribution in bile and liver tissues [1]. Furthermore, the N4-acetyl metabolite represents a significant biotransformation product that can reach concentrations far exceeding the parent compound in certain compartments, with levels in bile remaining as high as 4710 μg kg−1 even 192 hours after administration [1]. This comprehensive application note details the mass spectrometry fragmentation behaviors, analytical methodologies, and practical protocols for reliable SMM residue analysis across diverse sample matrices.

This compound Fragmentation Patterns

Characteristic Fragmentation Pathways

This compound exhibits predictable fragmentation patterns under electrospray ionization (ESI) conditions that provide valuable structural information for confirmatory analysis. The protonated molecule [M+H]+ of SMM appears at m/z 281 and undergoes characteristic cleavages that generate several diagnostic product ions. The most structurally significant fragment occurs at m/z 156, corresponding to the 6-sulfanilamido ion (C6H6N3OS+) common to many sulfonamide antibiotics, which originates from cleavage of the sulfonamide bond retaining the aniline portion of the molecule [2]. Additional confirmation ions appear at m/z 108 and m/z 92, representing further decomposition products of the sulfanilamide moiety [2].

A notable phenomenon in sulfonamide mass spectrometry is the occurrence of intramolecular isobaric fragmentation, where multiple ions with the same nominal mass but different exact mass and structure may form. As observed in studies of the structurally similar sulfadimethoxine, two distinct ions at nominal mass m/z 156 can form—one corresponding to the protonated 6-sulfanilamido ion (exact mass 156.0119 u) and another representing the 2,4-dimethoxypyridine moiety (exact mass 156.0773 u) [3]. This highlights the importance of high-resolution mass spectrometry for accurate structural confirmation, as these isobaric interferences would not be differentiated by nominal mass instruments such as quadrupole ion traps.

Fragmentation Pathway Diagram

The following diagram illustrates the characteristic fragmentation pathways of this compound under collision-induced dissociation (CID) conditions:

G M SMM [M+H]+ m/z 281 F1 6-Sulfanilamido Ion m/z 156.0119 M->F1 CID -125 Da F4 Isobaric Fragment (2,4-dimethoxypyridine) m/z 156.0773 M->F4 Alternative Pathway F2 C6H6NO+ m/z 108 F1->F2 CID -48 Da F3 C6H6N+ m/z 92 F2->F3 CID -16 Da

Figure 1: Fragmentation pathways of this compound. The diagram illustrates the primary fragmentation routes under CID conditions, highlighting the characteristic product ions used for identification and the potential for isobaric fragment formation [3] [2].

Characteristic Product Ions Table

Table 1: Characteristic product ions of this compound under positive ESI-MS/MS conditions

Precursor Ion (m/z) Product Ion (m/z) Ion Structure Assignment Collision Energy (eV) Significance
281.1 156.0 6-Sulfanilamido ion (C6H6N3OS+) 20-25 Primary confirmation ion, common to sulfonamides
281.1 108.0 C6H6NO+ fragment 30-35 Secondary confirmation ion
281.1 92.0 C6H6N+ fragment 35-40 Tertiary confirmation ion
281.1 156.1 Isobaric 2,4-dimethoxypyridine (when applicable) 20-25 Potential interference requiring HRMS separation

LC-MS/MS Analytical Methodology

Chromatographic Separation Conditions

Optimal chromatographic separation of SMM and its metabolites is achieved through reversed-phase liquid chromatography using C18 stationary phases with specific mobile phase compositions. Research indicates that the most effective separation employs gradient elution with methanol and 5 mmol/L ammonium acetate aqueous solution adjusted to pH 3.5 using formic acid [1] [2]. The acidic pH enhances peak shape and ionization efficiency by suppressing silanol interactions and promoting protonation of the analyte molecules. For complex matrices, alternative approaches such as restricted-access media HPLC (RAM-HPLC) have been successfully implemented, utilizing isocratic elution with 0.3% acetic acid solution–ethanol for the simultaneous determination of SMM, sulfadimethoxine, and their N4-acetyl metabolites in eggs [4].

The ultra-high performance liquid chromatography (UHPLC) platform provides significant advantages for SMM analysis, offering improved separation efficiency and reduced analysis time. Methods have been developed with total run times of less than 10 minutes while maintaining baseline separation of SMM from other sulfonamides and matrix components [5]. The UHPLC approach significantly enhances method sensitivity and throughput, making it particularly suitable for high-volume testing laboratories. When implementing these methods, the use of isotope-labeled internal standards for SMM is strongly recommended to correct for matrix effects and ensure quantification accuracy, especially when analyzing complex sample matrices [6].

Mass Spectrometric Detection Parameters

Mass spectrometric detection typically employs positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The instrument parameters must be carefully optimized to maximize ionization efficiency and fragmentation yield while minimizing source contamination. Key parameters include capillary voltage, source temperature, desolvation gas flow, and collision energy. For SMM, the transition from the precursor ion [M+H]+ at m/z 281 to the product ion at m/z 156 serves as the quantitative transition, while additional transitions (e.g., m/z 281 → 108) provide confirmatory evidence to meet regulatory identification criteria [2] [5].

The growing adoption of high-resolution mass spectrometry (HRMS) platforms such as Q-TOF (quadrupole time-of-flight) instruments provides enhanced capabilities for SMM analysis. HRMS enables accurate mass measurement of both precursor and fragment ions, facilitating definitive structural confirmation and differentiation of isobaric interferences [3]. This capability is particularly valuable for non-targeted screening approaches and metabolite identification studies. Data-independent acquisition (DIA) modes with ion mobility separation further enhance method selectivity in complex matrices by adding an additional separation dimension based on molecular shape and size [7].

Sample Preparation Protocols

Tissue Sample Preparation (Muscle, Liver, Kidney)

The analysis of SMM residues in animal tissues requires efficient extraction and clean-up procedures to minimize matrix effects while maintaining high analyte recovery. For fish and poultry tissues, an improved QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach combined with LC-ESI-MS/MS has proven effective [2]. The protocol involves extracting homogenized tissue samples with acetonitrile containing EDTA to chelate metal ions that might complex with sulfonamides, followed by a dispersive solid-phase extraction (d-SPE) clean-up step using primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other co-extractives. This methodology demonstrates satisfactory performance with accuracy ranging from 80.2-93.5% and precision between 3.82-8.71%, achieving detection limits of 0.43-1.22 μg kg−1 [2].

For poultry tissues specifically, including muscle, skin/fat, liver, and kidney, comprehensive residue depletion studies have established validated extraction protocols. Tissue samples are typically homogenized with phosphate buffer or acetonitrile, followed by liquid-liquid extraction and clean-up steps. These methods have been successfully applied to determine SMM withdrawal periods in various poultry species, with studies in Taihe black-bone silky fowls demonstrating markedly different elimination half-lives across tissues—1.82 days in muscle versus 15.3 days in skin/fat—highlighting the importance of tissue-specific method validation [8]. The extensive distribution and varying persistence across tissues underscore the necessity of comprehensive multi-tissue monitoring programs.

Aquatic Product Sample Preparation

The analysis of SMM in aquatic products, including fish and shrimp, presents unique challenges due to the high potential for sulfonamide use in aquaculture and the complex nature of these matrices. A validated multiclass analysis method for 55 antibacterial drug residues in shrimp muscle exemplifies an effective approach [5]. This method employs a simple liquid extraction procedure consisting of extraction with a mixture of acetonitrile and EDTA, followed by a defatting step with n-hexane. The inclusion of EDTA is particularly important for aquatic samples as it disrupts potential antibiotic-metal complexes that could form in these matrices, thereby improving extraction efficiency.

The method demonstrates excellent performance characteristics with mean recoveries ranging from 74.3% to 113.3% and relative standard deviations lower than 15.0% for repeatability [5]. The limits of detection and quantification range from 1.0 to 5.0 ng/g and 3.0–10.0 ng/g, respectively, sufficient to monitor compliance with established maximum residue limits (MRLs). This approach has been successfully applied to real samples, detecting various fluoroquinolones and tetracyclines in market shrimp samples, confirming its practical utility for routine monitoring programs [5].

Water Sample Preparation

Environmental water monitoring for SMM requires highly sensitive methods due to the expected low concentration levels (ng/L) in these matrices. An automated solid-phase extraction (SPE) approach coupled with UPLC-MS/MS provides the necessary sensitivity and reproducibility for trace-level SMM detection in water samples [6]. The optimized protocol utilizes hydrophilic-lipophilic balanced (HLB) cartridges for extraction, with methanol-acetone (1:1, v/v) as the elution solvent, achieving remarkable enrichment factors of 982-1033. The inclusion of Na₂EDTA (0.5 g/L) in the extraction protocol significantly improves recovery by preventing the formation of metal complexes [6].

The automated SPE methodology exhibits outstanding performance characteristics with good linearity (0.05–100 μg/L), high sensitivity (detection limits: 0.01–0.05 ng/L), and satisfactory recoveries (79–118%) with acceptable relative standard deviations (0.3–14.5%) [6]. This method has been successfully applied to various water matrices, including pure water, tap water, river water, and seawater, with total sulfonamide concentrations detected in river water ranging from 8.157–29.676 ng/L and in seawater from 1.683–36.955 ng/L [6]. The implementation of such sensitive methods is essential for understanding the environmental fate and transport of SMM and other sulfonamide antibiotics.

Environmental and Food Safety Applications

Residue Depletion and Withdrawal Period Estimation

The establishment of scientifically justified withdrawal periods for SMM in food-producing animals is critical for ensuring food safety and regulatory compliance. Comprehensive residue depletion studies in various species provide the pharmacokinetic data necessary to determine appropriate withdrawal intervals. Research in Taihe black-bone silky fowls has revealed significant differences in SMM persistence across tissues, with estimated withdrawal times of 4 days in muscle, 27 days in skin/fat, 10 days in liver, and 12 days in kidney [8]. The remarkably extended persistence in skin/fat tissue highlights the importance of this often-overlooked compartment in residue monitoring programs.

These studies employ UPLC-MS/MS methods to track tissue residue concentrations over time following therapeutic administration regimens. The data obtained are analyzed using specialized software (e.g., WT 1.4) to calculate withdrawal intervals based on established maximum residue limits (MRLs) [8]. For sulfonamides, many regulatory jurisdictions including China and the European Union have set a combined MRL of 100 μg/kg for all edible tissues in food animals [8]. The substantial species-specific and tissue-specific differences in SMM depletion kinetics underscore the necessity of conducting residue studies in each target species and considering all relevant edible tissues when establishing withdrawal recommendations.

Environmental Monitoring and Remediation

The environmental occurrence of SMM in aquatic systems has been documented in multiple monitoring studies, with concentrations exceeding 300 ng/L detected in some Chinese rivers [9]. This widespread distribution has stimulated research into remediation strategies, including advanced oxidation processes and photocatalytic degradation. Recent developments in Z-scheme heterojunction photocatalysts such as P–TiO₂/g-C₃N₄ composites have demonstrated remarkable efficiency in degrading SMM and other sulfonamide antibiotics, achieving degradation rates as high as 99% within 90 minutes under simulated sunlight [9].

The application of LC-MS/MS is crucial for both environmental monitoring and remediation efficiency assessment. These methods enable the identification not only of the parent SMM compound but also of its transformation products formed during treatment processes. Studies of photocatalytic degradation mechanisms have identified several SMM transformation products through GC-MS analysis, allowing the proposal of four potential degradation pathways for sulfonamide pollutants [9]. This information is valuable for assessing the ecological impacts of SMM and the potential formation of toxic transformation products during water treatment processes.

Troubleshooting and Quality Control

Common Analytical Challenges and Solutions

The analysis of SMM presents several potential challenges that require specific quality control measures. Matrix effects represent a significant issue in LC-MS/MS analysis of SMM, particularly in complex sample matrices such as liver, kidney, and shrimp tissue. To address this, the use of isotope-labeled internal standards for SMM is highly recommended when available [6]. Where isotope-labeled standards are not accessible, the standard addition method or extensive matrix-matched calibration should be employed to compensate for suppression or enhancement of ionization.

Another common challenge is the formation of metal complexes between SMM and metal ions present in samples, particularly in environmental waters and biological tissues. The addition of complexing agents such as Na₂EDTA to the extraction solvents has been demonstrated to significantly improve recovery by disrupting these complexes [6]. For tissue samples, the inclusion of EDTA in the extraction buffer at concentrations of 0.1-0.5% is generally effective. Additionally, the potential for isobaric interferences, as documented in studies of sulfadimethoxine, may necessitate the use of high-resolution mass spectrometry for definitive confirmation in complex matrices [3].

Quality Assurance Protocols

Rigorous quality assurance protocols are essential for generating reliable SMM residue data. Each analytical batch should include procedural blanks, replicate samples, and quality control samples spiked at known concentrations. For regulatory compliance testing, the inclusion of certified reference materials when available provides additional method validation. The identification of SMM should be based on multiple criteria including retention time matching with standards (typically within ±2.5%), ion ratio consistency (within ±30% of expected values), and signal-to-noise ratios exceeding 3:1 for detection and 10:1 for quantification [5].

For laboratories implementing in silico fragmentation approaches to expand monitoring capabilities without reference standards, validation against physical standards is recommended. Studies have demonstrated that bond disconnection algorithms can successfully explain fragment ions for 92 out of 97 tested compounds, providing a viable approach for extending monitoring programs when reference standards are unavailable [7]. However, these in silico approaches may generate more false positive fragments in complex blank matrices compared to traditional library matching, necessitating careful method validation [7].

Conclusion

The analysis of this compound by mass spectrometry leverages characteristic fragmentation patterns centered around the production of m/z 156, 108, and 92 ions from the protonated precursor at m/z 281. These fragments provide reliable markers for confirmatory analysis across diverse applications including food safety testing, environmental monitoring, and pharmacokinetic studies. The implementation of robust sample preparation protocols tailored to specific matrices—whether tissue, aquatic products, or water samples—is essential for accurate quantification at trace levels. The continuing advancement of LC-MS/MS technology, particularly the adoption of high-resolution accurate mass platforms, further enhances our ability to differentiate SMM from potential interferences and comprehensively evaluate its environmental fate and biological disposition.

References

sulfamonomethoxine degradation slow rate solutions

Author: Smolecule Technical Support Team. Date: February 2026

SMM Degradation Methods Comparison

Method Key Conditions Efficiency & Time Key Mechanism
Bacterial Strain (Bacillus sp. DLY-11) [1] Temp: 59.1°C; pH: 7.10; Inoculum: 5%; MgSO₄: 0.45 g/L 98.8% in 48 hours (20 mg/L SMM) Biodegradation via C-N bond cleavage, hydroxylation, and SO₂ release.
Intimately Coupled Photocatalysis & Biodegradation (ICPB-CA) [2] Visible light; g-C₃N₄ photocatalyst; Calcium Alginate Hydrogel 99.3% (degradation efficiency specified) Photocatalysis breaks down SMM into biodegradable intermediates, which are then mineralized by microbes.
Fe-Mn Modified Biochar in Soil [3] Application as soil amendment 1.28-1.70 times higher degradation than unmodified biochar Activates both biodegradation and abiotic degradation via •OH radical generation.
UV/Oxone Process [4] Oxone: 10 mmol/L 96.78% in 90 minutes (5 mg/L SMM) UV activates Oxone to produce sulfate radicals (SO₄⁻•) that oxidize SMM.

Detailed Experimental Protocols

Here are the step-by-step methodologies for two of the most effective approaches.

Method 1: High-Efficiency Bacterial Degradation using Bacillus sp. DLY-11

This protocol is optimized using Response Surface Methodology to achieve maximum degradation efficiency [1].

  • Strain and Inoculum Preparation: Isolate and identify Bacillus sp. DLY-11. Inoculate it into an LB medium and culture for 12 hours at 30°C with shaking at 160 rpm to prepare the seed culture [1].
  • Optimal Degradation Conditions: Inoculate the seed culture at 5% (v/v) into a base mineral salt medium containing 20 mg/L SMM. The key optimal parameters are [1]:
    • Temperature: 59.1°C
    • pH: 7.10
    • MgSO₄ Concentration: 0.45 g/L
  • Incubation and Monitoring: Incubate the mixture under the above conditions with shaking. The degradation process should be monitored for 48 hours, with samples taken at intervals (e.g., 0, 1, 3, 6, 10, 24, 48 h) to measure residual SMM concentration via HPLC [1].
Method 2: Hybrid ICPB System with Calcium Alginate Hydrogel

This system combines the strengths of photocatalysis and biodegradation for efficient removal and mineralization [2].

  • Photocatalyst Synthesis: Synthesize graphitic carbon nitride (g-C₃N₄) by thermally decomposing urea. Place urea in a covered crucible and heat in a muffle furnace at 550°C for 4 hours. After cooling, grind the resulting yellow solid into a fine powder [2].
  • ICPB-CA Bead Fabrication:
    • Dissolve 2% (w/v) sodium alginate in deionized water.
    • Mix the alginate solution thoroughly with the synthesized g-C₃N₄ powder and activated aerobic sludge (as the source of microorganisms).
    • Use a peristaltic pump to drop the mixture into a 2% (w/v) CaCl₂ solution to form calcium alginate hydrogel beads (ICPB-CA beads).
    • Cure the beads in the CaCl₂ solution for 24 hours at 4°C to ensure mechanical stability [2].
  • Operational Setup: Place the fabricated ICPB-CA beads in a reactor containing SMM wastewater. Operate under visible light irradiation to activate the photocatalyst. The system can be run in batch or continuous mode [2].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in SMM degradation experiments.

  • Problem: Slow or Incomplete Biodegradation

    • Solution: Check and tightly control the culture conditions, particularly temperature and pH, as they are critical for enzymatic activity. Supplementing the medium with MgSO₄ can significantly enhance the degradation rate of specific strains like DLY-11 [1]. Alternatively, consider using a hybrid ICPB system, which is less sensitive to variable environmental conditions compared to pure biological systems [2].
  • Problem: Low Microbial Activity or Poor Biofilm Formation

    • Solution: In ICPB systems, ensure the hydrogel beads are properly cured. The calcium alginate hydrogel provides a protective matrix for microbes, enhancing their activity and stability. For granular sludge systems, focus on maintaining a healthy microbial community by providing essential nutrients and controlling toxic shock loads [5].
  • Problem: Inefficient Radical Generation in Advanced Oxidation Processes

    • Solution: If using the UV/Oxone process, ensure the UV light source is at the correct wavelength and intensity and that the Oxone concentration is sufficient (e.g., 10 mmol/L) [4]. For systems relying on hydroxyl radicals (e.g., with Fe-Mn biochar), confirm the availability of transition metals (Fe, Mn) to catalyze the Fenton-like reaction [3].

Understanding the Degradation Pathways

Knowing the breakdown pathway of SMM helps in diagnosing problems and confirming successful degradation. The following diagram illustrates the key biodegradation pathway for SMM, based on the analysis of transformation products.

G SMM Sulfamonomethoxine (SMM) TP1 Transformation Product 1 (C-N Bond Cleavage) SMM->TP1 Initial Transformation TP2 Transformation Product 2 (Hydroxylation) SMM->TP2 Initial Transformation TP3 Transformation Product 3 (SO₂ Release) SMM->TP3 Initial Transformation Intermediates Biodegradable Intermediates TP1->Intermediates Further Biotransformation TP2->Intermediates Further Biotransformation TP3->Intermediates Further Biotransformation Mineralization Mineralization (CO₂, H₂O, etc.) Intermediates->Mineralization Complete Biodegradation

SMM Biodegradation Pathway

The pathway shows that microbes initially attack SMM through several key reactions, producing simpler intermediates that are ultimately mineralized [1].

Key Takeaways for Experiment Design

  • For Pure Biological Systems: Meticulous optimization of the physical and chemical environment (temperature, pH, co-factors) is paramount for achieving high degradation rates with bacterial strains [1].
  • For Hybrid & Advanced Systems: Technologies like ICPB and AOPs are highly effective as they leverage strong oxidative forces to break down the persistent SMM molecule into more easily biodegradable fragments [4] [2].
  • Confirm Success: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the transformation products listed in the pathway diagram, confirming that degradation is proceeding as expected [1] [2].

References

Microbial Bioremediation: Using Bacteria to Degrade SMM

Author: Smolecule Technical Support Team. Date: February 2026

This method utilizes specific strains of bacteria that can break down SMM. Optimization of the environment is crucial for maximizing their efficiency.

Troubleshooting Guide: Microbial Bioremediation
Problem Area Possible Cause Solution / Optimization Strategy
Slow Degradation Rate Sub-optimal growth conditions for degradative strain Optimize key parameters: Temperature: 59-60°C; pH: 7.0-7.1; MgSO₄ concentration: 0.45 g/L [1] [2].
Low bacterial activity or population Ensure a sufficient inoculation volume (5%) and use bacteria in their exponential growth phase for the highest metabolic activity [1] [2].
Low Removal Efficiency High initial SMM concentration Test and adjust the SMM-to-biomass ratio. The optimized protocol for Bacillus sp. DLY-11 is effective for 20 mg/L of SMM [1] [2].
Lack of essential co-factors Supplement the medium with MgSO₄, which was identified as a key factor for achieving over 98% degradation [1] [2].
Strain Sourcing Lack of an effective bacterial strain Isolate strains from SMM-polluted environments like swine manure compost, which is a proven source for finding efficient degraders like Bacillus sp. DLY-11 [1] [2].
Detailed Experimental Protocol: Optimizing with Bacillus sp. DLY-11

The workflow below outlines the key steps for isolating and optimizing SMM-degrading bacteria.

Sample Collection\n(Swine manure compost) Sample Collection (Swine manure compost) Strain Isolation &\nEnrichment Culture Strain Isolation & Enrichment Culture Sample Collection\n(Swine manure compost)->Strain Isolation &\nEnrichment Culture Initial Screening\n(SMM-containing medium) Initial Screening (SMM-containing medium) Strain Isolation &\nEnrichment Culture->Initial Screening\n(SMM-containing medium) Strain Identification\n(16S rRNA sequencing) Strain Identification (16S rRNA sequencing) Initial Screening\n(SMM-containing medium)->Strain Identification\n(16S rRNA sequencing) Growth Curve Analysis\n(Determine optimal harvest time) Growth Curve Analysis (Determine optimal harvest time) Strain Identification\n(16S rRNA sequencing)->Growth Curve Analysis\n(Determine optimal harvest time) Degradation Condition Optimization\n(Use RSM with Box-Behnken Design) Degradation Condition Optimization (Use RSM with Box-Behnken Design) Growth Curve Analysis\n(Determine optimal harvest time)->Degradation Condition Optimization\n(Use RSM with Box-Behnken Design) Validate Optimal Conditions\n(5% inoculum, 59.1°C, pH 7.1, 0.45 g/L MgSO₄) Validate Optimal Conditions (5% inoculum, 59.1°C, pH 7.1, 0.45 g/L MgSO₄) Degradation Condition Optimization\n(Use RSM with Box-Behnken Design)->Validate Optimal Conditions\n(5% inoculum, 59.1°C, pH 7.1, 0.45 g/L MgSO₄) Pathway Analysis\n(Identify degradation intermediates) Pathway Analysis (Identify degradation intermediates) Validate Optimal Conditions\n(5% inoculum, 59.1°C, pH 7.1, 0.45 g/L MgSO₄)->Pathway Analysis\n(Identify degradation intermediates)

  • Strain Isolation and Cultivation: The strain Bacillus sp. DLY-11 was isolated from aerobically composted swine manure through enrichment culture in a base medium containing SMM as the primary carbon source [2].
  • Optimal Degradation Conditions: The following table summarizes the conditions optimized using Response Surface Methodology (RSM) that led to a 98.8% degradation of 20 mg/L SMM within 48 hours [1] [2].
Parameter Optimal Value
Inoculation Volume 5%
Temperature 59.1 °C
pH 7.10
MgSO₄ Concentration 0.45 g/L
  • Analytical Method: Monitor SMM concentration using techniques like High-Performance Liquid Chromatography (HPLC). Identify transformation products via mass spectrometry to elucidate degradation pathways [1] [2].

Chemical Oxidation: The UV/H₂O₂ Advanced Process

For situations where microbial processes are not suitable, AOPs offer a powerful chemical alternative.

Troubleshooting Guide: UV/H₂O₂ Process
Problem Area Possible Cause Solution / Optimization Strategy
Slow Reaction Kinetics Low H₂O₂ dosage Increase H₂O₂ concentration, but be mindful of the scavenging effect at very high doses. The study used 0.1-0.5 mM H₂O₂ [3].
Unfavorable pH Conduct reactions at a neutral to weak alkaline pH for optimal •OH radical production and reaction efficiency [3].
Incomplete Degradation Presence of scavengers/inhibitors Be aware that real wastewater contains substances (e.g., organic matter, carbonates) that scavenge radicals. Pre-treatment or higher oxidant doses may be needed [3].
High Operational Cost Reliance on UV energy only Combine UV with H₂O₂. The UV/H₂O₂ system achieved 99.5% SMM removal in just 5 minutes, much faster than UV photolysis alone (8 minutes) [3].
Detailed Experimental Protocol: UV/H₂O₂ Degradation

Prepare SMM Solution\n(Synthetic or real wastewater) Prepare SMM Solution (Synthetic or real wastewater) Set Reaction Conditions\n(pH 7-8, 0.1-0.5 mM H₂O₂) Set Reaction Conditions (pH 7-8, 0.1-0.5 mM H₂O₂) Prepare SMM Solution\n(Synthetic or real wastewater)->Set Reaction Conditions\n(pH 7-8, 0.1-0.5 mM H₂O₂) Initiate Reaction\n(Turn on UV lamp) Initiate Reaction (Turn on UV lamp) Set Reaction Conditions\n(pH 7-8, 0.1-0.5 mM H₂O₂)->Initiate Reaction\n(Turn on UV lamp) Sample at Time Intervals\n(e.g., 0, 1, 3, 5, 8 min) Sample at Time Intervals (e.g., 0, 1, 3, 5, 8 min) Initiate Reaction\n(Turn on UV lamp)->Sample at Time Intervals\n(e.g., 0, 1, 3, 5, 8 min) Quench Reaction\n(e.g., with Na₂S₂O₃) Quench Reaction (e.g., with Na₂S₂O₃) Sample at Time Intervals\n(e.g., 0, 1, 3, 5, 8 min)->Quench Reaction\n(e.g., with Na₂S₂O₃) Analyze SMM Concentration\n(HPLC) & Intermediates (LC-MS) Analyze SMM Concentration (HPLC) & Intermediates (LC-MS) Quench Reaction\n(e.g., with Na₂S₂O₃)->Analyze SMM Concentration\n(HPLC) & Intermediates (LC-MS) Model Kinetics\n(Pseudo-first-order kinetic model) Model Kinetics (Pseudo-first-order kinetic model) Analyze SMM Concentration\n(HPLC) & Intermediates (LC-MS)->Model Kinetics\n(Pseudo-first-order kinetic model)

  • Procedure: Add a predetermined concentration of H₂O₂ (e.g., 0.1 mM) to the SMM solution in a reactor. Initiate the reaction by turning on the UV lamp. Take samples at regular intervals and immediately quench the reaction to stop further oxidation [3].
  • Key Finding: This process follows pseudo-first-order kinetics. The reaction rate in real swine wastewater was slower than in synthetic water, highlighting the inhibitory effect of complex matrices [3].

Comparison of Methods & Future Perspectives

The table below provides a direct comparison of the two primary methods discussed.

Feature Microbial Degradation (Bacillus sp.) Advanced Oxidation (UV/H₂O₂)
Core Mechanism Bacterial enzymatic breakdown Hydroxyl radical (•OH) oxidation
Optimal Conditions Specific temperature, pH, and nutrients UV light + H₂O₂ at neutral pH
Efficiency >98% in 48 hours [1] [2] >99% in 5 minutes [3]
Key Advantage Environmentally friendly, potentially lower cost Extremely fast and powerful
Key Limitation Slower, requires biological optimization High energy cost (UV), sensitive to water quality
Best For Lower-cost, sustainable long-term treatment Rapid treatment of wastewater streams

For future research, consider exploring integrated approaches. Combining a biological step (like the Bacillus strain) with a polishing AOP step (like UV/H₂O₂) could be a robust and efficient strategy for treating SMM and other antibiotic residues [3].

References

sulfamonomethoxine analysis interference removal

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Methods for SMM Analysis

Different sample types require specific preparation techniques to effectively isolate SMM and remove interfering substances. The following table summarizes key methodologies:

Sample Type Extraction & Clean-up Method Key Parameters & Sorbents Analysis Technique Performance (Recovery %, LOD/LOQ) Key Advantages

| Forage Grasses [1] | Improved QuEChERS with m-PFC • Extraction: 0.1 mol L⁻¹ Na₂EDTA-Mcllvaine buffer & ACN. • Clean-up: m-PFC syringe cartridge. | Sorbents: MWCNTs, PSA, C18, GCB, Na₂SO₄ (in Navo U-QuE tube). | UHPLC-MS/MS | Recovery: 72.3-116.9% LOD: 0.02-0.5 μg/kg LOQ: 0.05-1.0 μg/kg | Simple operation, excellent selectivity, high sensitivity. | | Environmental Water [2] | Automated Solid-Phase Extraction (SPE) • In-built Poly-Sery HLB cartridge. • Elution: 8 mL Methanol-Acetone (1:1, v/v). | Additive: 0.5 g/L Na₂EDTA. Correction: 17 Sulfonamide Isotope-Labeled Internal Standards (ILIS). | UPLC-MS/MS | Recovery: 79-118% LOD: 0.01-0.05 ng/L | High sensitivity, automated for throughput, corrects matrix effects. | | Environmental Water & Seafood [3] | Ultrasonic-Assisted DLLME • Extractant: 500 μL C₂H₂Cl₄. • Dispersant: 800 μL Acetonitrile. • Redissolution: Methanol. | pH: Unadjusted sample. Ionic Strength: No salt addition. | HPLC-DAD | Recovery: 80.0-116.0% LOD: 0.7-7.8 μg/L (water), 2.4-26.0 μg/kg (seafood) | Simple, fast, low solvent consumption, effective for complex matrices. | | Manure [4] | Ultrasound/Microwave-Assisted SLSDE • Integrated extraction and clean-up. • C18 used as dispersive adsorbent. | Correction: Sulfonamide Isotope-Labeled Internal Standards. | LC-MS/MS | Recovery: 71-118% LOD: 1.2-3.6 μg/kg | One-step, rapid, environmentally friendly, reduces matrix effects. | | Chicken Muscle [5] | Matrix Solid-Phase Dispersion (MSPD) • Sorbent: Diol-modified silica. • Washing: 5 mL hexane. • Elution: 8 mL ACN. | Sorbent Choice: Polar sorbent (Diol) preferred over non-polar C18 for better recovery. | HPLC-UV | Information not provided in excerpt | Uses less toxic solvents, simplified procedure. |

Workflow for SMM Analysis in Complex Matrices

The following diagram illustrates the general decision-making and experimental workflow for analyzing SMM in complex samples like forage grasses or manure, based on the QuEChERS and m-PFC methods [1] [4]:

G cluster_0 Key Considerations Start Start: Complex Sample (e.g., Forage Grass, Manure) S1 Extract with Buffer & Solvent Start->S1 S2 Initial Purification (e.g., QuEChERS, d-SPE) S1->S2 C1 A: Use Chelators (Na₂EDTA) to break antibiotic-metal complexes S1->C1 S3 Apply Multi-Plug Filtration Cleanup (m-PFC) S2->S3 S4 Concentrate Extract S3->S4 C3 C: Optimize Sorbent Combinations (MWCNTs, PSA, C18, GCB) for specific interferences S3->C3 S5 Instrumental Analysis (U)HPLC-MS/MS S4->S5 C2 B: Use Isotope-Labeled Internal Standards for accurate quantification S4->C2 End End: Data & Quantification S5->End

Frequently Asked Questions (FAQs)

Q1: What are the most significant sources of interference when analyzing SMM in complex biological and environmental samples?
  • Pigments and Melanin: Melanin in black-bone fowl tissues can bind to drugs, extending their metabolic time and complicating residue analysis [6].
  • Cellular Matter and Organic Acids: Forage grasses contain high levels of co-extracted compounds like cellulose, pigments, and organic acids [1].
  • Proteins: Serum albumin (e.g., BSA, HSA) can bind strongly to sulfonamides, which may affect drug metabolism and analysis if not properly removed [7] [8].
  • Metal Ions: Metal ions in water and soil samples can form complexes with SMM, reducing extraction efficiency [2].
Q2: How can I improve recovery and reduce matrix effects for the most accurate quantification?
  • Use Isotope-Labeled Internal Standards (ILIS): This is the most effective way to correct for ionization suppression or enhancement in mass spectrometry. The ILIS experience nearly identical matrix effects as the native analyte, allowing for precise correction [4] [2].
  • Incorporate a Chelating Agent: Adding Na₂EDTA (e.g., 0.5 g/L) to your extraction buffer helps break antibiotic-metal complexes, freeing the SMM and significantly improving recovery [1] [2].
  • Optimize the Sorbent Combination: In clean-up steps like m-PFC or d-SPE, using a mixture of sorbents targets different interferences. For example, PSA removes organic acids, C18 removes fats, GCB removes pigments, and MWCNTs offer a high surface area for non-specific cleanup [1].
Q3: My method has good recovery, but the chromatographic separation is poor. What should I check?
  • Verify Your HPLC Column and Mobile Phase: Early methods found that a C8 column with a mobile phase of acetonitrile/0.01 M phosphate buffer (pH 3.0) provided excellent separation for SMM and other sulfonamides, resolving peaks that co-eluted on C18 columns [5]. Ensure your mobile phase pH and gradient are optimized for your specific column.
Q4: When should I choose DLLME over automated SPE for water analysis?
  • Choose DLLME if your lab is budget-conscious, as it requires only common laboratory equipment (centrifuge, ultrasonic bath), uses very little solvent, and provides a fast, effective cleanup for relatively clean water samples [3].
  • Choose Automated SPE if you require the highest possible sensitivity (e.g., sub-ng/L levels) and are processing many samples, as it offers superior reproducibility, high enrichment factors, and full automation, though at a higher instrument cost [2].

References

Summary of Detection Methods for Sulfamonomethoxine

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the core characteristics of different detection techniques, as validated in recent studies.

Detection Technique Sample Matrix Sample Preparation & Key Optimization Steps Reported Performance Metrics

| HPLC-FLD with derivatization [1] | Organic fertilizers (poultry/pig feces, slurry, digestate) | Extraction: Ethyl acetate, acetonitrile, methanol mixture (50/25/25, v/v/v). Purification: Solid-Phase Extraction (SPE) on Strata-SCX cartridges. Derivatization: 0.2% fluorescamine in acetone, reaction for 15 min in the dark. | Recovery: 77.0 - 121.2% LOD: 13.5 - 23.3 µg/kg LOQ: 26.0 - 40.4 µg/kg | | Lateral Flow Test (LFT) [2] | Poultry feathers | Extraction: 0.3g sample in 1.8mL buffer, vortex (1 min), centrifuge (17,000 g). Analysis: 300µL supernatant on ROSA QUAD1 LFT strip, incubate at 56°C for 5 min. | LOD (in feathers): ~700 µg/kg (for sulfadiazine, as a reference for the sulfonamide class) Sensitivity: Moderate (specific value not isolated for sulfamonomethoxine) Specificity: Moderate | | Miniature Ion Trap MS [3] | Standard solutions (on-instrument demonstration) | Ionization: Nano-electrospray (nESI) or Paper Spray. MS Scan Mode: Simultaneous precursor/neutral loss scan to improve detection limits and selectivity in complex mixtures. | LOD: 0.5 ng (absolute amount by Paper Spray) |

Troubleshooting Common Sensitivity Issues

Here are answers to specific technical questions users might encounter.

FAQ: Why is my recovery of this compound from a complex matrix like manure too low?

  • Potential Cause: Inefficient extraction due to strong binding of sulfonamides to the matrix (e.g., through N-glycosidic bonds with sugars or sorption to organic matter) [4] [1].
  • Solution: Optimize your extraction solvent. Using methanol in the sample treatment step has been shown to help break these bonds and significantly improve recoveries [4]. Ensure harsh extraction conditions, such as ultrasonic extraction, are used for solid manure samples [1].
  • Solution: Implement a robust purification step. The use of Strata-SCX (strong cation exchange) SPE cartridges is highly effective for cleaning up extracts from complex matrices like feces and manure before analysis [1].

FAQ: How can I improve the detection limit when using Mass Spectrometry?

  • Potential Cause: Inefficient or non-specific MS/MS scan modes leading to poor signal-to-noise ratio, especially with ambient ionization or in complex samples [3].
  • Solution: Utilize advanced, data-independent scan modes. For sulfonamides, which share a common para-aniline moiety, a simultaneous precursor/neutral loss scan is highly effective. This scan, which does not require pre-isolation of precursor ions, is tailored to detect the entire class based on their shared fragmentation pattern, thereby improving detection limits and selectivity [3].

FAQ: When should I consider using a Lateral Flow Test (LFT) instead of chromatography?

  • Scenario: LFTs are best suited for rapid, on-site preliminary screening of a large number of samples to rule out negatives, especially when lab access is limited [2].
  • Limitations to Consider: LFTs are generally less sensitive than laboratory techniques like HPLC or MS. They are semi-quantitative at best and may show cross-reactivity within the antibiotic class. For definitive confirmation and precise quantification, "positive" samples from LFT screening must be sent to a lab for confirmatory analysis using LC-MS/MS [2].

Experimental Workflow for HPLC-FLD Analysis

For researchers using HPLC-FLD, here is a detailed workflow diagram based on a validated method for analyzing sulfonamides in complex matrices like fertilizers [1].

G cluster_main Optimized Sample Preparation Workflow start Sample (e.g., Manure/Feces) step1 1. Extraction Solvent: Ethyl acetate/acetonitrile/methanol (50/25/25, v/v/v) start->step1 end HPLC-FLD Analysis step2 2. Purification Solid-Phase Extraction (SPE) Cartridge: Strata-SCX (Cation Exchange) step1->step2 step3 3. Derivatization Reagent: Fluorescamine (0.2% in acetone) Conditions: 15 min, dark, room temperature step2->step3 step4 4. Pre-Analysis Evaporate and reconstitute in mobile phase step3->step4 step4->end

References

Comparison of Sulfamonomethoxine (SMM) Degradation Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key degradation technologies based on recent research, designed to help you quickly compare their efficiencies and optimal conditions.

Method Catalyst/Strain Optimal Conditions Efficiency & Time Key Mechanisms Reported By
Microbial Degradation Bacillus sp. DLY-11 59.1°C, pH 7.10, 0.45 g/L MgSO₄, 5% inoculum 98.8% of 20 mg/L in 48 h Novel pathway: C-N bond cleavage, hydroxylation, SO₂ release [1] [2] Zhang et al., 2025
Persulfate (PS) Activation Iron-Copper Catalyst 1.5 g/L catalyst, 2 mmol/L PS, pH 7 ~99.7% of SMM in 2 h Dominant radical: SO₄•⁻ (some conversion to •OH) [3] Wang et al., 2024
Persulfate Activation Fe₃O₄ Magnetic Nanoparticles Fe₃O₄:PS molar ratio = 2:1 High degradation at various pH Heterogeneous activation generating SO₄•⁻ [4] Hu et al., 2011
Pulsed Plasma Discharge N/A Dependent on input energy First-order kinetics Generates H₂O₂ as a key oxidant (note: toxic to algae) [5] J., 2022

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems during SMM degradation experiments.

  • Problem: Low Degradation Efficiency in Microbial Process

    • Cause & Solution: The microbial strain may not be operating under its ideal conditions.
    • Action: Precisely control the environmental parameters. For Bacillus sp. DLY-11, ensure the temperature is maintained at 59.1°C and pH at 7.10. Verify the concentration of MgSO₄ (0.45 g/L), as it is a critical co-factor [1] [2].
  • Problem: Significant Inhibition of Chemical Oxidation

    • Cause & Solution: The presence of certain anions in the water matrix can scavenge the reactive radicals you are trying to generate.
    • Action: Characterize your water matrix. In the Iron-Copper/PS system, HCO₃⁻ and H₂PO₄⁻ cause strong inhibition, while Cl⁻, NO₃⁻, and SO₄²⁻ have minor effects [3]. Pre-treating the water to remove these anions may be necessary.
  • Problem: Poor Catalyst Recovery or Secondary Pollution

    • Cause & Solution: Homogeneous catalysts (like free Fe²⁺ ions) are difficult to recover and can leave metal residues.
    • Action: Opt for a heterogeneous catalytic system. Fe₃O₄ Magnetic Nanoparticles [4] or the Iron-Copper catalyst [3] can be separated from the treated solution magnetically or by filtration, allowing for reuse and reducing secondary pollution.

Detailed Experimental Protocols

For your convenience, here are detailed methodologies for two of the most effective approaches.

Protocol 1: Microbial Degradation with Bacillus sp. DLY-11

This method is ideal for environmentally friendly, bio-based remediation strategies [1] [2].

  • Strain and Inoculum: Obtain Bacillus sp. DLY-11. Prepare a seed culture by inoculating it in LB medium and incubating at 30°C with shaking at 160 rpm for 12 hours.
  • Reaction Medium: Use a base mineral salts medium containing 20 mg/L SMM as the primary carbon source.
  • Optimized Conditions: Inoculate the reaction medium with a 5% (v/v) seed culture. Incubate at 59.1°C and maintain the pH at 7.10. Add MgSO₄ to a final concentration of 0.45 g/L.
  • Monitoring: Sample the culture at regular intervals (e.g., 0, 1, 3, 6, 10, 24, 48 h). Analyze SMM concentration using HPLC-UV to determine degradation kinetics and efficiency.
Protocol 2: Chemical Oxidation with Iron-Copper Activated Persulfate

This method achieves rapid and high-efficiency degradation [3].

  • Reagent Setup: Prepare a sodium persulfate (PS) stock solution with a concentration of 2 mmol/L. The initial pH should be adjusted to 7.
  • Catalyst Addition: Add the Iron-Copper catalyst to the SMM solution at a dosage of 1.5 g/L.
  • Initiation: Add the persulfate solution to initiate the reaction.
  • Reaction and Monitoring: Let the reaction proceed for up to 2 hours. Sample at intervals to measure SMM removal. The dominant oxidizing species are sulfate radicals (SO₄•⁻), with some conversion to hydroxyl radicals (•OH).

Experimental Workflow Diagram

The diagram below outlines the general decision-making process and key steps for establishing a SMM degradation experiment.

Start Start: Define SMM Degradation Goal Decision1 Choose Primary Degradation Method Start->Decision1 Microbial Microbial Degradation Decision1->Microbial  Eco-friendly Chemical Chemical Oxidation Decision1->Chemical  High-speed SubDecision2 Select Microbial Strain & Conditions Microbial->SubDecision2 SubDecision1 Select Catalyst & Conditions Chemical->SubDecision1 PathA1 Use Fe-Cu catalyst (1.5 g/L) SubDecision1->PathA1 PathA2 Use Fe₃O₄ MNPs (Molar ratio 2:1) SubDecision1->PathA2 PathB1 Use Bacillus sp. DLY-11 (5% Inoculum) SubDecision2->PathB1 OptA1 Add Persulfate (2 mmol/L, pH 7) PathA1->OptA1 OptA2 Add Persulfate PathA2->OptA2 OptB1 Set 59.1°C, pH 7.10 Add 0.45 g/L MgSO₄ PathB1->OptB1 Monitor Monitor Reaction & Analyze Efficiency OptA1->Monitor OptA2->Monitor OptB1->Monitor Troubleshoot Troubleshoot Issues Monitor->Troubleshoot  If Low Efficiency End Identify Optimal Degradation Pathway Monitor->End  If Successful Troubleshoot->Monitor

References

sulfamonomethoxine resistant bacteria treatment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Resistance Threat

Sulfamonomethoxine, a sulfonamide antibiotic, inhibits bacterial folic acid synthesis. Resistance often arises from acquired genes and is frequently linked to broader multidrug resistance, making treatment complex [1] [2].

  • Primary Resistance Mechanism: Sulfonamide resistance is commonly due to the acquisition of the sul1 gene, which codes for an alternative, drug-insensitive dihydropteroate synthase [3]. This gene is often located on plasmids, facilitating its spread between bacteria through horizontal gene transfer [4] [3].
  • Association with MDR: Bacteria resistant to this compound often co-harbor resistance genes for other antibiotic classes. A genomic study of Arthrobacter nicotianae OTC-16, a this compound-resistant strain, found the sul1 gene located on plasmids alongside other resistance genes for aminoglycosides (ant2ia), tetracyclines (tet33), and chloramphenicol (cml_e8) [3]. In clinical pathogens like E. coli, the sulfonamide resistance gene is frequently found on the same mobile genetic element as extended-spectrum β-lactamase (ESBL) genes, such as CTX-M, leading to concurrent resistance to penicillins and cephalosporins [2].

Clinical Treatment Strategies & Alternatives

When facing this compound-resistant infections, the therapeutic focus shifts to alternative antibiotic classes. The choice depends on the complete antibiotic susceptibility profile of the causative pathogen. The table below summarizes preferred and alternative agents based on current guidelines and research.

Table: Treatment Options for Infections Caused by Resistant Gram-Negative Bacteria (e.g., UPEC)

Resistance Profile Preferred Treatment Options Alternative / Adjunctive Options Key Considerations / Rationale

| ESBL-Producing Enterobacterales | Carbapenems (e.g., meropenem, imipenem) [2] | • Newer β-lactam/β-lactamase inhibitors (e.g., ceftolozane-tazobactam, ceftazidime-avibactam) [5] [6] • Cephamycins (e.g., cefoxitin) [2] • Temocillin [2] • Fosfomycin (particularly for cUTI) [2] | Piperacillin-tazobactam is not considered effective for serious ESBL infections [5]. | | Carbapenem-Resistant Enterobacterales (CRE) | • Novel β-lactam/β-lactamase inhibitor combos (e.g., ceftazidime-avibactam) [5] [2] • Cefiderocol [5] [2] | • Polymyxins (e.g., colistin) [2] • Tigecycline [2] • Aminoglycosides [2] • Fosfomycin [2] | For Metallo-β-lactamase (MBL) producers (e.g., NDM), the combination of ceftazidime-avibactam + aztreonam is suggested [5] [2]. | | Difficult-to-Treat Resistant *P. aeruginosa* | • Ceftolozane-tazobactam [5] [6] • Ceftazidime-avibactam [6] | • Traditional β-lactams (if susceptible, via high-dose extended-infusion) [6] • Aminoglycosides (once-daily for pyelonephritis/cUTI) [5] | "Difficult-to-treat resistance" (DTR) is defined as non-susceptibility to all standard first-line agents [6]. |

Experimental Workflow for Detecting Drug Inactivation

Growth curve analysis is a powerful tool for identifying bacterial mechanisms of resistance, including the ability to inactivate antibiotics. The following protocol and diagram outline this process.

Diagram: Experimental Workflow for Detecting Antibiotic Inactivation

Start Inoculate E. coli MG1655 in liquid media A Add sub-inhibitory concentrations of antibacterial drug Start->A B Monitor growth curve in microplate reader for 21h A->B C Fit data to modified Gompertz equation B->C D Extract key growth parameters C->D E Analyze parameter shifts D->E Parameter changes independent of drug target F1 Prolonged Lag Phase E->F1 F2 Reduced Growth Rate E->F2 F3 Lower Maximal Density (Carrying Capacity) E->F3 G Inference: Drug Inactivation is a likely mechanism F1->G F2->G F3->G

Detailed Protocol: Growth Curve Analysis to Infer Resistance Phenotypes

This methodology is adapted from a systematic study of 38 antibacterial drugs in E. coli [1].

  • Bacterial Strain and Culture: Use a well-characterized strain like E. coli MG1655. Grow cultures in an appropriate liquid medium.
  • Drug Preparation: Prepare a range of sub-inhibitory concentrations of the antibacterial agent being tested (e.g., this compound). These concentrations are typically 1-3 orders of magnitude lower than the minimum inhibitory concentration (MIC). A no-drug control is essential.
  • Growth Monitoring: Inoculate the drug-supplemented media and monitor growth in a microplate reader for at least 21 hours, measuring optical density (OD) at regular intervals.
  • Data Fitting: Fit the resulting growth curve data to the modified Gompertz equation or another suitable model (e.g., logistic growth) to extract three key parameters:
    • Lag Time: The period of physiological adaptation before exponential growth.
    • Growth Rate: The maximum rate of growth during the exponential phase.
    • Carrying Capacity: The maximum bacterial population density reached.
  • Phenotype Inference: Compare these parameters between drug-treated and control cultures. The study found that a significant prolongation of the lag phase is a key phenotypic signature associated with bacterial enzymatic inactivation of the drug. This phenotype was independent of the drug's primary cellular target [1].

Frequently Asked Questions (FAQs)

Q1: Why is this compound resistance often linked to resistance against other, unrelated antibiotics? This occurs primarily through co-resistance, where resistance genes for multiple different antibiotic classes are located close together on the same mobile genetic element, like a plasmid or transposon. When a bacterium acquires this element, it gains resistance to all involved drugs simultaneously [4] [2].

Q2: My experimental strain shows resistance to this compound. What is the first step in determining a treatment strategy? The critical first step is to conduct comprehensive antimicrobial susceptibility testing (AST). Resistance to one sulfonamide typically implies class-wide resistance, and the presence of an ESBL or carbapenemase must be identified to guide therapy. Do not rely on sulfonamides for treatment [5] [2] [6].

Q3: Are there any novel, non-antibiotic approaches being researched to combat resistant bacteria? Yes, the field is actively investigating natural products and innovative therapies. Promising alternatives include antimicrobial peptides (AMPs), bacteriophage therapy, bacteriocins, CRISPR-Cas systems to target resistance genes, and immunotherapy. These approaches aim to bypass traditional resistance mechanisms [7] [8] [9].

References

sulfamonomethoxine removal in presence of anions

Author: Smolecule Technical Support Team. Date: February 2026

SMM Removal Technologies at a Glance

The table below summarizes key removal methods based on current research to help you compare their reported effectiveness and characteristics.

Removal Method Key Mechanism Experimental Context Reported Removal Efficiency / Performance Noted Strengths / Limitations
Zeolite/TiO₂ Composites [1] Adsorption & Photocatalysis Fresh Aquaculture Wastewater; 30 min treatment Complete degradation of SMM and its primary intermediates within 30 min. [1] Effective mitigation of inhibition from coexistent substances in wastewater. [1]
UV/Oxone Process [2] Chemical Oxidation (Sulfate Radicals) Aqueous Solution; 5 mg/L SMM; 90 min reaction 96.78% SMM removal; 89.01% Mineralization (TOC reduction). [2] High mineralization; effective degradation of identified intermediates. [2]
Activated Carbon Powder (ACP) [3] Adsorption (π-π & Electrostatic interactions) Tap Water; 2 µg/L SMM; 10 mg/L ACP Total purification of SMM; rapid kinetics compatible with industrial processes. [3] Effective for very low concentrations; performance depends on water chemistry and carbon properties. [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the key removal techniques to assist in your experimental replication and troubleshooting.

Removal Using Zeolite/TiO₂ Composites [1]

This protocol is designed for treating fresh aquaculture wastewater.

  • Procedure:

    • Preparation: Synthesize or acquire Zeolite/TiO₂ composites.
    • Reaction Setup: Add the composites to the SMM-containing freshwater aquaculture wastewater.
    • Adsorption & Photocatalysis: The process combines concentration by adsorption with subsequent photocatalytic degradation. Conduct the reaction for a duration of 30 minutes.
    • Analysis: Use LC/MS/MS to monitor the degradation of SMM and the formation and subsequent removal of intermediates like Ph-OH (formed by hydroxylation of the phenyl portion).
  • Troubleshooting Tip: The composites are noted for their ability to mitigate the inhibition of photocatalysis typically caused by coexistent substances in real wastewater, making them robust for complex matrices. [1]

Degradation via UV/Oxone Oxidative Process [2]

This method employs sulfate radicals for effective degradation and mineralization.

  • Reagents: Sulfamonomethoxine (SMM, >99% purity), Oxone (Potassium Peroxymonosulfate), and HPLC-grade methanol.

  • Procedure:

    • Solution Preparation: Prepare an aqueous SMM solution at the desired concentration (e.g., 5 mg/L).
    • Oxone Addition: Add Oxone to the solution (e.g., 10 mmol/L).
    • UV Illumination: Expose the mixture to UV light for a specified time (e.g., 90 minutes). The UV light activates Oxone to generate sulfate radicals (SO₄•⁻).
    • Monitoring: Measure SMM removal using Liquid Chromatography. Assess mineralization by monitoring Total Organic Carbon (TOC). Intermediates can be identified using LC-MS and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
  • Troubleshooting Tip: The high mineralization rate (89.01%) indicates this process is effective at destroying transformation products, not just the parent SMM compound. [2]

Decision Workflow for Method Selection

The following diagram illustrates a logical pathway to help you select the most appropriate SMM removal method based on your experimental goals and conditions.

G Start Start: Objective for SMM Removal A Is complete mineralization a primary goal? Start->A B Is the SMM concentration very low (e.g., µg/L)? A->B No D Consider UV/Oxone Process A->D Yes C Is the water matrix complex (e.g., wastewater)? B->C No E Consider Activated Carbon Powder (ACP) B->E Yes F Consider Zeolite/TiO₂ Composites C->F Yes G Evaluate Zeolite/TiO₂ or UV/Oxone based on other constraints C->G No

Diagram: Selecting a this compound Removal Method

Frequently Asked Questions (FAQs)

Q1: What is the environmental relevance of the SMM concentrations studied? SMM is a long-acting sulfonamide antibiotic used in aquaculture. Residual concentrations in ponds can vary widely. One study suggests an investigative scope of 5 to 500 μg/L, which covers typical environmentally relevant levels and higher concentrations found immediately after medication. [4] The highest detected concentration in a field study was 426.8 μg/L in a fish pond. [4]

Q2: How do coexisting substances in water affect SMM removal? The impact depends on the removal technology:

  • For Zeolite/TiO₂ composites, coexistent substances in fresh aquaculture wastewater showed no inhibitory effects on the adsorption of SMM. The composites were also able to mitigate the inhibition of the photocatalytic decomposition that can be caused by other wastewater components. [1]
  • For Activated Carbon, the surface chemistry and the presence of divalent cations can be critical. In alkaline waters where SMM carries a negative charge, electrostatic bridging via cations (e.g., forming SMX⁻/Divalent cation/ArO⁻ complexes) can be a key mechanism for adsorption. [3] The presence of other anions may compete in these interactions.

Q3: Are the degradation intermediates of SMM a concern? Yes, this is a critical factor for advanced oxidation processes. While the UV/Oxone process achieved 89% mineralization, indicating most byproducts were converted to CO₂ and water, several intermediates were identified. [2] The Zeolite/TiO₂ method also formed various intermediates, but they were completely decomposed along with the parent SMM within the treatment time. [1] It is good practice to monitor for intermediates in your experiments.

References

sulfamonomethoxine co-exposure toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: SMM Co-exposure Toxicity

This guide addresses common experimental challenges and their solutions, based on recent research findings.

Issue / Observed Effect Potential Cause Recommended Mitigation & Experimental Considerations

| Unexpected high toxicity in co-exposure assays [1] [2] | Synergistic effect between SMM and Trimethoprim (TMP). Impaired antibiotic degradation leads to sustained oxidative stress. | ➤ Adjust the ratio: Use the common 5:1 mass ratio (SMM:TMP). ➤ Monitor degradation: Track antibiotic concentration (e.g., via HPLC). ➤ Measure oxidative stress: Use biomarkers like antioxidant enzyme activities (SOD, CAT) and MDA levels. | | Variable toxic effects in different biological systems (e.g., microalgae vs. soil microbes) [1] [3] | System-specific susceptibility and adaptive capacity. Differences in exposure concentration and duration. | ➤ System characterization: Pre-test the sensitivity of your model organism (e.g., Chlorella pyrenoidosa for aquatic systems). ➤ Use environmentally relevant concentrations: Include low (e.g., 5 μg/L) and high (e.g., 500 μg/L) levels [1] [2]. ➤ Extend exposure time: Allow for observation of self-adaptation (e.g., over a 15-day period) [1]. | | Inhibition of microbial community function (e.g., in soil) [3] | Broad-spectrum antibacterial activity of SMM, specifically targeting dihydropteroate synthetase [4]. | ➤ Assess functional genes: Use qPCR to monitor key nitrogen-cycle genes (e.g., amoA, nifH, nirK, nirS). ➤ Evaluate community metabolism: Employ techniques like MicroResp to profile community-level physiological responses. ➤ Test combined pollution: Evaluate effects of antibiotic mixtures to mimic real-world scenarios. | | Neurotoxicity in mammalian models [5] | Perinatal exposure affecting brain development, potentially via the mTOR signaling pathway. | ➤ Behavioral testing: Administer a battery of tests (e.g., open field, elevated plus maze, Morris water maze) in pubertal offspring. ➤ Molecular analysis: Quantify mRNA expression of genes in the mTOR pathway and related receptors (e.g., NR2B) in brain tissue. |

Frequently Asked Questions (FAQs)

Q1: What is the primary ecological concern regarding SMM in aquaculture environments? The main concern is its potential toxicity to primary producers like microalgae, which are crucial for oxygen production and nutrient cycling in water bodies. Co-exposure with synergists like TMP can significantly enhance this toxicity, impairing microalgal growth and function at environmentally relevant concentrations [1] [2].

Q2: How does the co-exposure of SMM and TMP lead to synergistic toxicity in microalgae? The synergy arises because TMP likely inhibits the microalgae's ability to biodegrade SMM. Under SMM single-exposure, microalgae can degrade over 60% of the antibiotic, allowing them to eventually recover. However, under co-exposure, this degradation efficiency drops drastically to about 20%, leading to sustained and severe oxidative stress. This continuous stress is the primary mechanism causing marked inhibition of growth, reduced proliferation, and an increase in cells with damaged membranes [1].

Q3: What are the key endpoints to measure when assessing SMM-induced oxidative stress? Key biomarkers include [1] [2]:

  • Antioxidant Enzymes: Superoxide Dismutase (SOD) and Catalase (CAT) activities.
  • Lipid Peroxidation: Malondialdehyde (MDA) content.
  • Cellular Health: Use flow cytometry to analyze proliferation rates, apoptosis, and cell membrane integrity.

Q4: Are there computational tools to predict the metabolism of SMM? Yes, computational tools are increasingly used to predict drug metabolism. For instance, DeepMetab is a recently developed deep learning framework designed for end-to-end prediction of CYP450-mediated drug metabolism. It integrates tasks like substrate profiling, site-of-metabolism localization, and metabolite generation, which can provide valuable pre-experimental insights [6].

Experimental Protocols & Data Summary

Table 1: Key Experimental Parameters from Recent Microalgal Toxicity Studies [1] [2]

Parameter Specification Details & Rationale
Test Organism Chlorella pyrenoidosa A common green alga in freshwater aquaculture environments.
Exposure Concentrations 5 μg/L & 500 μg/L Represents a range from low to high environmentally relevant concentrations.
Exposure Duration 15 days Mimics one aquaculture drainage cycle; allows observation of long-term effects and self-adaptation.
Co-exposure Ratio SMM:TMP = 5:1 Standard mass ratio per WHO J01E classification for combination therapy.

| Key Assessment Endpoints | - Microalgal density & growth rate

  • Photosynthetic activity
  • Antioxidant enzyme activities (SOD, CAT)
  • Flow cytometry (proliferation, apoptosis)
  • C/N assimilating enzyme activities
  • Antibiotic removal rate | Provides a holistic view of toxicity, from physiological and biochemical to cellular levels. |

Detailed Methodology: Assessing Toxicity in Microalgae

The following workflow visualizes the key steps for conducting a microalgal toxicity assay based on the cited research:

G cluster_1 Key Assessments Start Start Experiment Culture Culture Chlorella pyrenoidosa in BG-11 Medium Start->Culture Exposure Apply Exposure Regimens Culture->Exposure C1 Control Group Exposure->C1 C2 SMM 5 μg/L Exposure->C2 C3 SMM 500 μg/L Exposure->C3 C4 SMM:TMP (5:1) 500 μg/L Exposure->C4 Assess Assess Endpoints Analyze Analyze Data Assess->Analyze A1 ∙ Growth: Density & Proliferation (Flow Cytometry) ∙ Photosynthetic Activity A2 ∙ Oxidative Stress: SOD, CAT, MDA ∙ Nutrient Assimilation: C/N Enzymes ∙ Antibiotic Removal Rate C1->Assess Day 1, 4, 7, 15 C2->Assess Day 1, 4, 7, 15 C3->Assess Day 1, 4, 7, 15 C4->Assess Day 1, 4, 7, 15

Mechanism of Toxicity: Signaling Pathways

The toxicity of SMM, particularly in mammalian models, has been linked to interference with key signaling pathways in the brain. The following diagram summarizes the proposed mechanism for perinatal exposure:

G PerinatalExposure Perinatal SMM Exposure Neuroendocrine Perturbation of Neuroendocrine Functions PerinatalExposure->Neuroendocrine LifeStage Early Life (PND 22) Neuroendocrine->LifeStage leads to mTOR Altered Gene Expression in mTOR Signaling Pathway Outcomes Pubertal Life Outcomes (PND 50-55) mTOR->Outcomes NR2B Reduced Expression of NR2B Gene NR2B->Outcomes LifeStage->mTOR LifeStage->NR2B Anxiety ∙ Anxiety-like behavior (esp. in females) Outcomes->Anxiety Cognition ∙ Cognitive impairments Outcomes->Cognition Fat ∙ Fat accumulation Outcomes->Fat

I hope this technically-oriented resource provides a solid foundation for your support center. The data presentation and protocols should give researchers a clear starting point for their investigations into SMM co-exposure toxicity.

References

sulfamonomethoxine transformation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Identified Transformation Products of Sulfamonomethoxine

The following table lists the key transformation products (TPs) of SMM identified through different processes, along with their characteristics and proposed structures.

Transformation Product Name Transformation Pathway / Process Key Characteristics / Proposed Structure Reported Toxicity Compared to Parent Compound
N4-Acetyl this compound (AC-SMM) Metabolic pathway (in tilapia); Acetylation [1] [2]. Major metabolite; formed via N4-acetylation reaction [1] [2]. Exhibits no antibacterial activity [2].
Six Unnamed TPs Microbial biodegradation by Bacillus sp. DLY-11; pathways include C-N bond cleavage, hydroxylation, and SO2 release [3]. Structures not fully specified; one pathway is reported as novel [3]. Most TPs had lower toxicity compared to parent SMM [4].
Multiple Unnamed TPs Biodegradation by microalgae (e.g., Haematococcus pluvialis); Biodegradation was the major mechanism [4]. A total of 10 TPs were identified across four microalgae species [4]. Most TPs had lower toxicity compared to parent SMM [4].

Experimental Protocols for Identification

Here are the detailed methodologies for identifying SMM transformation products from key studies.

Protocol for Microbial Biodegradation Product Identification [3]

This protocol outlines the process for identifying TPs formed by the bacterium Bacillus sp. DLY-11.

  • 1. Strain and Culture: Isolate the strain Bacillus sp. DLY-11 from swine manure compost. Inoculate the strain into a base medium containing 20 mg/L of SMM.
  • 2. Optimal Degradation Conditions: Incubate the culture under optimized conditions: 59.1°C, pH 7.10, and with 0.45 g/L MgSO₄, shaking for 48 hours.
  • 3. Sample Extraction and Analysis:
    • After incubation, extract the samples. The study used solid-phase extraction (SPE) columns for cleanup.
    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • The mass spectrometer is used to identify potential TPs based on their mass-to-charge ratio (m/z) and fragmentation patterns.
  • 4. Pathway Elucidation: Propose degradation pathways by logically connecting the identified TPs and the chemical transformations they have undergone (e.g., C-N bond cleavage, hydroxylation).

The workflow for this protocol can be visualized as follows:

G Start Start: Isolate Bacillus sp. DLY-11 A Culture in SMM Medium (20 mg/L) Start->A B Incubate Under Optimal Conditions (59.1°C, pH 7.10, 0.45 g/L MgSO₄) A->B C Extract and Clean Up Samples (Solid-Phase Extraction) B->C D Analyze via LC-MS/MS C->D E Identify Transformation Products (Based on m/z and Fragments) D->E F Propose Degradation Pathways (C-N cleavage, Hydroxylation, SO₂ release) E->F End End: Pathway Elucidation F->End

Protocol for Metabolic Product Identification in Tilapia [1] [2]

This protocol describes how to identify the primary metabolite of SMM in a fish model.

  • 1. Drug Administration: Orally administer a single dose of SMM (100 mg per kg of body weight) to tilapia.
  • 2. Sample Collection: Collect blood, liver, kidney, muscle, and bile samples at multiple time points (from 0.5 to 192 hours post-administration).
  • 3. Sample Preparation:
    • Homogenize tissue samples.
    • Add acetonitrile to precipitate proteins and extract the analytes.
    • Vortex and centrifuge the samples. Clean the supernatant using a C18 sorbent.
    • Evaporate the extract to dryness under a nitrogen stream and reconstitute it in a solvent suitable for injection.
  • 4. LC-MS/MS Analysis:
    • Use a C18 reversed-phase column for chromatographic separation.
    • Employ a gradient elution with methanol and a 5 mmol/L ammonium acetate aqueous solution (pH 3.5) as the mobile phase.
    • Use tandem mass spectrometry for detection and confirmation of SMM and its N4-acetyl metabolite (AC-SMM).

Troubleshooting Common Experimental Issues

  • Problem: Low Recovery of SMM or TPs from Complex Matrices

    • Solution: Ensure proper sample cleanup. The use of C18 sorbents [1] [2] or alumina column chromatography [5] is reported to effectively remove interfering compounds from biological samples like fish and meat.
  • Problem: Poor Chromatographic Separation

    • Solution: Optimize the mobile phase. A well-established method uses a gradient of methanol and ammonium acetate buffer (pH 3.5) on a C18 column [1] [2]. Adjusting the pH can significantly impact the separation of sulfonamides and their metabolites.

Important Technical Notes

  • Toxicity of TPs: A significant finding from the microalgae study is that most of the 10 identified TPs were less toxic than the parent SMM compound, which is a promising sign for bioremediation applications [4].
  • Novel Pathways: Recent research has uncovered a previously unknown bacterial degradation pathway for SMM, indicating that the full picture of its environmental transformation is still emerging [3].

References

sulfamonomethoxine acetylated forms analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Key Parameters

The table below summarizes established methods for detecting SMM and its key metabolite, N4-acetyl sulfamonomethoxine (AC-SMM), across different sample types.

Sample Type Analytical Technique Key Chromatographic Conditions Extraction & Clean-up Method Performance (Recovery, LOQ) Source
Chicken Plasma HPLC Not specified in abstract Organic solvent-free, 100% aqueous conditions Recovery: ≥80%; LOQ: ≤0.09 μg/mL [1] [2]
Tilapia Tissues (Blood, Liver, Muscle, Bile) LC-MS/MS Column: C18; Mobile Phase: Methanol & 5mM Ammonium Acetate (pH 3.5); Gradient: Elution detailed in method Acetonitrile extraction, C18 sorbent clean-up Not fully specified in abstract; method was validated [3] [4]
Foods of Animal Origin (Beef, Pork, Chicken, Eggs) HPLC Column: LiChrosorb RP-18 Acetonitrile/hexane extraction, alumina column purification Recovery: >80%; LOD: 0.01 ppm [5]
Eggs RAM-HPLC Column: Hisep shielded hydrophobic phase; Mobile Phase: 0.3% Acetic acid–ethanol (Isocratic) Ultrasonic homogenizer with saturated ammonium sulfate Recovery: >91%; LOQ: 0.1 ppm [6]

Troubleshooting Common Experimental Challenges

Here are solutions to specific issues you might encounter during your experiments.

Q1: How can I improve the detection sensitivity of SMM and AC-SMM in complex biological matrices like liver or bile?

  • Challenge: High levels of fats and proteins can cause significant interference.
  • Solution: The method for tilapia tissues demonstrates that a combination of acetonitrile for protein precipitation followed by a clean-up step using C18 sorbent effectively reduces matrix effects in complex tissues like liver and bile [3]. For egg and meat samples, using a alumina column purification after acetonitrile/hexane extraction has proven effective [5].

Q2: My recovery rates for the target analytes are low and inconsistent. What could be the problem?

  • Challenge: Inefficient extraction or analyte loss during clean-up.
  • Solution:
    • Validate your extraction efficiency: Ensure your extraction solvent is appropriate. Acetonitrile is widely used for SMM and AC-SMM in various tissues [3] [5].
    • Check your clean-up sorbent: The use of C18 sorbent [3] or alumina columns [5] is well-documented. Inconsistent recovery might indicate that the sorbent is overloaded or that the conditioning/washing steps need optimization.
    • Monitor pH: The LC-MS/MS method for tilapia specifies a mobile phase pH of 3.5, which is critical for achieving good peak shape and sensitivity for these compounds [3].

Q3: I need to develop an environmentally friendly sample preparation method. Are there alternatives to organic solvents?

  • Challenge: Reducing the use of hazardous organic solvents.
  • Solution: A method for chicken plasma performs sample preparation under 100% aqueous conditions without any organic solvents or toxic reagents, while still achieving recoveries of ≥80% and an LOQ of 0.09 μg/mL [1] [2]. The RAM-HPLC method for eggs also highlights that no hazardous chemicals were used [6].

Metabolite Identification & Fragmentation

Correctly identifying metabolites is crucial. The table below lists known transformation products of SMM to aid in your identification efforts.

Metabolite / Transformation Product Key Fragmentation Ions (m/z) Transformation Pathway Source
AC-SMM (N4-acetyl) 134.0605, 198.0224 (diagnostic for acetyl-sulfonamides) N4-acetylation [7] [3]
Hydroxy-SMM Information from generalized sulfonamide data Hydroxylation [7]
Deaminated SMM 77.0384, 93.0699, 141.0006 (diagnostic for deaminated sulfonamides) Deamination [7] [8]
SMM with SO2 extrusion Identified via UPLC-QTOF-MS SO2 release [8]
SMM Glucuronide Information from generalized sulfonamide data Glucuronide conjugation [7] [8]

Detailed Experimental Protocol

The following is a detailed LC-MS/MS method adapted from a pharmacokinetic study in tilapia, which can serve as a robust starting point for your own work [3].

Application: Determination of SMM and N4-Acetyl SMM (AC-SMM) in fish tissues (muscle, liver, blood, kidney, bile).

1. Sample Extraction

  • Muscle/Liver/Kidney: Homogenize 1 g of tissue with 5 mL of acetonitrile. Vortex for 15 minutes. Centrifuge at 4500 × g for 10 minutes.
  • Blood/Bile: Mix 200 μL of sample with 1 mL of acetonitrile. Vortex for 5 minutes. Centrifuge at 4500 × g for 10 minutes.

2. Sample Clean-up

  • Transfer 1 mL of the supernatant to a new tube.
  • Add 20 mg of C18 sorbent. Vortex homogenize for 30 seconds.
  • Centrifuge at 4500 × g for 5 minutes.
  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen gas at 37°C.
  • Reconstitute the dry residue in 1 mL of acetonitrile.
  • Filter the solution through a 0.22-μm membrane filter before LC-MS/MS injection.

3. LC-MS/MS Analysis

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer (e.g., API 4000).
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Chromatography:
    • Column: Agilent ZORBAX SB-C18 (4.6 × 150 mm, 5 μm).
    • Mobile Phase A: 5 mmol/L Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.
    • Mobile Phase B: Methanol.
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 20 μL.
    • Gradient Program: | Time (min) | % Mobile Phase B | |------------|-------------------| | 0 | 5% | | 5 | 60% | | 7 | 60% | | 10 | 80% | | 12 | 80% | | 15 | 5% |

Metabolic Pathways & Experimental Workflow

To help visualize the metabolic fate of SMM and the general experimental workflow, please refer to the following diagrams.

G SMM SMM AC_SMM N4-Acetyl SMM (Acetylation) SMM->AC_SMM OH_SMM Hydroxy SMM (Hydroxylation) SMM->OH_SMM Deam_SMM Deaminated SMM (Deamination) SMM->Deam_SMM Gluc_SMM SMM Glucuronide (Glucuronidation) SMM->Gluc_SMM SO2_SMM Product with SO2 Extrusion SMM->SO2_SMM TP202 TP202 (Hydroxylamine-mediated) SMM->TP202

Diagram 1: this compound (SMM) Biotransformation Pathways. This chart outlines the primary known metabolic pathways for SMM, including a novel pathway (TP202, shown with a dashed line) mediated by hydroxylamine [7] [8].

G Start Sample Collection (Plasma, Tissue, Bile) Step1 Extraction (e.g., Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Clean-up (e.g., C18 Sorbent, Alumina Column) Step2->Step3 Step4 Concentration (Nitrogen Evaporation) Step3->Step4 Step5 Reconstitution & Filtration Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Diagram 2: Generic Experimental Workflow for SMM and Metabolite Analysis. This flowchart illustrates the key steps in sample preparation and analysis, as detailed in several referenced methods [3] [5].

References

sulfamonomethoxine vs other sulfonamides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy & Mechanism

Sulfamonomethoxine (SMM) is a long-acting sulfonamide antibacterial that inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway [1] [2]. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), thereby preventing the synthesis of nucleotides and DNA [1].

A 1992 comparative study revealed that the presence of a methoxy (MeO) group is a critical structural determinant for inhibiting the capsule formation of Bordetella bronchiseptica, a feature not shared by sulfonamides lacking this group [3]. The table below summarizes the key experimental finding from this study.

  • Table 1: Inhibitory Effect on Bacterial Capsule Formation [3]
Sulfonamide Presence of Methoxy (MeO) Group Effect on Capsule Formation
This compound Yes Strong inhibition
Other Sulfonamides Yes Inhibition
Other Sulfonamides No No inhibition

Environmental Persistence & Biodegradation

Due to its widespread use in veterinary medicine and aquaculture, SMM is frequently detected in the environment, leading to concerns about ecological impact and the promotion of antibiotic resistance [4] [5]. Its degradation has therefore become a significant research focus.

Recent research has identified novel bacterial strains capable of efficiently degrading SMM and has optimized the conditions for this process. The following diagram illustrates the experimental workflow for isolating, optimizing, and analyzing the biodegradation of SMM.

G Start Sample Collection (Swine Manure Compost) Isolation Strain Isolation & Screening Start->Isolation Identification Strain Identification (Bacillus sp. DLY-11) Isolation->Identification Optimization Condition Optimization (RSM, Box-Behnken Design) Identification->Optimization Analysis Pathway Analysis (LC-MS, Transformation Products) Optimization->Analysis

The optimization process using Response Surface Methodology (RSM) identified key parameters for maximizing SMM degradation by Bacillus sp. DLY-11 [4]. The table below outlines these optimal conditions and the achieved efficiency.

  • Table 2: Optimized Biodegradation Parameters for SMM [4]
Parameter Optimal Condition Role in Degradation
Temperature 59.1 °C Supports optimal enzyme activity and bacterial growth.
pH 7.10 Maintains neutral environment suitable for the degrading bacteria.
Inoculation Volume 5% Provides sufficient bacterial biomass to drive degradation.
MgSO₄ Concentration 0.45 g/L Supplies essential metal ions for cellular processes.
Degradation Efficiency 98.8% of 20 mg/L SMM in 48 h

The study proposed two potential biodegradation pathways for SMM, involving key steps such as C-N bond cleavage, hydroxylation, and SO₂ release [4]. One of these pathways was identified as novel.

Ecotoxicity Profile

The environmental hazard of SMM is further clarified by its toxicity to various aquatic organisms. The following table presents acute and chronic toxicity data, which is critical for environmental risk assessment.

  • Table 3: Toxicity of SMM to Aquatic Organisms [5]
Test Organism Test Duration Endpoint Value (mg/L)
Daphnia magna 48 h LC50 68.4
Daphnia similis 48 h LC50 59.4
Cyprinodon variegatus (Sheepshead minnow) 96 h LC50 163.0
Chlorella vulgaris (Microalga) 96 h EC50 (Growth Inhibition) 2.9
Isochrysis galbana (Microalga) 96 h EC50 (Growth Inhibition) 11.5
Daphnia magna 21 day LOEC (Reproduction) 12.5

Pharmaceutical Formulation

In clinical practice, this compound is often formulated with other agents to enhance its efficacy and reduce resistance. A common commercial preparation combines it with trimethoprim, which inhibits the next enzyme (dihydrofolate reductase) in the folic acid synthesis pathway [6] [7]. This dual inhibition creates a synergistic, bactericidal effect.

The diagram below illustrates this synergistic mechanism of action.

G PABA PABA DHP Dihydropteroate PABA->DHP Enzyme: DHPS DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid DHF->THF Enzyme: DHFR SMM This compound SMM->DHP Competitive Inhibition TMP Trimethoprim TMP->THF Inhibition

Key Comparisons and Research Applications

  • Structural Advantage: The methoxy group in SMM's pyrimidine ring confers a specific biological activity, such as inhibiting bacterial capsule formation, which is not seen in sulfonamides lacking this group [3].
  • Environmental Consideration: While SMM is effective, its environmental persistence and toxicity to algae and aquatic invertebrates are significant [5]. The identification of efficient bacterial degraders like Bacillus sp. DLY-11 and the optimization of its operating conditions are promising for bioremediation applications [4].

References

sulfamonomethoxine inhibitory effect capsule formation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibitory Effects on Capsule Formation

The core comparative data comes from a 1992 study that directly investigated the inhibitory effects of various sulfonamides on the capsule formation of Bordetella bronchiseptica [1].

Key Finding: The presence of a methoxy (OCH₃) group on the sulfonamide molecule is the critical structural feature required for inhibitory activity. Sulfamonomethoxine, which contains this group, demonstrated the strongest inhibitory effect [1].

The table below summarizes the comparative results:

Sulfonamide Presence of Methoxy (OCH₃) Group Inhibitory Effect on Capsule Formation
This compound Yes Strong inhibition [1]
Other sulfonamides with OCH₃ groups Yes Inhibition observed [1]
Sulfonamides with no OCH₃ groups No No inhibition observed [1]

Detailed Experimental Protocols

The following methodologies are based on the cited studies that investigated this compound's effect on capsule formation.

Protocol for Assessing Capsule Inhibition via K Antiserum Agglutination

This method infers capsule presence or absence through a specific serological reaction [2].

  • Bacterial Strains: Use Bordetella bronchiseptica phase I organisms (encapsulated) [2].
  • Culture Conditions:
    • Test Group: Culture the bacteria in a medium containing a defined concentration of this compound (e.g., ≥1.56 μg/ml) [2].
    • Control Group: Culture an identical sample without the antibiotic.
  • Incubation: Grow both cultures under standard conditions (e.g., 37°C for 24-48 hours).
  • Agglutination Assay: After incubation, perform a bacterial agglutination test with specific K antiserum.
  • Interpretation of Results:
    • Positive Agglutination (Control): Indicates the presence of a capsule.
    • Loss of Agglutination (Test): Indicates that capsule formation has been inhibited by this compound, as the K antigen is no longer present [2].
Protocol for Comparative Evaluation of Multiple Sulfonamides

This protocol outlines the general approach for comparing different sulfonamides, as in the 1992 comparative study [1].

  • Bacterial Strains: Use sulfonamide-resistant strains of Bordetella bronchiseptica phase I [1] [2].
  • Test Compounds: Include this compound and other sulfonamides with and without methoxy groups.
  • Culture Conditions: Grow bacterial strains in media containing the respective sulfonamides at various concentrations.
  • Capsule Assessment: Evaluate capsule formation using a standardized method (e.g., the agglutination test described above or direct microscopic observation).
  • Analysis: Compare the results across the different sulfonamide groups to determine the relationship between chemical structure (presence of OCH₃) and inhibitory activity [1].

Mechanism of Action and Experimental Workflow

The following diagrams, created using DOT language, visualize the proposed mechanism of this compound and the general experimental workflow. The scripts are provided for your use and can be rendered with Graphviz.

Diagram 1: Mechanism of this compound

This diagram illustrates the hypothesized dual mechanisms of action based on the search results.

cluster_primary Primary Antibacterial Action cluster_capsule Observed Effect on Capsule SMMX This compound (OCH₃ Group) P1 Inhibit Folate Synthesis SMMX->P1 C1 Inhibits Capsule Formation SMMX->C1 Note * Structural OCH₃ group is critical for capsule inhibition SMMX->Note P2 Block Bacterial DNA Replication P1->P2 C2 Loss of K Antigen C1->C2 C3 No Agglutination with K Antiserum C2->C3

Diagram 2: Capsule Inhibition Experiment Workflow

This diagram outlines the key steps in the experimental protocol for testing capsule inhibition.

Start Start: B. bronchiseptica Phase I Culture Step1 Culture with SMMX (≥ 1.56 µg/mL) Start->Step1 Step2 Incubate (Standard Conditions) Step1->Step2 Step3 Perform Agglutination Test with K Antiserum Step2->Step3 Result1 Result: No Agglutination (Capsule Inhibited) Step3->Result1 Result2 Result: Agglutination (Capsule Present) Step3->Result2

Key Insights for Researchers

  • Structural Activity Relationship (SAR): The methoxy group is essential for the capsule-inhibiting effect, providing a clear direction for the design of novel anti-virulence agents [1].
  • Beyond Growth Inhibition: This effect represents an anti-virulence mechanism, potentially disrupting the bacterium's ability to evade the host immune system without directly killing it [1] [2].
  • Research Context: While these findings are mechanistically significant, note that the primary studies are from the 1990s. Further research could explore this effect in modern contexts, such as combinatory therapies.

References

Sulfamonomethoxine Degradation Methods Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a quantitative comparison of three efficient SMM degradation methods based on recent experimental studies.

Method Core Mechanism Optimal Conditions Degradation Efficiency & Time Key Advantages Key Limitations

| Iron-Copper/Persulfate [1] | Activation of persulfate (PS) by Fe/Cu catalyst to generate sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). | Catalyst: 1.5 g/L PS: 2 mmol/L pH: 7 | ~99.7% in 2 hours (initial concentration not specified) | High efficiency under neutral pH; robust in presence of Cl⁻, NO₃⁻, SO₄²⁻. | Strong inhibition by HCO₃⁻ and H₂PO₄⁻. | | Photocatalysis (P–TiO₂/g-C₃N₄) [2] | Z-scheme heterojunction under simulated sunlight generates electron-hole pairs for oxidative degradation. | Catalyst (CNPT-3): 400 mg/L Light: Simulated sunlight | ~99% in 90 minutes (initial concentration not specified) | Utilizes solar energy; effective against multiple sulfonamide antibiotics; no chemical additives. | Performance dependent on light intensity and water clarity. | | Biodegradation (Bacillus sp. DLY-11) [3] [4] | Microbial metabolism via novel pathways including C-N bond cleavage, hydroxylation, and SO₂ release. | Inoculum: 5% (v/v) Temp: 59.1°C pH: 7.1 MgSO₄: 0.45 g/L | 98.8% of 20 mg/L SMM in 48 hours | Environmentally friendly; reveals novel degradation pathways; suitable for composting. | Slower than chemical methods; requires specific temperature and nutrient (MgSO₄) control. |

Detailed Experimental Protocols

For researchers seeking to replicate these studies, here are the detailed methodologies as described in the literature.

  • Iron-Copper/Persulfate Process [1]:

    • Setup: Reactions are conducted in batch mode, typically in beakers or reactors with mixing capability.
    • Procedure: The iron-copper catalyst (1.5 g/L) is added to the SMM aqueous solution. Sodium persulfate (2 mmol/L) is then introduced to initiate the reaction. The initial pH is adjusted to 7.0.
    • Analysis: Samples are taken at intervals and quenched to stop the reaction. SMM concentration is analyzed via techniques like High-Performance Liquid Chromatography (HPLC). Electron Paramagnetic Resonance (EPR) spectroscopy is used to confirm the dominant role of sulfate radicals (SO₄•⁻).
  • Photocatalytic Degradation with P–TiO₂/g-C₃N₄ [2]:

    • Catalyst Synthesis: P–TiO₂ is prepared by a sol-gel method using n-butyl titanate, followed by calcination with ammonium dihydrogen phosphate. g-C₃N₄ is obtained by calcining urea at 550°C under a nitrogen atmosphere. The composite P–TiO₂/g-C₃N₄ (CNPT-3) is formed via thermal condensation.
    • Degradation Experiment: The catalyst (400 mg/L) is dispersed in the SMM solution. The mixture is placed under simulated sunlight with constant stirring.
    • Analysis: Samples are taken at time points, and the residual SMM concentration is measured by HPLC. The degradation pathway is investigated through intermediate product analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Biodegradation with Bacillus sp. DLY-11 [3] [4]:

    • Strain & Culture: The bacterium Bacillus sp. DLY-11 is isolated from swine manure compost. It is pre-cultured in LB medium for 12 hours to create a seed culture.
    • Degradation Experiment: The seed culture is inoculated (5% v/v) into a base mineral salt medium containing 20 mg/L SMM. The degradation is carried out under optimal conditions (59.1°C, pH 7.10, with 0.45 g/L MgSO₄) with shaking for 48 hours.
    • Analysis: The SMM concentration is monitored over time. Transformation products are identified to elucidate the degradation pathways, which include C-N bond cleavage and hydroxylation.

Degradation Pathways and Workflows

The chemical oxidation and biodegradation methods operate through distinct mechanisms, as illustrated in the following workflows.

• Chemical Oxidation Pathway (Iron-Copper/Persulfate)

chemical_pathway Start Reaction System PS Persulfate (S₂O₈²⁻) Start->PS Catalyst Fe/Cu Catalyst Start->Catalyst Radicals SO₄•⁻ / •OH Radicals PS->Radicals Activation Catalyst->Radicals Generates Attack Radical Attack on SMM Radicals->Attack Intermediates Transformation Products Attack->Intermediates End CO₂ + H₂O Intermediates->End Mineralization

• Novel Biodegradation Pathway (Bacillus sp. DLY-11)

bio_pathway Start Sulfamonomethoxine (SMM) Pathway1 Pathway 1: C-N Bond Cleavage Start->Pathway1 Pathway2 Pathway 2: Hydroxylation & SO₂ Release Start->Pathway2 Novel Path Intermediates Six Identified Transformation Products Pathway1->Intermediates Pathway2->Intermediates End Complete Degradation Intermediates->End

Conclusion and Method Selection

Each method offers distinct advantages for different application scenarios:

  • Iron-Copper/Persulfate is ideal for rapid, high-efficiency treatment of water streams where common anions like Cl⁻ and NO₃⁻ are present, but it is less effective with high bicarbonate or phosphate content [1].
  • Photocatalysis with P–TiO₂/g-C₃N₄ provides a solar-driven, chemical-free solution suitable for treating surface waters or wastewater contaminated with a mixture of sulfonamide antibiotics [2].
  • Biodegradation with Bacillus sp. DLY-11 is a highly sustainable and environmentally friendly approach, particularly well-suited for the remediation of SMM in solid wastes like livestock manure during the composting process [3] [4].

References

Performance Comparison: Biological vs. Chemical Degradation of SMM

Author: Smolecule Technical Support Team. Date: February 2026

Feature Biological Degradation Chemical Degradation
Key Agents Specific microbial strains (e.g., Bacillus sp., granular sludge consortia) [1] [2] Synthetic oxidants (e.g., Cu(III), plasma discharge) [3] [4]
Optimal Conditions Temperature: ~59°C; pH: Neutral (~7.0-7.2); Requires nutrients [1] pH: Neutral > Acidic > Alkaline; Affected by co-existing ions [3]
Degradation Efficiency ~98.8% of 20 mg/L in 48 h (optimized) [1] ~100% of SMM in 10 min (for a ~3:1 Cu(III):SAs molar ratio) [3]

| Primary Mechanisms | - Hydroxylation

  • C-N bond cleavage
  • SO₂ extrusion [1] [5] [2] | - Hydroxylation
  • Amino nitration
  • Self-coupling
  • S–N cleavage / SO₂ extrusion [3] [5] | | Transformation Products | Multiple potential intermediates via co-metabolism [1] [2] | Various by-products, some may require further treatment [3] [4] | | Key Advantages | - Environmentally friendly
  • Lower operational cost
  • Can be integrated into biological wastewater systems [1] [2] | - Extremely fast reaction rates
  • Less sensitive to toxic shocks
  • Effective in a wide range of water matrices [3] | | Limitations / Challenges | - Requires acclimatization of microbes
  • Efficiency depends on microbial health
  • Longer processing time [1] [6] | - May require high energy input (e.g., plasma) [4]
  • Can be inhibited by natural organic matter [3] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a summary of the key experimental methodologies from the cited research.

Biological Degradation with Bacillus sp. DLY-11 [1]
  • Strain Source & Cultivation: The strain Bacillus sp. DLY-11 was isolated from swine manure compost. It is cultivated in an LB medium (often containing tryptone, yeast extract, and NaCl) for 12 hours at 30°C with constant shaking at 160 rpm to create a seed culture.
  • Degradation Experiment: The degradation is tested in a base mineral salt medium (MSM) containing essential nutrients and SMM as the target pollutant. The optimized parameters are:
    • Inoculum Volume: 5% (v/v)
    • Temperature: 59.1°C
    • pH: 7.10
    • MgSO₄ Concentration: 0.45 g/L
    • Initial SMM Concentration: 20 mg/L
  • Sample Analysis: Samples are collected at set intervals over 48 hours. The residual SMM concentration and transformation products are typically analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Chemical Degradation with Trivalent Copper (Cu(III)) [3]
  • Reagent Synthesis: Copper(III) periodate ([Cu(HIO₆)₂]⁵⁻) is synthesized, often by oxidizing a copper(II) salt (like CuSO₄) in a strongly alkaline solution with potassium periodate.
  • Degradation Experiment: The experiment is conducted in a batch reactor. The key parameters are:
    • Oxidant-to-Pollutant Ratio: A molar ratio of approximately 3:1 (Cu(III) to SAs) is used.
    • pH: The reaction is typically performed at neutral pH for optimal efficiency.
    • Reaction Time: The process is very fast, with degradation often complete within 10 minutes.
  • Sample Analysis: The degradation of SMM and the formation of intermediate products are monitored using techniques like HPLC-MS. Total Organic Carbon (TOC) analysis may be used to assess the extent of mineralization.

Degradation Pathways Visualized

The degradation of SMM, whether by biological or chemical means, often targets specific vulnerable parts of its molecule. The following diagram illustrates the common pathways and their key differences.

Sulfamonomethoxine (SMM) Degradation Pathways cluster_common Common to Both Methods cluster_chemical Primarily Chemical cluster_bio Primarily Biological SMM This compound (SMM) Hydroxylation Hydroxylation SMM->Hydroxylation SO2_Extrusion SO₂ Extrusion SMM->SO2_Extrusion S_N_Cleavage S–N Bond Cleavage SMM->S_N_Cleavage Nitration Amino Nitration SMM->Nitration Coupling Self-Coupling SMM->Coupling CN_Cleavage C–N Bond Cleavage (Biological) SMM->CN_Cleavage

Key Insights for Selection

When deciding between biological and chemical methods for your SMM degradation needs, consider the following:

  • Choose Biological Degradation if your priorities are cost-effectiveness and environmental friendliness for treating large volumes of wastewater with moderate SMM concentration, and you can accommodate longer retention times [1] [2].
  • Choose Chemical Degradation if you require rapid and highly efficient removal of SMM, especially for point-source treatment or when dealing with effluents where microbial processes are unstable [3]. Be mindful of the higher operational costs and potential for toxic by-products [4].
  • Consider a Combined Approach: A promising strategy is to use a rapid chemical pre-treatment to break down the majority of the SMM, followed by a biological polishing step to handle any remaining intermediates and reduce overall toxicity. This can leverage the strengths of both methods while mitigating their individual limitations.

References

sulfamonomethoxine toxicity comparison trimethoprim

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Data Summary

The table below summarizes key toxicity findings for SMM, TMP, and their combination from recent studies.

Antibiotic Test System (Species) Exposure Time Endpoint Result/Value Key Findings Citation
SMM + TMP (5:1) Freshwater microalgae (Chlorella pyrenoidosa) 15 days Growth inhibition (EC₅₀ approx.) ~500 μg/L (Co-exposure) Co-exposure at 500 μg/L significantly inhibited growth & nutrient assimilation; synergistic toxicity observed. [1] [2]
SMM + TMP (5:1) Freshwater microalgae (Chlorella pyrenoidosa) 15 days Nutrient assimilation & oxidative stress Not Applicable Co-exposure at 500 μg/L impaired photosynthesis & N assimilation, causing sustained oxidative stress. Lower concentration (5 μg/L) showed initial stress followed by self-adaptation. [1]
Trimethoprim (TMP) Microcrustacean (Daphnia magna) 48 hours Immobilization (EC₅₀) 92 to 167.2 mg/L TMP generally shows lower acute toxicity compared to many sulfonamides. [3]
Sulfamethoxazole (SMX) Microcrustacean (Daphnia magna) 48 hours Immobilization (EC₅₀) 43.97 to 189.2 mg/L Data for SMX shown for reference; toxicity values can be highly variable. [3]
Trimethoprim (TMP) Macrophyte (Lemna minor) 7 days Growth inhibition (EC₅₀) 27.43 to 215 mg/L Shows significant variability in reported values. [3]

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the tables.

  • Microalgal Toxicity Assay (SMM & TMP) [1] [2]

    • Organism: Chlorella pyrenoidosa (Freshwater green alga, FACHB-9).
    • Culture Conditions: Grown in BG-11 medium at 25°C with a 12h/12h light/dark cycle and continuous aeration.
    • Exposure Protocol: Exposed to SMM alone and in combination with TMP (5:1 ratio) at concentrations of 5 μg/L and 500 μg/L for 15 days to simulate an aquaculture drainage cycle.
    • Endpoint Measurements:
      • Growth & Proliferation: Measured by microalgal density and flow cytometry.
      • Physiological Function: Photosynthetic activity and carbon/nitrogen assimilating enzyme activities.
      • Oxidative Stress: Antioxidant enzyme activities and biomarkers like malondialdehyde (MDA).
      • Cell Death: Apoptosis and membrane damage assessed via flow cytometry.
      • Antibiotic Removal: Degradation efficiency of SMM was tracked.
  • Standard Ecotoxicological Screening (SMX & TMP) [3]

    • Test Organisms: A battery of standard species, including the bacterium Aliivibrio fischeri, microcrustacean Daphnia magna, macrophyte Lemna minor, and zebrafish Danio rerio.
    • Acute Toxicity Tests:
      • A. fischeri: Bioluminescence inhibition after 30 minutes.
      • D. magna: Immobilization after 48 hours.
      • L. minor: Growth inhibition after 7 days.
    • Sub-Individual Biomarkers: In L. minor, D. magna, and D. rerio, effects were further evaluated using biochemical biomarkers, including:
      • Antioxidant Defenses: Catalase (CAT) activity.
      • Detoxification & Oxidative Stress: Glutathione S-transferase (GST) activity and levels of thiobarbituric acid reactive substances (TBARS).
      • Neurotoxicity: Acetylcholinesterase (AChE) activity.

Mechanistic Insights & Synergistic Action

The combination of sulfonamides and trimethoprim is known to be synergistic. The following diagram illustrates the established "mutual potentiation" mechanism that drives this synergy, moving beyond the traditional model of sequential inhibition.

G PABA PABA (Precursor) DHPte Dihydropteroate (DHPte) PABA->DHPte Dihydropteroate Synthase DHPPP DHPPP (Precursor) DHPPP->DHPte DHF Dihydrofolate (DHF) DHPte->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines (for DNA/RNA) THF->Purines GTP GTP THF->GTP Feedback Loop GTP->DHPPP DHPPP Synthesis SMX Sulfamethoxazole (SMX) SMX->DHPte Competes with PABA     TMP Trimethoprim (TMP) TMP->THF Inhibits DHFR     TMP->GTP Limits Production    

The mutual potentiation mechanism reveals that:

  • Sulfonamides (SMM/SMX) act as competitive antagonists of PABA, inhibiting the enzyme dihydropteroate synthase and preventing the synthesis of dihydropteroate [4] [5].
  • Trimethoprim (TMP) inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) [6] [5].
  • Mutual Potentiation: Critically, TMP's action depletes THF. Since THF is required for the synthesis of GTP, which is a precursor for DHPPP, TMP indirectly limits the substrate pool for the sulfonamide target. This feedback loop means each drug enhances the toxicity of the other against the bacterial cell [4].

Key Insights for Researchers

  • Synergy is Critical: The ecological and potential health risks of the SMM-TMP combination are likely greater than the sum of their individual parts due to their synergistic action [1] [4].
  • Focus on Environmentally Relevant Levels: For environmental risk assessment, long-term exposure at low, environmentally relevant concentrations (μg/L range) can induce significant adverse effects, including oxidative stress and impaired physiological function in non-target organisms like microalgae, which may not be captured in standard short-term, high-dose assays [1] [2].
  • Data Gaps and Variability: Direct head-to-head comparative toxicity data for SMM and TMP as single agents is sparse. Furthermore, existing ecotoxicity data, even for well-studied pairs like SMX-TMP, can show significant variability between studies, highlighting the need for standardized testing protocols [3].

References

sulfamonomethoxine pharmacokinetics different species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of sulfamonomethoxine across various species. Please note that differences in study design (e.g., dose, route of administration) mean that direct numerical comparisons should be made with caution. The data is best used to understand trends within a species.

Species Administration Route & Dose Half-Life (t₁/₂) Clearance (CL) Volume of Distribution (Vd) Key Metabolites Identified Primary Excretion Route
Human Oral 25.0 - 29.8 hr [1] 5.0 ± 1.3 mL/min [1] 11.7 ± 3.4 L (Vdss) [1] N4-acetyl-SMM, N1-glucuronide-SMM [1] Urine (~60% of dose) [1]
Cattle (Cow) Intravenous (5 mg/kg) 10.3 ± 1.2 hr [2] 25.1 ± 2.6 mL/hr·kg [2] 0.37 ± 0.04 L/kg [2] Information not specified in sources Information not specified in sources
Pig Not fully specified Information not specified in sources Information not specified in sources Information not specified in sources N4-acetyl-SMM [3] Urine (primary route) [3]
Chicken Oral gavage Information not specified in sources Information not specified in sources Information not specified in sources N4-acetyl-SMM [3] Feces (primary route) [3]
Rat Intramuscular Information not specified in sources Information not specified in sources Information not specified in sources N4-acetyl-SMM [3] Urine (primary route) [3]
Rainbow Trout Oral ~12.5 hr (at 10°C) [4] Information not specified in sources Information not specified in sources N4-acetyl-SMM, N1-glucuronide [4] Information not specified in sources

Metabolic Pathways and Species Variation

This compound is primarily metabolized through N4-acetylation and N1-glucuronidation [1] [5]. The relative importance of these pathways varies significantly by species, which affects the drug's clearance and residual markers.

  • N4-acetylation: This is a major metabolic pathway in humans, pigs, chickens, and rats [1] [3]. The metabolite N4-acetyl-sulfamonomethoxine is often the primary metabolite found in these species. In food animals, the parent drug (SMM) itself is considered the marker residue for withdrawal time purposes, as it has a longer elimination half-life compared to its acetylated metabolite [3].
  • N1-glucuronidation: This pathway is significant in humans and rainbow trout [1] [4]. In humans, the N1-glucuronide metabolite is directly measurable in excreta but not in plasma [1].

Below is a general workflow for characterizing these pathways, often used in the cited studies:

Start Study Start A1 Animal Dosing (Different Species) Start->A1 A2 Sample Collection (Plasma, Urine, Tissues) A1->A2 A3 Sample Preparation (Protein Precipitation, Filtration) A2->A3 A4 HPLC Analysis (UV or MS Detection) A3->A4 A5 Metabolite Identification (Retention Time, Fragmentation) A4->A5 A6 Pharmacokinetic Modeling (Calculate t½, CL, Vd) A5->A6 End Data Interpretation A6->End

Detailed Experimental Protocols

The comparative data is derived from rigorous methodologies. Here are the core experimental protocols from the key studies cited.

Pharmacokinetic Study in Cattle [2]
  • Animals: Four female Holstein cows.
  • Study Design: A crossover design with a 4-week washout period. SMM was administered via both intravenous (5 mg/kg) and intra-ruminal (10 mg/kg) routes.
  • Sample Collection: Blood samples were collected from the jugular vein at predetermined times post-administration. Plasma was separated by centrifugation and stored at -20°C until analysis.
  • Drug Analysis: Plasma concentrations of SMM were determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. Samples were prepared by deproteinization with perchloric acid, followed by filtration before injection into the HPLC system.
Metabolic and Excretion Study in Pigs, Chickens, and Rats [3]
  • Chemicals: Tritium-labeled [³H]-SMZ (Sulfamethoxazole, a related sulfonamide) was synthesized with high specific activity and radiochemical purity.
  • Dosing and Sample Collection: Animals received a single administration of [³H]-SMZ. The total radioactivity was monitored in excreta (urine and feces) for up to 14 days to perform a mass balance study.
  • Tissue Distribution: After 7 days of continuous administration, radioactivity levels in various tissues (e.g., liver, kidney) were measured to determine distribution and persistence.
  • Metabolite Profiling: Metabolites in excreta and tissues were identified and quantified using radio-HPLC, allowing for a comprehensive metabolite profile.
Pharmacokinetic and Metabolic Study in Humans [1]
  • Subjects: Included both fast and slow acetylators.
  • Dosing and Sampling: Subjects received an oral dose of SMM. Blood and urine samples were collected over time.
  • Analysis: Plasma and urine were analyzed by HPLC to directly measure the parent drug and its N1-glucuronide and N4-acetyl metabolites. Protein binding was assessed using equilibrium dialysis.

Key Interpretations for Researchers

  • Species-Specific Metabolism is Critical: The choice of animal model for translational research is crucial. For instance, pigs might be a better metabolic model than dogs for SMM, as pigs primarily use acetylation while dogs predominantly use hydroxylation [3].
  • Absorption is Influenced by Physiology: In ruminants like cattle, the absorption rate of SMM is faster than less lipophilic sulfonamides, likely due to significant unionized drug fraction absorption from the forestomach [2].
  • Residue and Food Safety: For food safety in animals like pigs and chickens, the parent SMM is the appropriate marker residue for monitoring, not its major metabolites, due to its longer persistence [3].

References

sulfamonomethoxine removal rate various methods

Author: Smolecule Technical Support Team. Date: February 2026

SMM Removal Methods: Performance Comparison

Removal Method / System Key Conditions Removal Efficiency Time Required Key Transformation Products/Pathways Reference
Bacillus sp. DLY-11 (Pure Strain) 59.1°C, pH 7.10, 0.45 g/L MgSO₄, 5% inoculation 98.8% of 20 mg/L 48 hours Six potential products; pathways: C-N bond cleavage, hydroxylation, novel SO₂ release [1]
Aerobic Granular Sludge (AGS) Hydroxylamine (NH₂OH) as substrate 60.43 ± 2.21 μg/g SS Not Specified Five major pathways: acetylation, glucuronidation, deamination, SO₂ extrusion, δ cleavage, and a new pathway via HAO [2] [3]
Nitrifying Microorganism Cooperation Co-culture of Ammonia-Oxidizing Archaea (AOA) & Nitrite-Oxidizing Bacteria (NOB) Higher & irreversible removal vs. AOA alone 807 hours Transformed differently by AOA+NOB co-culture, leading to irreversible removal [4]
Aerobic Granular Sludge (AGS) Adsorption by microbial cells covered with Tightly Bound EPS (TB-EPS) Higher adsorption capacity than cells alone or with Loosely Bound EPS Not Specified Adsorption primarily involves interaction with aromatic proteins, fulvic acid-like substances, and nucleic acids in EPS [2] [3]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the detailed methodologies for two key approaches.

Isolation, Optimization, and Degradation by Bacillus sp. DLY-11

This protocol outlines the process from isolating the strain to optimizing its degradation activity [1].

  • Strain Isolation Source: The strain was isolated from aerobically composted swine manure.
  • Enrichment and Screening:
    • Enrichment Culture: Manure samples were enriched in a sterile basal salt medium containing SMM as the sole carbon source.
    • Selection and Purification: Strains were progressively selected and purified on agar plates containing SMM. The degradation capability of isolated colonies was then verified in liquid culture.
  • Strain Identification:
    • Microscopy: The selected strain was characterized using Gram staining and Scanning Electron Microscopy (SEM).
    • Genetic Analysis: The strain was identified via 16S rRNA gene sequencing and phylogenetic analysis.
  • Degradation Kinetics Experiments:
    • Seed Culture Preparation: The strain was pre-cultured in LB medium for 12 hours at 30°C and 160 rpm.
    • Biodegradation Test: The seed culture was inoculated (3% v/v) into a base medium containing 20 mg/L SMM (pH 7.0) and incubated under the same conditions. Samples were taken at set intervals (0, 1, 3, 6, 10, 24, 36, 48 h) to measure residual SMM and plot degradation kinetics.
  • Condition Optimization:
    • Response Surface Methodology (RSM): A Box-Behnken design was used to optimize key parameters, including temperature (59.1°C), pH (7.10), and MgSO₄ concentration (0.45 g/L).
  • Transformation Product Analysis:
    • Analysis Technique: The intermediates and final products of SMM degradation were identified using high-performance liquid chromatography or mass spectrometry to propose degradation pathways.

The workflow for this multi-stage experimental process is illustrated below:

start Start: Swine Manure Sample step1 Enrichment Culture in SMM Medium start->step1 step2 Selection and Purification on Plates step1->step2 step3 Verification in Liquid Culture step2->step3 step4 Strain Identification (Gram Stain, SEM, 16S rRNA) step3->step4 step5 Degradation Kinetics Experiments step4->step5 step6 Condition Optimization via RSM step5->step6 step7 Pathway Analysis via Product Detection step6->step7 end End: Proposed Degradation Pathways step7->end

SMM Biotransformation in an Aerobic Granular Sludge (AGS) System

This protocol focuses on distinguishing between adsorption and biodegradation in AGS and identifying the role of specific enzymes [2] [3].

  • Batch Experiments for Removal Pathways:
    • System Setup: Set up batch experiments with active AGS in a suitable aqueous medium spiked with SMM.
    • Control for Adsorption: Run parallel experiments with autoclaved or sodium azide-inactivated sludge to measure the contribution of adsorption separately.
    • EPS Adsorption Test: Isolate Loosely Bound EPS (LB-EPS) and Tightly Bound EPS (TB-EPS) from the sludge. Conduct binding tests by mixing EPS solutions with SMM and measuring the concentration change.
  • Characterization of EPS-SMM Interaction:
    • Spectroscopic Analysis: Use spectroscopic techniques including Three-Dimensional Excitation-Emission Matrix (3D-EEM), UV-Vis, and Fourier-Transform Infrared (FTIR) to investigate the binding mechanisms between EPS and SMM.
  • Role of Functional Microbes/Enzymes:
    • Substrate Addition: Perform batch tests by adding different substrates to the AGS system: NH₂OH (hydroxylamine), NH₄Cl, NaNO₃, and NaNO₂.
    • Enzyme Inhibition: Use specific inhibitors, such as allylthiourea (ATU) to inhibit ammonia monooxygenase (AMO) and 1-aminobenzotriazole (1-ABT) to inhibit cytochrome P450 (CYP450). Compare the SMM removal rates with and without inhibitors.
  • Transformation Product Identification:
    • Analysis: Use Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify the intermediate products formed during SMM biotransformation and propose potential pathways.

Key Research Insights

The data reveals several critical points for researchers:

  • Strain DLY-11 shows exceptionally high degradation efficiency under optimized conditions, making it a strong candidate for bioremediation applications [1].
  • In complex systems like Aerobic Granular Sludge, biodegradation is more significant than adsorption. The presence of specific substrates like hydroxylamine and key enzymes (AMO, HAO, CYP450) plays a crucial role in the biotransformation process [2] [3] [4].
  • Cooperation between microbial communities (e.g., AOA and NOB) can not only enhance removal efficiency but also make the biotransformation irreversible, preventing the reversion of transformation products back to SMM [4].

References

sulfamonomethoxine complex formation stability constants

Author: Smolecule Technical Support Team. Date: February 2026

Stability Constants of Sulfamonomethoxine Complexes

The following table summarizes the quantitative data found for SMM complexes with Human Serum Albumin (HSA).

Complex Type Stability Constant (Kₐ) Experimental Temperature Experimental Method Reference
HSA-SMM [1] ( 3.02 \times 10^5 L \cdot mol^{-1} ) 298 K Fluorescence Quenching [1]
HSA-SMM [1] ( 2.02 \times 10^5 L \cdot mol^{-1} ) 304 K Fluorescence Quenching [1]
HSA-SMM [1] ( 1.32 \times 10^5 L \cdot mol^{-1} ) 310 K Fluorescence Quenching [1]

For context, another study investigated a similar sulfonamide, sulfadimethoxine (SMT), with HSA. The binding constant for the HSA-SMT complex was found to be ( 2.31 \times 10^4 L \cdot mol^{-1} ) at 298 K, and the interaction was also determined to be spontaneous with a single binding site [2].

Experimental Protocols for Key Data

The stability constant data for SMM was primarily obtained through well-established biophysical techniques. Here are the detailed methodologies from the key studies:

Fluorescence Quenching Spectroscopy [1]
  • Objective: To determine the binding affinity and mechanism between SMM and Human Serum Albumin (HSA).
  • Procedure:
    • A stock solution of HSA was prepared in phosphate buffer saline (PBS, pH 7.4).
    • The concentration of HSA was kept fixed, while increasing concentrations of SMM were added to the solution.
    • The fluorescence emission spectra of HSA were recorded in the range of 300-500 nm upon excitation at 280 nm.
    • The measurements were conducted at three different temperatures (298 K, 304 K, and 310 K).
    • The fluorescence intensity data were analyzed using the Stern-Volmer equation to determine the quenching constant and the modified Stern-Volmer equation to calculate the binding constant (Kₐ) and the number of binding sites (n).
  • Supporting Techniques: The findings from fluorescence quenching were complemented by molecular docking simulations, which helped visualize the binding conformation and identify specific interaction forces (e.g., hydrogen bonds, van der Waals forces) within the HSA binding pocket.
Spectroscopy and Molecular Docking for SMT (Analogous Compound) [2]

This protocol provides a methodology for a closely related sulfonamide, offering a comparable approach.

  • Objective: To investigate the interaction between sulfadimethoxine (SMT) and HSA.
  • Procedure:
    • Steady-state and time-resolved fluorescence measurements were used to confirm the quenching mechanism (static vs. dynamic).
    • Thermodynamic parameters (ΔG, ΔH, ΔS) were calculated from binding constants measured at different temperatures (298 K, 303 K, 308 K) to identify the main driving forces of the interaction.
    • Fourier-Transform Infrared (FTIR) spectroscopy and three-dimensional fluorescence spectroscopy were employed to study the conformational changes in HSA upon binding.
    • Molecular docking was performed to predict the precise binding location and the amino acid residues involved in the interaction with SMT.

Complex Formation Relationships and Experimental Workflow

The research indicates that SMM and related sulfonamides primarily form complexes with serum albumin. The following diagram illustrates the relationship between the complex types and the key experimental data available.

This compound (SMM) This compound (SMM) Human Serum Albumin (HSA) Human Serum Albumin (HSA) HSA-SMM Complex HSA-SMM Complex Stability Constant (Kₐ) Stability Constant (Kₐ) HSA-SMM Complex->Stability Constant (Kₐ) Measured Via 3.02 × 10⁵ L·mol⁻¹ 3.02 × 10⁵ L·mol⁻¹ Stability Constant (Kₐ)->3.02 × 10⁵ L·mol⁻¹ Value at 298K SMM SMM SMM->HSA-SMM Complex HSA HSA HSA->HSA-SMM Complex

The general workflow for determining the stability constant of an SMM-HSA complex via fluorescence spectroscopy is outlined below.

Sample Preparation Sample Preparation Fluorescence Measurement Fluorescence Measurement Sample Preparation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Molecular Docking Molecular Docking Data Analysis->Molecular Docking Prepare HSA solution Prepare HSA solution Prepare HSA solution->Sample Preparation Add increasing [SMM] Add increasing [SMM] Add increasing [SMM]->Sample Preparation Record emission spectra Record emission spectra Record emission spectra->Fluorescence Measurement Vary temperature Vary temperature Vary temperature->Fluorescence Measurement Apply Stern-Volmer equation Apply Stern-Volmer equation Apply Stern-Volmer equation->Data Analysis Calculate Kₐ and n Calculate Kₐ and n Calculate Kₐ and n->Data Analysis Identify binding site Identify binding site Identify binding site->Molecular Docking Visualize interactions Visualize interactions Visualize interactions->Molecular Docking

Key Insights for Researchers

  • Primary Interaction: The most studied and quantitatively defined complex for SMM is with Human Serum Albumin. This interaction is critical for understanding the drug's pharmacokinetics, including its distribution and elimination in the body [2] [1].
  • Binding Forces: The complex formation is primarily driven by hydrogen bonding and van der Waals forces, as indicated by the thermodynamic parameters (negative ΔH and ΔS) [2]. Molecular docking confirms that these interactions stabilize the drug within the binding pocket of HSA.
  • Research Gap: The search results did not reveal specific stability constants for SMM complexes with other common ligands, such as cyclodextrins or crown ethers, which are often investigated in drug formulation. Future research could focus on quantifying these interactions.

References

sulfamonomethoxine environmental fate vs other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Presence & Persistence

The table below summarizes key characteristics of sulfamonomethoxine in comparison to other sulfonamides, based on monitoring and laboratory studies.

Antibiotic Typical Environmental Concentrations Persistence & Availability Key Context & Comparison
This compound (SMM) Danjiangkou Reservoir, China: 1.21-4.28 ng/L (2023 data) [1] Effectively degraded (98.8%) by Bacillus sp. DLY-11 within 48 hours under optimized conditions [2]. The only long-acting sulfonamide authorized for aquaculture; this implies a longer environmental half-life [3].
Sulfamethoxazole (SMX) European surface waters: Median ~52 ng/L, peaks up to 4-6 μg/L [4]. In soil, shows high availability in the aqueous phase, indicating high mobility and potential for uptake [5]. One of the most frequently detected sulfonamides; high research priority due to its persistence and role in antibiotic resistance [6] [7].
Sulfamethazine (SMZ) Jiulong River Estuary, China: Average 78.3 ng/L [8]. Data not fully available in search results. Commonly studied in veterinary contexts; often co-detected with resistance genes [8] [4].

Ecological Impacts on Aquatic Organisms

The toxicological effects of antibiotics on non-target organisms can vary significantly. The following table compares the observed impacts of SMM and other sulfonamides.

Antibiotic Test Organism / System Observed Ecological Effects
This compound (SMM) Freshwater microalgae (Chlorella pyrenoidosa) [3] At 5 μg/L: Stimulated algal growth. At 500 μg/L: Induced sustained cell apoptosis, but overall growth was maintained due to self-adaptive mechanisms.
SMM + Trimethoprim (TMP) Freshwater microalgae (Chlorella pyrenoidosa) [3] Co-exposure at 500 μg/L caused significant growth inhibition and disrupted carbon/nitrogen assimilation, indicating a synergistic toxic effect.
Sulfamethoxazole (SMX) Freshwater biofilm communities [4] Altered bacterial structure and induced deformities in diatoms at 500-5000 ng/L.
Sulfamethazine (SMZ) Freshwater biofilm communities [4] Reduced diatom species richness and diversity, and increased teratologies (deformities) at 500-5000 ng/L.

Detailed Experimental Protocol for SMM Degradation

The high degradation efficiency of SMM (98.8% in 48 hours) was achieved by the novel strain Bacillus sp. DLY-11, isolated from swine manure compost. Here is the detailed methodology [2]:

  • 1. Isolation & Identification: Strain DLY-11 was isolated from aerobically composted swine manure using enrichment culture and purified through repeated streaking. The strain was identified through Gram staining, physiological biochemical tests, and 16S rRNA gene sequencing.
  • 2. Degradation Kinetics Experiment: The selected strain was pre-cultured in LB medium for 12 hours. This seed culture was then inoculated (3% v/v inoculation volume) into a base medium containing 20 mg/L of SMM. The culture was incubated at 30°C with shaking at 160 rpm for 48 hours. Samples were taken at set intervals (0, 1, 3, 6, 10, 24, and 48 hours) to measure the residual SMM concentration and calculate the degradation efficiency.
  • 3. Condition Optimization via RSM: To achieve the maximum degradation rate, conditions were optimized using Response Surface Methodology (RSM) based on a Box-Behnken design. The optimal parameters identified were:
    • Inoculation Volume: 5%
    • Temperature: 59.1°C
    • pH: 7.10
    • MgSO₄ Concentration: 0.45 g/L

The following diagram illustrates the experimental workflow for the isolation of the degrading bacterium and the optimization of SMM degradation.

Start Sample Collection (Swine Manure Compost) A Enrichment Culture in SMM-containing Medium Start->A B Strain Isolation and Purification A->B C Strain Identification (Gram Stain, 16S rRNA) B->C D Initial Degradation Test (20 mg/L SMM, 30°C, pH 7) C->D E Optimization via RSM (Box-Behnken Design) D->E F Optimal Conditions: 59.1°C, pH 7.10, 0.45 g/L MgSO₄, 5% Inoculum E->F G High-Efficiency Degradation (98.8% in 48 h) F->G

Summary of Key Findings

To summarize the comparative environmental profile of this compound:

  • Environmental Role: SMM is a long-acting antibiotic specifically used in aquaculture, which differentiates it from other shorter-acting sulfonamides like SMX and SMZ [3].
  • Degradability: It can be efficiently broken down by specific microbial strains like Bacillus sp. DLY-11 under optimized conditions, which is a promising avenue for bioremediation [2].
  • Ecological Impact: Its effects are concentration-dependent. At lower, commonly-found levels (ng/L to low μg/L), its impact might be minimal or even stimulatory to some organisms like algae. However, at higher concentrations (e.g., 500 μg/L), especially in combination with synergists like trimethoprim, it can cause significant growth inhibition and physiological disruption [3].

References

sulfamonomethoxine therapeutic efficacy respiratory infections

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Sulfamonomethoxine

This compound is a sulfonamide antibiotic. Its classic and well-established role is to inhibit bacterial growth.

  • Mechanism of Action (Antibiotic): It works by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the bacterial synthesis of folic acid, which is required for bacterial growth and replication. This mechanism is bacteriostatic (it inhibits growth rather than killing bacteria outright) [1].
  • Primary Applications: Its use is well-documented in veterinary medicine for preventing and treating bacterial infections in livestock such as poultry, cattle, and swine. Conditions include coccidiosis in poultry, bovine respiratory diseases, and bacterial enteritis in swine [2] [1].

A Novel Mechanism: Immune Checkpoint Inhibition

Recent research has uncovered a completely different, non-antibiotic application for this compound and its derivatives. The table below summarizes this emerging area of study.

Aspect Details
Target Pathway Programmed cell death-1 (PD-1) / Programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway [3]
Molecular Role Small-molecule inhibitor of the PD-1/PD-L1 interaction [3]
Therapeutic Goal To block the pathway that tumors use to suppress the immune system, thereby "releasing the brakes" on T-cells to attack cancer cells [3]
Experimental Status In vitro studies; considered a lead compound for further drug design and optimization [3]

The following diagram illustrates the dual therapeutic mechanisms of this compound described above:

cluster_legend Mechanism Key cluster_abx Bacterial Folate Synthesis cluster_immune Immune Checkpoint Legend1 Antibiotic Mechanism Legend2 Immuno-oncology Mechanism SMM This compound (SMM) DHPS Dihydropteroate Synthase (DHPS) (Enzyme) SMM->DHPS 1. Competitively Inhibits PD1 PD-1 (On T-cell) SMM->PD1 2. Binds to PABA PABA (Substrate) PABA->DHPS Binds FolicAcid Bacterial Folic Acid DHPS->FolicAcid DHPS->FolicAcid Blocked PDL1 PD-L1 (On tumor cell) PD1->PDL1 Binds to PD1->PDL1 Interaction Blocked ImmuneSup Immunosuppressive Signal PDL1->ImmuneSup TcellInactive Inactive T-cell ImmuneSup->TcellInactive TcellActive Active T-cell (Anti-tumor response) TcellInactive->TcellActive Inhibition Prevented

Research and Development Context

A patent indicates that compound injections of this compound sodium mixed with trimethoprim and other substances have been developed for veterinary use. These are intended to treat mixed infections in poultry and livestock and to reduce drug resistance, though specific efficacy data was not provided [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

280.06301143 Da

Monoisotopic Mass

280.06301143 Da

Heavy Atom Count

19

LogP

0.7 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U700P169W2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sulfamonomethoxine is a long-acting sulfonamide antibiotic.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Other CAS

1220-83-3

Wikipedia

Sulfamonomethoxine

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

Multi-spectroscopic and molecular docking studies of human serum albumin interactions with sulfametoxydiazine and sulfamonomethoxine

Tancong Liao, Yuai Zhang, Xiaojian Huang, Zheng Jiang, Xun Tuo
PMID: 33032113   DOI: 10.1016/j.saa.2020.119000

Abstract

Sulfonamides are a kind of antibiotics which have been widely used as feed additives for livestock and poultry. However, sulfa drugs have raised worldwide concerns because of their adverse impact on human health. In this study, two sulfonamides, sulfametoxydiazine (SMD) and sulfamonomethoxine (SMM), were selected to explore the binding modes with human serum albumin (HSA). The spectroscopic approaches revealed that SMD or SMM could spontaneously enter into the binding site I of HSA through hydrogen bond interactions and van der Waals forces, and that SMD exhibited much stronger binding affinity toward HSA than SMM at different temperatures (p < 0.01, n = 3). The binding constants for SMD-HSA and SMM-HSA were determined to be (8.297 ± 0.010) × 10
L·mol
and (1.178 ± 0.008) × 10
L·mol
at 298 K, respectively. The interaction of SMD or SMM to HSA induced microenvironmental and conformational changes in HSA, where SMD had a greater effect on the α-helix content of HSA. Results from molecular docking implied that the amino acid residues of HSA, such as Arg222, Ala291 and Leu238, played key roles in the sulfonamide-HSA binding process. Meanwhile, hydrogen bonds might be a key factor contributing to the binding affinity of sulfa drugs and HSA. Additionally, the combined use of SMD and SMM led to an obvious variation in K
values of binary systems (p < 0.01, n = 3). These findings might be helpful to understand the biological effects of sulfonamides in humans.


Transformation kinetics and pathways of sulfamonomethoxine by UV/H

Yejin Li, Linyan Yang, Xueming Chen, Yuefei Han, Guomin Cao
PMID: 33276994   DOI: 10.1016/j.chemosphere.2020.129125

Abstract

Sulfamonomethoxine (SMM), as one of the most predominant antibiotics in animal wastewater, is pending for effective control to minimize its environmental risks. Transformation kinetics and pathways of SMM by UV/H
O
in swine wastewater were systematically investigated in this study. Direct UV photolysis (as a dominant role) and ∙OH oxidation contributed to SMM degradation in UV/H
O
system. The less effective reaction rate of SMM in real wastewater than synthetic wastewater (0.1-0.17 vs. ∼0.2-1.5 min
, despite higher H
O
dosage and extended reaction time) resulted mainly from the abundant presence of conventional contaminants (indicated by COD, a notable competitor of SMM) in real wastewater. SMM degradation benefited from higher H
O
dosage and neutral and weak alkaline conditions. However, the effect of initial SMM concentration on SMM degradation in synthetic and real wastewater showed opposite trends, owning to the different probability of SMM molecules to interact with UV and H
O
in different matrices. Carbonate had an inhibitory effect on SMM degradation by scavenging ∙OH and pH-variation induced effect, while nitrate promoted SMM degradation by generating more ∙OH. The removal efficiency of SMM in real wastewater reached 91% under the reaction conditions of H
O
of 10 mM, reaction time of 60 min, and pH 6.7-6.9. SMM degradation pathway was proposed as hydroxylation of benzene and pyrimidine rings, and secondary amine, and the subsequent cleavage of S-N bond.


Persistently Upregulated Hippocampal mTOR Signals Mediated by Fecal SCFAs Impair Memory in Male Pups with SMM Exposure in Utero

Yi Tian Zhu, Xin Ji Liu, Kai Yong Liu, Qiang Zhang, Lin Sheng Yang, Rong Wei, Jing Jing Zhang, Fang Biao Tao
PMID: 31217051   DOI: 10.3967/bes2019.046

Abstract

To investigate the molecular mechanisms of the adverse effects of exposure to sulfamonomethoxin (SMM) in pregnancy on the neurobehavioral development of male offspring.
Pregnant mice were randomly divided into four groups: control- (normal saline), low- [10 mg/(kg•day)], middle- [50 mg/(kg•day)], and high-dose [200 mg/(kg•day)] groups, which received SMM by gavage daily during gestational days 1-18. We measured the levels of short-chain fatty acids (SCFAs) in feces from dams and male pups. Furthermore, we analyzed the mRNA and protein levels of genes involved in the mammalian target of rapamycin (mTOR) pathway in the hippocampus of male pups by RT-PCR or Western blotting.
Fecal SCFA concentrations were significantly decreased in dams. Moreover, the production of individual fecal SCFAs was unbalanced, with a tendency for an increased level of total fecal SCFAs in male pups on postnatal day (PND) 22 and 56. Furthermore, the phosphatidylinositol 3-kinase (PI3k)/protein kinase B (AKT)/mTOR or mTOR/ribosomal protein S6 kinase 1 (S6K1)/4EBP1 signaling pathway was continuously upregulated until PND 56 in male offspring. In addition, the expression of Sepiapterin Reductase (SPR), a potential target of mTOR, was inhibited.
In utero exposure to SMM, persistent upregulation of the hippocampal mTOR pathway related to dysfunction of the gut (SCFA)-brain axis may contribute to cognitive deficits in male offspring.


Determination of sulfamonomethoxine in tilapia (Oreochromis niloticus × Oreochromis mossambicus) by liquid chromatography-tandem mass spectrometry and its application pharmacokinetics study

Te-An Kung, Shu-Hui Lee, Wei-Hsien Wang
PMID: 30648589   DOI: 10.1016/j.jfda.2018.08.007

Abstract

A precise and reliable analytical method to measure trace levels of sulfamonomethoxine (SMM) and N
-acetyl metabolite in tilapia samples using liquid chromatography-tandem mass spectrometry was developed. Optimized chromatographic separation was performed on C18 reversed-phase columns using gradient elution with methanol and 5 mmol/L of an ammonium acetate aqueous solution (adjusted to pH 3.5 using formic acid). This study investigated the pharmacokinetic properties and tissue distribution of SMM and its major metabolite N
-acetyl sulfamonomethoxine (AC-SMM) in tilapia after a single dose of 100 mg kg
body weight of orally administered SMM. Blood and tissues were collected between 0.5 and 192 h with 14 total sampling time points. SMM was rapidly absorbed, and extensively distributed in the bile and liver through systemic circulation. Enterohepatic circulation of SMM was observed in the tilapia body. Acetylation percentages were 45% (blood), 90% (liver), 62% (kidney), 98% (bile), and 52% (muscle). High concentrations of AC-SMM accumulated in the tilapia bile. At 192 h, AC-SMM concentration in the bile remained at 4710 μg kg
. The k
value of AC-SMM (0.015 h
) in the blood was lower than that of SMM (0.032 h
). This study demonstrated effective residue monitoring and determined the pharmacokinetic properties of SMM and AC-SMM in tilapia.


Using ionic liquid monomer to improve the selective recognition performance of surface imprinted polymer for sulfamonomethoxine in strong polar medium

Guifen Zhu, Wanwan Li, Li Wang, Peiyun Wang, Dongyang Shi, Jianji Wang, Jing Fan
PMID: 30709623   DOI: 10.1016/j.chroma.2019.01.053

Abstract

Molecularly imprinted polymers (MIPs) synthesized by conventional functional monomers have poor specific recognition ability in strong polar solvent, which is not favorable to their applications in separation and analysis. In this work, an ionic liquid functional monomer, 1-allyl-3-vinylimidazolium chloridize, is introduced to prepare sulfamonomethoxine imprinted polymer on the surface of silica carriers in methanol.
H NMR and
Cl NMR spectroscopy is performed to discuss the interactions between template and the functional monomer. The rebinding experiments show that the MIP has excellent selectivity towards sulfonamide antibiotic (sulfamonomethoxine, sulfamethoxazole and sulfadiazine) in methanol. From
H NMR and
Cl NMR analysis and selective adsorption results, it was inferred that hydrogen bond, electrostatic and π-π interactions are the driving force for the selective recognition of MIP in methanol. Combined solid phase extraction (SPE) with HPLC detection, 98.0-108.0% of sulfamonomethoxine have been extracted by MIP-SPE cartridge from the mixture of sulfamonomethoxine, diphenylamine and N-butylpyridinium chloride. Under optimal condition, the proposed MIP-SPE column can response sulfamonomethoxine linearly in the concentration range from 3.0-1.0×10
μg L
, and the established MIP-SPE-HPLC system has been successfully applied for extraction and analysis of sulfamonomethoxine in soil and sediment with recoveries ranging from 95.0% to 105.0%.


Removal behaviors of sulfamonomethoxine and its degradation intermediates in fresh aquaculture wastewater using zeolite/TiO

Youhei Nomura, Shuji Fukahori, Haruhisa Fukada, Taku Fujiwara
PMID: 28750362   DOI: 10.1016/j.jhazmat.2017.07.034

Abstract

Removal efficiencies of sulfamonomethoxine (SMM) and its degradation intermediates formed by treatment with zeolite/TiO
composites through adsorption and photocatalysis were investigated in fresh aquaculture wastewater (FAWW). Coexistent substances in the FAWW showed no inhibitory effects against SMM adsorption. Although coexistent substances in the FAWW inhibited the photocatalytic decomposition of SMM, the composites mitigated the inhibition, possibly because of concentration of SMM on their surface by adsorption. LC/MS/MS analyses revealed that hydroxylation of amino phenyl and pyrimidinyl portions, transformation of the amino group in the amino phenyl portion into a nitroso group, and substitution of the methoxy group with a hydroxyl group occurring in the initial reaction resulted in the formation of various intermediates during the photocatalysis of SMM. All detected intermediates had a ring structure, and almost all intermediates disappeared at the same time SMM was completely decomposed. Ph-OH formed by hydroxylation of the phenyl portion was detected upon decomposition of SMM during photocatalysis. The removal of Ph-OH by the composites proceeded more rapidly than that by TiO
alone under ultraviolet irradiation. The SMM and Ph-OH were completely degraded by the composites within 30min, showing that the zeolite/TiO
composites were effective in removing SMM and its intermediates from FAWW.


Physiological and behavioral responses in offspring mice following maternal exposure to sulfamonomethoxine during pregnancy

Qiang Zhang, Dan Zhang, Kui Ye, Kaiyong Liu, Jie Sheng, Yehao Liu, Chunqiu Hu, Liang Ruan, Li Li, Fangbiao Tao
PMID: 27173165   DOI: 10.1016/j.neulet.2016.05.007

Abstract

Sulfamonomethoxine (SMM), a veterinary antibiotic, is widely used in China. However, the impacts of maternal SMM exposure on neurobehavioral development in early life remain little known. In this study, we investigated the effects of maternal SMM exposure during pregnancy on behavioral and physiological responses in offspring mice. Pregnant mice were randomly divided into three SMM-treated groups, namely low-(10mg/kg/day), medium-(50mg/kg/day), and high-dose (200mg/kg/day), and a control group. The pregnant mice in the SMM-treated groups received SMM by gavage daily from gestational day 1-18, whereas those in the control received normal saline. On postnatal day (PND) 50, spatial memory was assessed using the Morris water maze test, and anxiety was measured using the elevated plus-maze and open field tests. The results showed significantly increased blood glucose in pups whose mothers received a high SMM dose. In addition, maternal SMM exposure increased anxiety-related activities among the offspring; spatial learning and memory were impaired more severely in the male offspring. The contents of tetrahydrobiopterin (BH4) and brain-derived neurotrophic factors (BDNF) on PND 22 were significantly reduced in the male offspring of the high-dose group compared with the controls. These findings indicate that SMM may be identified as a risk factor for cognitive and behavioral development on the basis of gender and that it may be associated with diminished BH4 and BDNF levels early in life.


Perinatal sulfamonomethoxine exposure influences physiological and behavioral responses and the brain mTOR pathway in mouse offspring

Q Zhang, D Zhang, Kai-Yong Liu, Ye-Hao Liu, J Sheng, Zhong-Xiu Jin, Su-Fang Wang, Qing-Li Bo, Jia-Jia Wang, Hui-Fang Yin
PMID: 27164927   DOI: 10.1177/0960327116646839

Abstract

Sulfamonomethoxine (SMM) is widely used in the veterinary field in China. Although some clinical surveys have revealed that sulfonamide antibiotics cause adverse nervous system symptoms, the related mechanisms of maternal SMM exposure on the neurobehavioral development of offspring remain unclear. Here, we investigated the effects of perinatal SMM exposure on the physiological and behavioral responses of pubertal offspring mice and the underlying mechanisms. We randomly allocated pregnant mice into the groups treated with SMM at different doses and the saline-treated groups. Maternal mice were orally administered SMM daily from gestational day 1 to postpartum day 21. On postnatal day (PND) 22, the parameters of growth, endocrine hormones, and brain amino acid composition were assessed, as well as the brain transcript levels of key genes involved in the mammalian target of rapamycin (mTOR) signaling pathway. From PND 50 to 55, a battery of behavioral tests relevant to anxiety and memory were then administered. Analysis of the results indicated that the pups, particularly the pubertal female offspring, showed anxiety-like behavior. Moreover, the pubertal offspring showed cognitive impairments and fat accumulation. Furthermore, the relative mRNA expression of genes involved in the mTOR signaling pathway in females on PND 22 was elevated, whereas the expression of N-methyl-d-aspartate receptor 2B (NR
B) was reduced. Together, the results showed that perinatal SMM exposure perturbs neuroendocrine functions, and further alters gene expression in the mTOR pathway and NR
B gene expression early in life, which may contribute to brain dysfunction in pubertal life.


The effect of sulfamonomethoxine treatment on the gut microbiota of Nile tilapia (Oreochromis niloticus)

Junchao Ming, Zhengyi Fu, Zhenhua Ma, Lijun Zhou, Zongli Zhang, Chao Song, Xinhua Yuan, Qinglong Wu
PMID: 32965800   DOI: 10.1002/mbo3.1116

Abstract

To investigate the possible effects of sulfamonomethoxine (SMM) on Nile tilapia (Oreochromis niloticus), we quantitatively evaluated the microbial shifts in the intestines of Nile tilapia in response to different doses of SMM (200 and 300 mg/kg) using 16S rRNA gene sequencing. At the phylum level, the control group (0 mg kg
SMM) was dominated by Actinobacteria, Proteobacteria, and Firmicutes. In the treatment groups, Firmicutes, Proteobacteria, and Chloroflexi were the dominant phyla. Cluster analysis indicated that the two groups treated with SMM clustered together. Similarly, the bacterial families that dominated the control group differed from those dominating the treatment groups. The changes in intestinal microbial composition over time were similar between the two SMM treatment groups. In both groups, the abundances of some families, including the Bacillaceae, Streptococcaceae, and Pseudomonadaceae, increased first and then decreased. Overall, the addition of SMM to the feed changed the structure of the intestinal microbiota in Nile tilapia. This study improves our understanding of the impact of SMM on the intestinal microenvironment of Nile tilapia. Our results provide guidelines for the feasibility of SMM use in aquaculture production.


Spatiotemporal distribution of chondroitin sulfate proteoglycans after optic nerve injury in rodents

Craig S Pearson, Andrea G Solano, Sharada M Tilve, Caitlin P Mencio, Keith R Martin, Herbert M Geller
PMID: 31705897   DOI: 10.1016/j.exer.2019.107859

Abstract

The accumulation of chondroitin sulfate proteoglycans (CSPGs) in the glial scar following acute damage to the central nervous system (CNS) limits the regeneration of injured axons. Given the rich diversity of CSPG core proteins and patterns of GAG sulfation, identifying the composition of these CSPGs is essential for understanding their roles in injury and repair. Differential expression of core proteins and sulfation patterns have been characterized in the brain and spinal cord of mice and rats, but a comprehensive study of these changes following optic nerve injury has not yet been performed. Here, we show that the composition of CSPGs in the optic nerve and retina following optic nerve crush (ONC) in mice and rats exhibits an increase in aggrecan, brevican, phosphacan, neurocan and versican, similar to changes following spinal cord injury. We also observe an increase in inhibitory 4-sulfated (4S) GAG chains, which suggests that the persistence of CSPGs in the glial scar opposes the growth of CNS axons, thereby contributing to the failure of regeneration and recovery of function.


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